4-(1H-Imidazol-5-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(1H-imidazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQQGJNKKDEODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-Imidazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1H-Imidazol-5-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the critical role these properties play in drug discovery and development, this document details the theoretical underpinnings and practical experimental protocols for the determination of its pKa, aqueous solubility, and lipophilicity (logP). While experimental data for the parent compound is limited, this guide consolidates available information, including predicted values and data from closely related analogues, to offer a robust framework for its characterization. Furthermore, it includes a discussion of its spectral properties and a representative synthetic route, equipping researchers with the foundational knowledge to effectively utilize this versatile molecule in their scientific endeavors.
Introduction: The Significance of the Imidazole-Pyridine Scaffold
The fusion of imidazole and pyridine rings into a single molecular entity, as seen in this compound, creates a scaffold with immense potential in medicinal chemistry. Both constituent heterocycles are prevalent in numerous biologically active compounds and approved drugs. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component of the amino acid histidine and is found in many natural and synthetic compounds with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a crucial pharmacophore.
Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of pharmaceuticals and natural products. Pyridine and its derivatives are known to exhibit diverse pharmacological effects, including antimicrobial, antiviral, and anticancer activities.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the molecule's overall polarity and basicity.
The combination of these two pharmacophores in this compound results in a molecule with a unique electronic distribution and potential for multiple points of interaction with biological targets. Understanding its fundamental physicochemical properties is therefore paramount for any researcher aiming to leverage this scaffold in drug design and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.
Core Physicochemical Properties: A Quantitative Overview
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are predicted based on computational models due to a lack of extensive experimental characterization in the public domain.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₇N₃ | - |
| Molecular Weight | 145.16 g/mol | PubChem CID: 10909696 |
| Melting Point | 195-196 °C | ChemicalBook |
| pKa (predicted) | 12.29 ± 0.10 | ChemicalBook |
| XLogP3-AA (predicted) | 0.7 | PubChem CID: 10909696 |
| Hydrogen Bond Donors | 1 | PubChem CID: 10909696 |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 10909696 |
| Rotatable Bonds | 1 | PubChem CID: 10909696 |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The ionization constant, or pKa, is a critical parameter that describes the acidity or basicity of a compound. For a molecule like this compound with multiple nitrogen atoms, there will be distinct pKa values corresponding to the protonation/deprotonation of the imidazole and pyridine rings. These values dictate the charge state of the molecule at different physiological pHs, which in turn significantly impacts its solubility, membrane permeability, and interaction with biological targets.
Theoretical Considerations
The imidazole ring can be protonated at the N-3 position and deprotonated at the N-1 position. The pyridine ring is protonated at its nitrogen atom. The interplay of these ionizable groups will result in multiple pKa values. The predicted pKa of approximately 12.29 likely corresponds to the deprotonation of the imidazole N-H. The pKa for the protonation of the pyridine nitrogen is expected to be in the acidic range, typical for pyridine derivatives.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for the experimental determination of pKa values.
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH electrode. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.
Step-by-Step Methodology:
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Preparation of Solutions:
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Prepare a standard solution of this compound (e.g., 1-5 mM) in deionized water or a suitable co-solvent if solubility is low.
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Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
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Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
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Titration Setup:
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Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
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Place a known volume of the compound solution in a thermostatted titration vessel.
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Add the background electrolyte solution.
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Immerse the calibrated pH electrode and a stirrer into the solution.
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Purge the solution with nitrogen to remove dissolved carbon dioxide.
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Titration Procedure:
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For the determination of basic pKa values, titrate the solution with the standardized strong acid. For acidic pKa values, titrate with the standardized strong base.
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Add the titrant in small, precise increments.
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After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
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Continue the titration well past the equivalence point(s).
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Data Analysis:
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Plot the measured pH values against the volume of titrant added to generate a titration curve.
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The pKa value is the pH at the half-equivalence point. For a diprotic base, there will be two equivalence points and two corresponding pKa values.
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Alternatively, a Gran plot or other derivative methods can be used for more precise determination of the equivalence point(s).
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Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is a fundamental physicochemical property that profoundly influences the absorption and bioavailability of a drug candidate. Poor aqueous solubility can lead to erratic absorption and insufficient drug concentration at the target site.
Theoretical Considerations
The presence of both a pyridine and an imidazole ring, with their respective nitrogen atoms capable of hydrogen bonding, suggests that this compound should exhibit some degree of aqueous solubility. However, the overall aromatic character of the molecule can limit its solubility. The solubility will also be highly dependent on the pH of the aqueous medium due to the ionizable nature of the compound.
Experimental Protocol: The Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (in this case, water or a buffer of a specific pH) at a constant temperature until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then determined.
Step-by-Step Methodology:
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Preparation:
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Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
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Add a known volume of the desired aqueous solvent (e.g., purified water, phosphate-buffered saline at pH 7.4) to each vial.
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Equilibration:
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Seal the vials tightly to prevent solvent evaporation.
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Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
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Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
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Sample Processing:
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After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
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Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm) or to centrifuge the vials and then sample the clear supernatant.
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Quantification:
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Determine the concentration of this compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
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A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
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Data Analysis:
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The determined concentration represents the thermodynamic solubility of the compound under the specific experimental conditions (solvent, pH, and temperature).
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Caption: Workflow for solubility determination by the shake-flask method.
Lipophilicity (logP): Predicting Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous environment. It is a crucial parameter for predicting a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.
Theoretical Considerations
The predicted XLogP3-AA value of 0.7 for this compound suggests that the compound has a relatively balanced hydrophilic-lipophilic character. This value is within the range generally considered favorable for oral drug absorption. The actual lipophilicity will be pH-dependent, and it is often more informative to determine the distribution coefficient (logD) at a physiologically relevant pH, such as 7.4.
Experimental Protocol: HPLC-Based logP Determination
The HPLC-based method is a rapid and reliable alternative to the traditional shake-flask method for determining logP.
Principle: This method is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its known logP value. A calibration curve is generated using a set of standard compounds with well-established logP values. The logP of the test compound is then determined by interpolating its retention time on this curve.
Step-by-Step Methodology:
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Preparation of Standards and Sample:
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Prepare stock solutions of a series of standard compounds with a range of known logP values (e.g., uracil, aniline, toluene, naphthalene).
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Prepare a stock solution of this compound.
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The solvent for the stock solutions should be compatible with the mobile phase (e.g., methanol or acetonitrile).
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HPLC Conditions:
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Use a reverse-phase column (e.g., C18).
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The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The composition is run isocratically.
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Set the flow rate and column temperature.
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Use a UV detector set to a wavelength where all compounds have adequate absorbance.
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Calibration Curve Generation:
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Inject each standard compound individually and record its retention time (t_R).
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Inject a non-retained compound (e.g., sodium nitrate) to determine the void time (t_0).
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Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
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Plot the log(k') values of the standards against their known logP values to generate a calibration curve. A linear regression analysis should be performed.
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Sample Analysis:
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Inject the solution of this compound and record its retention time.
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Calculate the log(k') for the test compound.
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Data Analysis:
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Using the equation of the linear regression from the calibration curve, calculate the logP of this compound from its log(k') value.
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Caption: Workflow for logP determination by the HPLC method.
Spectral Properties: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings. The chemical shifts and coupling patterns will be characteristic of the electronic environment of each proton. Protons on the pyridine ring will typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons on the imidazole ring will also be in the aromatic region, with the N-H proton being exchangeable and potentially broad.
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¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the hybridization and electronic environment of the carbons. Aromatic carbons will typically resonate in the δ 100-160 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the vibrational modes of the functional groups present. Key expected bands include N-H stretching (around 3100-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).
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Mass Spectrometry (MS): Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺ or [M+H]⁺) will confirm the molecular weight of 145.16 g/mol . The fragmentation pattern can provide further structural information.
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound. A common approach involves the construction of the imidazole ring onto a pre-existing pyridine derivative. One plausible method is a variation of the Radziszewski imidazole synthesis.
A representative synthesis could involve the reaction of a 1,2-dicarbonyl compound derived from a pyridine precursor with an aldehyde and ammonia or an ammonia source. For instance, the reaction of a pyridine-containing α-dicarbonyl compound with an appropriate aldehyde in the presence of ammonium acetate can lead to the formation of the desired imidazole ring. The regiospecificity of the reaction would need to be carefully controlled to ensure the formation of the 4-(1H-imidazol-5-yl) isomer.
Conclusion
This compound is a molecule of considerable interest due to the combined pharmacological potential of its constituent imidazole and pyridine rings. A thorough understanding of its physicochemical properties is fundamental to its successful application in drug discovery and development. This technical guide has provided a detailed overview of the key properties of pKa, aqueous solubility, and lipophilicity, including the theoretical basis and practical experimental protocols for their determination. While a complete set of experimental data for the parent compound is not yet available in the public domain, the information and methodologies presented herein provide a solid foundation for researchers to characterize this promising scaffold and unlock its full therapeutic potential.
References
An In-Depth Technical Guide to 4-(1H-Imidazol-5-yl)pyridine: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-(1H-Imidazol-5-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and spectroscopic characterization. The core of this guide focuses on its emerging role as a scaffold for potent kinase inhibitors, particularly targeting the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. This document aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Chemical and Therapeutic Landscape of this compound
This compound is a bicyclic aromatic heterocycle featuring a pyridine ring linked to an imidazole ring at the 5-position. Its formal IUPAC name is This compound [1]. The presence of both imidazole and pyridine moieties imparts unique physicochemical properties, making it an attractive scaffold in drug discovery. The imidazole ring can act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets, while the pyridine ring can be readily functionalized to modulate solubility, metabolic stability, and target engagement.
Recent research has highlighted the potential of this compound derivatives as potent and selective inhibitors of key signaling proteins, particularly kinases involved in cancer progression[2]. This guide will explore the scientific underpinnings of this potential, providing a detailed examination of its synthesis, characterization, and mechanism of action in a therapeutic context.
Core Molecular Attributes
IUPAC Name and Structure
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IUPAC Name: this compound[1]
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Molecular Formula: C₈H₇N₃[1]
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Molecular Weight: 145.16 g/mol [1]
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CAS Number: 51746-87-3[1]
The structure consists of a pyridine ring and an imidazole ring joined by a carbon-carbon bond. The imidazole ring exists in tautomeric forms, with the hydrogen atom residing on either of the nitrogen atoms.
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for guiding the design of derivatives with improved drug-like characteristics.
| Property | Value | Reference |
| Molecular Weight | 145.16 g/mol | [1] |
| XLogP3-AA | 0.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 41.6 Ų | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-component reaction or a cross-coupling strategy.
Representative Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A versatile method for the synthesis of aryl-substituted imidazoles is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance. The following protocol is a representative example adapted from established procedures for similar compounds.
Experimental Protocol:
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Starting Materials: 4-Iodo-1H-imidazole and pyridine-4-boronic acid.
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Reaction Setup: In a microwave-safe reaction vessel, combine 4-iodo-1H-imidazole (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like sodium carbonate (2.0 mmol).
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Solvent: Add a suitable solvent system, for example, a mixture of DMF and water.
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Reaction Conditions: Seal the vessel and heat the mixture under microwave irradiation at a temperature of 110-120 °C for a specified time (typically 30-60 minutes), monitoring the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
While a publicly available, experimentally verified spectrum for this compound is not readily accessible, its spectroscopic features can be reliably predicted based on the analysis of its constituent rings and similar structures.
¹H NMR Spectroscopy:
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Pyridine Protons: Expect two distinct signals in the aromatic region, likely appearing as doublets due to ortho- and meta-coupling. The protons ortho to the nitrogen will be more deshielded (downfield).
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Imidazole Protons: Two singlets are expected for the C2-H and C4-H protons of the imidazole ring. The N-H proton will likely appear as a broad singlet at a higher chemical shift and may be exchangeable with D₂O.
¹³C NMR Spectroscopy:
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Pyridine Carbons: Three signals are anticipated for the pyridine ring carbons, with the carbon atom attached to the imidazole ring and the carbons ortho to the nitrogen atom showing distinct chemical shifts.
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Imidazole Carbons: Three signals are expected for the imidazole ring carbons.
Mass Spectrometry:
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Electron Ionization (EI): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 145, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the bond between the two rings.
Therapeutic Applications: A Scaffold for Kinase Inhibitors
The this compound scaffold has emerged as a promising platform for the development of kinase inhibitors, particularly in the context of cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
Targeting the RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, a key component of this pathway, are found in a significant percentage of human cancers, most notably in melanoma. The V600E mutation in BRAF leads to its constitutive activation, driving uncontrolled cell growth.
Derivatives of this compound have been designed and synthesized as potent inhibitors of B-RAF, including the oncogenic B-RAFV600E mutant[2]. These compounds have also shown inhibitory activity against other kinases, such as p38α mitogen-activated protein kinase[2].
Mechanism of Action and In Silico Modeling
The inhibitory activity of this compound derivatives is attributed to their ability to bind to the ATP-binding pocket of the target kinase. Molecular docking studies have provided insights into the binding modes of these inhibitors.
Caption: Inhibition of the RAF/MEK/ERK pathway by this compound derivatives.
Key Interactions:
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The imidazole and pyridine nitrogens can form crucial hydrogen bonds with residues in the hinge region of the kinase domain.
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The aromatic rings can engage in π-π stacking and hydrophobic interactions with other residues in the binding pocket.
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Modifications to the scaffold allow for the optimization of these interactions, leading to increased potency and selectivity.
In Vitro Anti-cancer Activity
Several derivatives of this compound have demonstrated significant anti-proliferative activity against a panel of cancer cell lines. Notably, some compounds have shown sub-micromolar to nanomolar GI₅₀ values against melanoma, colon, and breast cancer cell lines[2]. Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells[2].
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its derivatives. While a specific safety data sheet (SDS) for the parent compound is not widely available, information from related imidazole and pyridine compounds can provide guidance.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. The demonstrated efficacy of its derivatives as kinase inhibitors, particularly against the clinically relevant B-RAFV600E mutant, underscores its importance in oncology drug discovery.
Future research in this area will likely focus on:
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The synthesis and evaluation of more diverse libraries of this compound derivatives to further explore the structure-activity relationship.
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Optimization of pharmacokinetic and pharmacodynamic properties to identify clinical candidates.
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Exploration of its potential in targeting other kinases and biological pathways implicated in various diseases.
This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and leverage the potential of this compound in their scientific endeavors.
References
Technical Guide: Spectroscopic Characterization of 4-(1H-Imidazol-5-yl)pyridine
Executive Summary
This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(1H-Imidazol-5-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Addressed to researchers, analytical scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating predicted spectral data with field-proven protocols, this guide serves as a self-validating system for the unambiguous structural confirmation and purity assessment of this compound, ensuring the scientific integrity required for advanced research and development.
Introduction: The Imperative for Rigorous Characterization
This compound is a bicyclic heteroaromatic compound that incorporates the key pharmacophoric features of both imidazole and pyridine rings. These motifs are prevalent in numerous biologically active molecules, making this scaffold a valuable building block in the design of novel therapeutic agents, including kinase inhibitors and receptor agonists.[1] The precise connectivity of the two rings is critical to the molecule's biological activity and physicochemical properties. Therefore, unequivocal structural verification is not merely a procedural step but a foundational requirement for meaningful scientific investigation and regulatory compliance.
This guide explains the causality behind experimental choices, providing the "why" alongside the "how" for the three primary spectroscopic techniques used in structural elucidation:
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NMR Spectroscopy (¹H and ¹³C): To define the carbon-hydrogen framework and confirm the specific isomeric arrangement.
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Infrared (IR) Spectroscopy: To identify key functional groups and vibrational modes characteristic of the molecule.
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Mass Spectrometry (MS): To confirm the molecular weight and provide structural insights through fragmentation analysis.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular structure is the starting point for all spectral interpretation. The tautomerism of the imidazole N-H proton is a key feature to consider during analysis.
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Molecular Formula: C₈H₇N₃
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Monoisotopic Mass: 145.0640 g/mol [2]
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IUPAC Name: this compound
Caption: Numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise constitution of organic molecules. For this compound, it is essential for distinguishing it from its isomers (e.g., 4-(1H-imidazol-2-yl)pyridine or 4-(1H-imidazol-4-yl)pyridine).
Expertise in Action: Experimental Design
The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended over CDCl₃. Causality: The acidic N-H proton of the imidazole ring is often broad and may exchange with trace amounts of D₂O in other solvents, potentially obscuring its signal. DMSO-d₆, being a hydrogen bond acceptor, slows this exchange, resulting in a sharper, more easily identifiable N-H peak. Furthermore, the aromatic protons are typically well-resolved in DMSO-d₆.
Protocol: ¹H and ¹³C NMR Acquisition
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Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved.
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Instrument Setup: Utilize a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
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¹H NMR Acquisition:
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Acquire a standard single-pulse experiment.
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Set a spectral width of approximately 12 ppm, centered around 6 ppm.
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Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Set a spectral width of approximately 200 ppm.
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A larger number of scans will be required due to the low natural abundance of ¹³C.
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Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ peak at δ 39.52 ppm.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The spectrum is expected to show distinct signals for the pyridine and imidazole protons. The pyridine ring will exhibit a characteristic AA'BB' system (or two doublets if the coupling is well-resolved), while the imidazole ring will show two singlets (or narrow doublets due to long-range coupling).
| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) | Integration |
| ~12.5 - 12.0 | Imidazole N-H | broad singlet | - | 1H |
| ~8.60 | H2', H6' (Pyridine) | Doublet | ~6.0 | 2H |
| ~7.95 | H2 (Imidazole) | Singlet | - | 1H |
| ~7.70 | H3', H5' (Pyridine) | Doublet | ~6.0 | 2H |
| ~7.50 | H4 (Imidazole) | Singlet | - | 1H |
Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C2', C6' (Pyridine) |
| ~141.0 | C4' (Pyridine) |
| ~136.0 | C2 (Imidazole) |
| ~134.0 | C5 (Imidazole) |
| ~120.0 | C3', C5' (Pyridine) |
| ~117.0 | C4 (Imidazole) |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups.
Expertise in Action: Sampling Technique
Attenuated Total Reflectance (ATR) is the recommended technique for solid samples. Causality: ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a crystal (e.g., diamond or germanium). This avoids the complications of making KBr pellets, such as potential moisture contamination and non-uniform sample distribution.
Protocol: IR Spectrum Acquisition (ATR)
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Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.
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Sample Application: Place a small amount of the solid sample onto the crystal. Apply pressure using the anvil to ensure good contact.
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Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
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Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Predicted IR Spectral Data
The IR spectrum will be characterized by absorptions from N-H stretching, C-H stretching of the aromatic rings, and C=C/C=N ring stretching vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3150 - 2800 | Imidazole N-H stretch (broad) | Medium |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 1610 - 1580 | Pyridine C=C and C=N stretching | Strong |
| 1550 - 1450 | Imidazole ring stretching | Strong-Medium |
| 850 - 800 | C-H out-of-plane bending (para-substituted pyridine) | Strong |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation, corroborates its structure.
Expertise in Action: Ionization Method
Electrospray Ionization (ESI) in positive ion mode is the ideal method. Causality: this compound contains basic nitrogen atoms (in both the pyridine and imidazole rings) that are readily protonated. ESI is a soft ionization technique that will generate a strong protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, providing clear molecular weight information.
Protocol: MS Analysis (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to facilitate protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-300.
-
Tandem MS (MS/MS): To confirm the structure, select the [M+H]⁺ ion (m/z 146.1) for collision-induced dissociation (CID) to generate a fragmentation spectrum.
Predicted Mass Spectrum Data
-
Full Scan MS: A prominent peak at m/z 146.1 corresponding to the [M+H]⁺ ion.
-
Tandem MS (MS/MS of m/z 146.1): Fragmentation is likely to involve the loss of small, stable molecules from the rings.
Caption: A potential ESI-MS/MS fragmentation pathway for this compound.
Integrated Spectroscopic Analysis Workflow
Caption: Workflow for the integrated spectroscopic verification of the target compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. By following the detailed protocols and interpretative guidelines presented in this document, researchers can achieve an unambiguous and robust structural confirmation. This level of analytical rigor is paramount for ensuring the quality, reproducibility, and ultimate success of research and development endeavors that utilize this important chemical entity.
References
An In-depth Technical Guide to the Potential Biological Targets of 4-(1H-Imidazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 4-(1H-imidazol-5-yl)pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its structural resemblance to endogenous signaling molecules has made it a cornerstone for the design of targeted therapeutics. This technical guide provides a comprehensive analysis of the known and emerging biological targets of this compound and its derivatives. We will delve into the mechanistic underpinnings of its interactions with key protein families, primarily focusing on protein kinases and G-protein coupled receptors. Furthermore, this document will furnish detailed, field-proven experimental protocols for the identification and validation of these biological targets, equipping researchers with the necessary tools to advance their drug discovery programs.
Introduction: The Therapeutic Promise of the this compound Scaffold
The unique architecture of this compound, featuring a pyridine ring linked to an imidazole moiety, confers upon it the ability to engage in a multitude of non-covalent interactions with biological macromolecules. This includes hydrogen bonding, pi-stacking, and electrostatic interactions, which are pivotal for high-affinity binding to protein targets. The imidazole component, in particular, is a common feature in many endogenous molecules, such as histamine and purines, which likely contributes to the scaffold's broad bioactivity.[1][2] Derivatives of this core structure have been investigated for a wide array of therapeutic applications, including oncology, inflammation, and neurological disorders.[1][3][4] This guide will systematically explore the molecular targets that underpin these therapeutic potentials.
Primary Biological Targets: A Focus on Kinase Inhibition
A substantial body of evidence points towards protein kinases as a primary class of targets for this compound derivatives. These enzymes play a central role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory conditions.
p38 Mitogen-Activated Protein (MAP) Kinase: A Key Player in Inflammation and Cancer
The p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[5] The p38α isoform is the most extensively studied and is a major focus for drug development.[5] The this compound core is a well-established pharmacophore for the potent and selective inhibition of p38α.[6]
Mechanism of Action: These inhibitors are typically ATP-competitive, binding to the hinge region of the kinase domain.[4] The pyridine nitrogen forms a crucial hydrogen bond with the backbone amide of Met109 in the hinge region of p38α, a characteristic interaction for this class of inhibitors.[4]
Therapeutic Implications: By blocking p38 MAPK-mediated signaling, these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and induce apoptosis in tumor cells.[] This makes them attractive candidates for the treatment of rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[4]
Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5): A Target in Fibrosis and Oncology
The TGF-β signaling pathway is a critical regulator of a wide range of cellular processes, including proliferation, differentiation, and extracellular matrix production.[8] Activin receptor-like kinase-5 (ALK5) is the type I receptor for TGF-β and its aberrant signaling is implicated in fibrosis and cancer progression.[8][9] A number of small molecule inhibitors of ALK5 are based on the this compound scaffold.
Mechanism of Action: ALK5 inhibitors function by blocking the kinase activity of the receptor, thereby preventing the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[8] This disrupts the entire TGF-β signaling cascade.[8] Interestingly, some p38 MAPK inhibitors have been shown to also inhibit the phosphorylation of Smad3 by ALK5, suggesting a potential for dual targeting.[10]
Therapeutic Implications: Inhibition of ALK5 is a promising strategy for the treatment of fibrotic diseases of the liver, lung, and kidney, as well as for combating tumor growth and metastasis in advanced cancers.[9][11]
Dual B-RAFV600E and p38α Kinase Inhibition: A Multi-pronged Attack on Cancer
Recent studies have revealed that structural optimization of 4-(imidazol-5-yl)pyridine derivatives can yield compounds with dual inhibitory activity against both B-RAFV600E and p38α kinases.[3] The B-RAFV600E mutation is a key driver in a significant proportion of melanomas and other cancers.
Mechanism of Action: These dual inhibitors are designed to bind to the ATP-binding sites of both kinases.[3] Kinase profiling of these compounds has demonstrated potent inhibitory effects on both targets.[3]
Therapeutic Implications: A single agent that can simultaneously target two key oncogenic signaling pathways offers the potential for enhanced efficacy and a reduced likelihood of acquired resistance. Such compounds have shown broad-spectrum anticancer activity across numerous cell lines and have been observed to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[3]
Other Kinase Targets
The versatility of the imidazopyridine scaffold extends to other kinase families:
-
Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases A, B, and C, which are crucial for cell cycle regulation.[12]
-
FLT3 Kinase: Optimization of imidazo[4,5-b]pyridine-based inhibitors has led to the discovery of dual FLT3/Aurora kinase inhibitors, which are being explored for the treatment of acute myeloid leukemia.[13]
-
Src Family Kinases: The related imidazo[4,5-c]pyridin-2-one scaffold has been shown to produce novel inhibitors of Src family kinases, which are implicated in the progression of glioblastoma.[14]
An Alternative Target Class: Histamine H3 Receptor Agonism
Beyond kinase inhibition, the this compound core has been successfully adapted to target G-protein coupled receptors. A notable example is the compound immethridine, which is a potent and highly selective agonist for the histamine H3 receptor.[15]
Mechanism of Action: Immethridine mimics the structure of histamine, allowing it to bind to and activate the H3 receptor. This receptor is primarily expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters.
Therapeutic Implications: Selective H3 receptor agonists have potential applications in the treatment of a variety of neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.
Emerging and Other Potential Biological Targets
Research into the biological activities of this compound and its related structures is ongoing, with several other potential targets being investigated:
| Target | Compound Class | Therapeutic Area | Reference |
| Phosphodiesterase 10A (PDE10A) | Imidazo[4,5-b]pyridines | Schizophrenia, Huntington's disease | [16] |
| Sodium-Hydrogen Exchanger-1 (NHE-1) | 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs | Cardiovascular diseases | [17] |
| Constitutive Androstane Receptor (CAR) | Imidazo[1,2-a]pyridine derivatives | Metabolic and liver diseases | [18] |
| Glycogen Synthase Kinase-3β (GSK-3β) | Imidazole-pyridine hybrids | Cancer | [19] |
Experimental Protocols for Target Identification and Validation
The following section provides detailed, step-by-step methodologies for key experiments to identify and characterize the biological targets of this compound derivatives.
In Vitro Kinase Inhibition Assay
This protocol describes a standard method for determining the inhibitory activity of a compound against a specific protein kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human kinase (e.g., p38α, ALK5)
-
Kinase substrate (e.g., myelin basic protein for p38α, Smad3 for ALK5)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, kinase, and substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to develop.
-
Read the plate on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Phospho-Protein Analysis by Western Blot
This protocol is used to assess the effect of a compound on a specific signaling pathway within a cellular context.
Principle: Cells are treated with a stimulus to activate a signaling pathway, in the presence or absence of the test compound. The levels of a specific phosphorylated protein in the pathway are then measured by Western blot to determine if the compound inhibits the pathway.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes for p38 pathway, A549 lung carcinoma cells for TGF-β pathway)
-
Cell culture medium and supplements
-
Stimulant (e.g., LPS for p38, TGF-β1 for ALK5)
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-phospho-SMAD2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and perform densitometry analysis to quantify the levels of the phosphorylated protein.
Caption: Workflow for cellular phospho-protein analysis.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of various biological targets. Its prominent role in the inhibition of key protein kinases, particularly p38 and ALK5, underscores its potential in the fields of oncology and inflammation. The discovery of derivatives targeting other kinases, as well as GPCRs and other enzyme families, highlights the chemical tractability and therapeutic versatility of this core structure.
Future research in this area will likely focus on several key aspects:
-
Enhancing Selectivity: Fine-tuning the structure to achieve even greater selectivity for specific kinase isoforms or to develop compounds with precisely defined polypharmacology.
-
Improving Pharmacokinetic Properties: Optimizing the scaffold to improve drug-like properties such as oral bioavailability, metabolic stability, and safety profiles.
-
Exploring New Target Space: Utilizing the this compound core as a foundation for fragment-based and structure-based drug design to identify novel biological targets.
By leveraging the foundational knowledge outlined in this guide and employing rigorous experimental validation, researchers can continue to unlock the full therapeutic potential of this privileged chemical scaffold.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 9. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iris.cnr.it [iris.cnr.it]
Tautomeric Landscapes of 4-(1H-Imidazol-5-yl)pyridine: A Technical Guide for Drug Development Professionals
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, presents a significant challenge and a rich area of opportunity in modern drug discovery and development. For heterocyclic compounds, particularly those incorporating multiple nitrogen atoms such as 4-(1H-Imidazol-5-yl)pyridine, the precise tautomeric form present under physiological conditions can profoundly influence its physicochemical properties, drug-target interactions, and metabolic fate. This technical guide provides an in-depth exploration of the tautomerism of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of prototropic tautomerism in this specific molecular scaffold, detail robust experimental and computational methodologies for its characterization, and discuss the critical implications of tautomeric preferences in the context of medicinal chemistry.
The Tautomeric Challenge in Heterocyclic Drug Candidates
Tautomerism is a fundamental concept in organic chemistry, describing the equilibrium between two or more structural isomers, known as tautomers, that are mutually interconvertible.[1] In the realm of drug discovery, overlooking tautomerism can lead to misleading structure-activity relationships (SAR), unpredictable pharmacokinetic profiles, and potential issues with drug stability and formulation.[2][3] The most common form of tautomerism in drug-like molecules is prototropic tautomerism, which involves the migration of a proton.[1]
For heteroaromatic compounds like this compound, the presence of multiple nitrogen atoms provides several potential sites for protonation, leading to a complex tautomeric landscape. The imidazole ring itself is known to exist in two equivalent tautomeric forms, 1H and 3H.[4] When coupled with a pyridine ring, the potential for proton migration extends, creating a system where the dominant tautomer can be influenced by subtle changes in its environment.
Prototropic Tautomerism in this compound: A Structural Overview
The core structure of this compound presents two primary sites for proton migration within the imidazole ring, leading to two principal tautomers:
-
This compound (Tautomer A)
-
4-(3H-Imidazol-5-yl)pyridine (Tautomer B)
These tautomers arise from the movement of the proton between the N1 and N3 positions of the imidazole ring. While the pyridine nitrogen introduces another basic center, its direct involvement in the imidazole ring tautomerism is less likely under neutral conditions but can be a factor in protonated species.
Diagram 1: Prototropic Tautomerism of this compound
Caption: The dynamic equilibrium between the two principal prototropic tautomers of this compound.
Methodologies for the Elucidation of Tautomeric Equilibria
A multi-pronged approach combining spectroscopic and computational techniques is essential for a comprehensive understanding of the tautomeric preferences of this compound.
Experimental Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying and quantifying tautomers in solution.[5] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs between tautomers.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
¹H NMR: Look for distinct sets of signals corresponding to each tautomer. The imidazole C2-H proton and the N-H proton are particularly sensitive to the tautomeric state. Integration of the signals for each tautomer allows for the determination of their relative populations.
-
¹³C NMR: The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are indicative of the proton's location. A significant difference in the chemical shifts of C4 and C5 can often distinguish between the 1H and 3H tautomers.[7]
-
-
Variable Temperature (VT) NMR: In cases of rapid interconversion, signals may be broadened or averaged. VT-NMR can help to slow down the exchange at lower temperatures, allowing for the resolution of individual tautomer signals.
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions of a molecule are affected by its tautomeric form. UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers have distinct absorption maxima.[8]
Protocol for UV-Vis Spectroscopic Analysis:
-
Solution Preparation: Prepare a series of dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, ethanol, water).
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Interpretation: Analyze the spectra for the presence of multiple absorption bands or shifts in the absorption maximum (λmax) as a function of solvent polarity. These changes can be correlated with a shift in the tautomeric equilibrium.
-
pH Titration: Perform UV-Vis measurements at different pH values to assess the influence of protonation on the tautomeric equilibrium.[9]
Diagram 2: Experimental Workflow for Tautomer Analysis
Caption: A combined experimental and computational workflow for the comprehensive analysis of tautomerism.
Computational Chemistry Approaches
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.
Protocol for DFT Calculations:
-
Structure Generation: Build the 3D structures of all plausible tautomers of this compound.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).
-
Solvation Effects: To model the solution phase, employ a solvation model. The Polarizable Continuum Model (PCM) is a common choice for implicit solvation. For systems with strong solute-solvent interactions, including explicit solvent molecules in the calculation can provide more accurate results.[10]
-
Relative Energy Calculation: Calculate the relative Gibbs free energy (ΔG) between the tautomers in the desired environment (gas phase or solution). The tautomer with the lower Gibbs free energy is predicted to be the more stable and thus the major species at equilibrium.
Table 1: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Gas Phase ΔG (kcal/mol) | ΔG in Water (PCM) (kcal/mol) | Predicted Major Tautomer |
| Tautomer A (1H) | 0.00 (Reference) | 0.00 (Reference) | In Gas Phase |
| Tautomer B (3H) | 1.5 | -0.5 | In Water |
Note: This table presents hypothetical data for illustrative purposes. Actual values would need to be determined through specific calculations.
Factors Influencing Tautomeric Equilibrium
The predominance of one tautomer over another is not an intrinsic property of the molecule alone but is highly dependent on its environment.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role. Polar, protic solvents can stabilize more polar tautomers through hydrogen bonding, shifting the equilibrium.[6]
-
pH: The acidity or basicity of the medium can have a dramatic effect. Protonation of one of the nitrogen atoms will lead to a different set of possible tautomers and a new equilibrium.[9] For this compound, protonation of the pyridine nitrogen is likely in acidic conditions, which would in turn influence the electronic properties and tautomerism of the imidazole ring.
-
Temperature: Changes in temperature can alter the position of the tautomeric equilibrium, as described by the van't Hoff equation.
-
Substituents: The electronic nature of any substituents on the pyridine or imidazole rings can influence the relative basicity of the nitrogen atoms and thus the stability of the different tautomers.
Implications for Drug Development
A thorough understanding of the tautomerism of this compound is critical for its successful development as a therapeutic agent.
-
Drug-Target Interactions: Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall shapes, which can lead to significantly different binding affinities for a biological target.[2][3] The biologically active tautomer may not be the most stable form in solution.
-
Pharmacokinetics (ADME): Physicochemical properties such as lipophilicity (logP), solubility, and membrane permeability can vary between tautomers, affecting absorption, distribution, metabolism, and excretion.
-
Intellectual Property: A comprehensive understanding and characterization of all relevant tautomers are essential for robust patent protection.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon with significant implications for its potential as a drug candidate. A systematic investigation employing a combination of high-resolution NMR spectroscopy, UV-Vis analysis, and state-of-the-art computational chemistry is imperative to fully characterize the tautomeric landscape of this molecule. By elucidating the predominant tautomeric forms under various conditions and understanding the factors that govern their equilibrium, drug development professionals can make more informed decisions, leading to the design of safer and more efficacious medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Navigating the Research Landscape of 4-(1H-Imidazol-5-yl)pyridine: A Technical Guide for Scientists
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the commercial procurement and application of 4-(1H-Imidazol-5-yl)pyridine.
Introduction: The Significance of the this compound Scaffold
This compound, a heterocyclic organic compound featuring a pyridine ring substituted with an imidazole group, is a molecule of significant interest in the field of medicinal chemistry and drug discovery. Its structural motif serves as a versatile scaffold for the development of targeted therapeutics, owing to the ability of the imidazole and pyridine rings to participate in various biological interactions. This guide provides an in-depth overview of commercial suppliers, quality assessment, and key research applications for this important chemical entity.
I. Commercial Sourcing and Supplier Overview
The acquisition of high-quality this compound is paramount for reproducible and reliable research outcomes. Several reputable chemical suppliers cater to the research and drug development market, offering this compound at various purity levels and quantities.
Below is a comparative table of prominent suppliers:
| Supplier | Product Number | Purity | CAS Number | Notes |
| Sigma-Aldrich (distributor for ChemScene) | CIAH987ED397 | 97% | 51746-87-3 | Available in various quantities. Detailed safety information is provided on their website.[1][2] |
| CymitQuimica | 54-OR84907 | 97% | 51746-87-3 | Offers multiple product options for this CAS number.[3] |
| Pure Chemistry Scientific Inc. | N/A | 95% | 51746-87-3 | A US-based supplier.[4] |
| Fluorochem Ltd. | N/A | N/A | 51746-87-3 | A UK-based supplier.[4] |
| BLDpharm | N/A | N/A | 51746-87-3 | Product information and documentation such as NMR and HPLC are available.[5] |
II. Quality Control and Physicochemical Properties
Ensuring the identity and purity of this compound is a critical first step in any research endeavor. Researchers should always request and scrutinize the Certificate of Analysis (CoA) provided by the supplier.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₇N₃
-
Molecular Weight: 145.16 g/mol
-
Appearance: Typically a solid
-
Melting Point: 195-196 °C
Typical Analytical Specifications (based on supplier data):
| Analysis | Specification |
| Purity (by HPLC) | ≥ 97% |
| Identity (by ¹H NMR) | Conforms to structure |
| Appearance | White to off-white solid |
III. Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Safety Information:
According to safety data provided by suppliers, this compound is associated with the following hazards:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Storage Recommendations:
-
Store at 4°C.
-
Protect from light.
-
Keep in a well-ventilated place and the container tightly closed.
IV. Key Research Applications and Signaling Pathways
The this compound scaffold is a cornerstone in the development of kinase inhibitors and other targeted therapies. Its derivatives have shown promise in oncology, inflammation, and neurology.
1. Kinase Inhibition in Oncology:
Derivatives of this compound have been investigated as potent inhibitors of several kinases implicated in cancer progression, including B-RAF and p38α.
References
The Ascendancy of 4-(1H-Imidazol-5-yl)pyridine Derivatives in Modern Drug Discovery: A Technical Guide
Foreword: The Strategic Convergence of Imidazole and Pyridine Scaffolds
In the landscape of medicinal chemistry, the strategic fusion of privileged scaffolds often leads to the genesis of novel molecular entities with profound therapeutic potential. The 4-(1H-imidazol-5-yl)pyridine core represents a compelling example of such a convergence, marrying the electronic and hydrogen-bonding capabilities of the imidazole ring with the versatile interaction profile of the pyridine moiety. This unique combination has given rise to a burgeoning class of derivatives exhibiting a remarkable breadth of biological activities, from potent and selective kinase inhibition to nuanced modulation of G-protein coupled receptors (GPCRs). This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives.
I. Synthetic Strategies: Constructing the Core and its Analogs
The synthesis of the this compound scaffold and its derivatives typically involves multi-step sequences that allow for the introduction of diverse substituents on both the imidazole and pyridine rings. While specific protocols are tailored to the target molecule, the general approaches often rely on the formation of the imidazole ring as a key step.
A. General Synthetic Approaches
Several synthetic routes to the this compound core have been reported, often starting from readily available pyridine and imidazole precursors. A common strategy involves the condensation of a 1,2-dicarbonyl compound with an aldehyde in the presence of ammonia or an ammonium salt, a classic method for imidazole synthesis known as the Radziszewski reaction.
Experimental Protocol: A Generalized One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve the starting aldehyde (1 equivalent) and ortho-picolylamine (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Step 2: Addition of Isocyanide. To the stirred solution, add the isocyanide reagent (1.1 equivalents) dropwise at room temperature.
-
Step 3: Reaction Monitoring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature for 12-24 hours.
-
Step 4: Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired this compound derivative.
It is crucial to note that reaction conditions, including solvent, temperature, and reaction time, may require optimization depending on the specific substrates used.
B. Synthesis of Key Intermediates
The synthesis of functionalized precursors is critical for introducing diversity into the final compounds. For instance, the preparation of substituted pyridinyl aldehydes or ketones allows for the generation of a wide array of analogs with varying electronic and steric properties.
II. Therapeutic Applications: A Dual Focus on Kinase Inhibition and GPCR Modulation
The this compound scaffold has proven to be a versatile platform for the development of potent and selective inhibitors of protein kinases, as well as modulators of GPCRs, most notably the histamine H3 receptor.
A. Kinase Inhibitors: Targeting Oncogenic Signaling
A significant body of research has focused on the development of 4-(imidazol-5-yl)pyridine derivatives as inhibitors of key kinases in oncogenic signaling pathways, such as B-RAFV600E and p38α. The V600E mutation in the B-RAF kinase is a driver in a large percentage of melanomas and other cancers, making it a prime therapeutic target[1][2]. Similarly, p38α mitogen-activated protein kinase (MAPK) is a critical regulator of inflammatory responses and is implicated in various cancers[3].
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Imidazole Ring: The nature of the substituent at the N-1 position of the imidazole ring is crucial for activity. Small alkyl or aryl groups are often well-tolerated.
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring can significantly impact potency and selectivity. Electron-withdrawing or -donating groups can be strategically placed to optimize interactions with the kinase active site.
-
Linker Moiety: The linker connecting the core scaffold to other pharmacophoric elements plays a key role in determining the overall conformation and binding affinity of the molecule.
Quantitative Data Summary for Selected B-RAFV600E/p38α Inhibitors:
| Compound | B-RAFV600E IC50 (µM) | p38α IC50 (nM) | Reference |
| 10c | 1.84 | 726 | [5] |
| 11a | - | 47 | [4] |
| 11d | - | 45 | [4] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
Signaling Pathway: B-RAFV600E/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival[6]. The B-RAFV600E mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth in cancer[1].
Caption: B-RAF V600E signaling pathway and point of inhibition.
Signaling Pathway: p38α MAPK Pathway
The p38 MAPK pathway is activated by various cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory mediators[7][8].
Caption: p38α MAPK signaling pathway and point of inhibition.
B. GPCR Ligands: Modulating Histaminergic Neurotransmission
The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system[9]. H3R agonists have therapeutic potential for the treatment of various neurological and psychiatric disorders. A notable example of a this compound derivative is immethridine , which has been identified as a potent and highly selective H3R agonist[10][11].
Structure-Activity Relationship (SAR) Insights:
-
Rigidification of the Scaffold: The replacement of a flexible piperidine ring in earlier H3R agonists with the rigid pyridine ring of immethridine led to a significant increase in potency and selectivity[10].
-
Imidazole Tautomerism: The tautomeric nature of the imidazole ring is critical for its interaction with the H3 receptor.
-
Basic Nitrogen: The basic nitrogen atom in the imidazole ring is essential for the agonist activity, as it mimics the endogenous ligand histamine.
Pharmacological Data for Immethridine:
| Compound | pKi (hH3R) | pEC50 (hH3R) | Selectivity over H4R | Reference |
| Immethridine | 9.07 | 9.74 | 300-fold | [10] |
Note: pKi is the negative logarithm of the inhibition constant, and pEC50 is the negative logarithm of the half-maximal effective concentration.
Signaling Pathway: Histamine H3 Receptor
Caption: Histamine H3 receptor signaling pathway activated by an agonist.
III. Future Directions and Perspectives
The this compound scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Expansion of the Target Space: Exploring the activity of these derivatives against other kinase families and GPCRs.
-
Optimization of Pharmacokinetic Properties: Improving the drug-like properties of these compounds to enhance their oral bioavailability and metabolic stability.
-
Development of Covalent and Allosteric Modulators: Designing next-generation inhibitors and modulators with novel mechanisms of action to overcome resistance and improve selectivity.
The inherent versatility of the this compound core, coupled with the ever-advancing tools of medicinal chemistry and chemical biology, ensures its continued prominence in the quest for novel therapeutics.
IV. References
-
Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study. Eur J Pharm Sci. 2022 Apr 1:171:106115.
-
Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorg Med Chem. 2021 Feb 1:31:115969.
-
Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. J Med Chem. 2004 May 6;47(10):2414-7.
-
p38 MAPK Signaling. Cell Signaling Technology. (URL: --INVALID-LINK--)
-
Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. J Neurochem. 2013 Aug;126(4):487-500.
-
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. Br J Pharmacol. 2008 Jun;154(6):1166-81.
-
P38 Signaling Pathway. Creative Diagnostics. (URL: --INVALID-LINK--)
-
The mechanism of activation of monomeric B-Raf V600E. Sci Rep. 2021; 11: 7687.
-
An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cell Commun Signal. 2020; 18: 93.
-
Histamine H3 receptor. Wikipedia. (URL: --INVALID-LINK--)
-
Functions of p38 MAP Kinases in the Central Nervous System. Front Mol Neurosci. 2018; 11: 429.
-
BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins. The scheme also shows inhibitors and their targets—drugs approved in melanoma treatment are bolded, we also show other potential inhibitors (drugs in development or registered in other indications). ResearchGate. (URL: --INVALID-LINK--)
-
Paradoxical activation of RAF signaling by kinase inactive BRAF. Reactome. (URL: --INVALID-LINK--)
-
The Mechanism of Activation of Monomeric B-Raf V600E. bioRxiv. 2021.04.05.438533.
-
Activation mechanisms of clinically distinct B-Raf V600E and V600K mutants. FEBS J. 2023 Jan;290(1):5-10.
-
Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorg Med Chem. 2021 Feb 1;31:115969.
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Eur J Med Chem. 2020 Nov 1;205:112658.
-
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorg Med Chem Lett. 2012 Nov 1;22(21):6644-8.
-
Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Thesis. 2024.
-
Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. R Discovery. (URL: --INVALID-LINK--)
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2021; 26(21): 6632.
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. J Med Chem. 2012 Nov 26;55(22):9792-810.
-
Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. J Med Chem. 2004 May 6;47(10):2414-7.
-
Design, Synthesis and Characterization of Molecular Tools for the Histamine H3 and H4 Receptors – In Particular Radio. Thesis. 2020.
-
Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorg Med Chem Lett. 2010 Mar 1;20(5):1573-7.
-
A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. Org Lett. 2004; 6(24): 4447–4450.
-
Synthesis of 4-(1H-imidazol-1-yl)-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives 258a–t. ResearchGate. (URL: --INVALID-LINK--)
-
Identification of 4-(1H-Imidazol-4(5)-ylmethyl)pyridine (Immethridine) as a Novel, Potent, and Highly Selective Histamine H3 Receptor Agonist. J Med Chem. 2004 May;47(10):2414-7.
-
Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl). Bioorg Med Chem. 2003 May 1;11(9):1945-52.
-
Synthesis, biological evaluation and 3D-QSAR studies of novel 4,5-dihydro-1H-pyrazole niacinamide derivatives as BRAF inhibitors. Bioorg Med Chem. 2012 Jun 15;20(12):3758-66.
-
ONE POT SYNTHESIS OF TRI AND TETRA SUBSTITUTED IMIDAZOLE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. 2013; 3(4): 703-712.
-
Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Chem Pharm Bull (Tokyo). 2005 Apr;53(4):410-8.
-
Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. Bioorg Med Chem Lett. 2002 Sep 2;12(17):2371-4.
-
Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. Org Biomol Chem. 2017;15(38):8112-8123.
-
Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H 3 and H 4 Receptors. Int J Mol Sci. 2024; 25(8): 4515.
-
A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. J Med Chem. 1994 Feb 4;37(3):332-3.
-
Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorg Med Chem. 2010 Sep 1;18(17):6934-52.
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorg Med Chem Lett. 2005 Dec 15;15(24):5524-8.
-
Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAF V600E Inhibitors. Molecules. 2023; 28(10): 4242.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Activation mechanisms of clinically distinct B‐Raf V600E and V600K mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of activation of monomeric B-Raf V600E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
theoretical and computed properties of 4-(1H-Imidazol-5-yl)pyridine
An In-Depth Technical Guide to the Theoretical and Computed Properties of 4-(1H-Imidazol-5-yl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the , a heterocyclic scaffold of significant interest in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the molecule's structural, spectroscopic, and quantum chemical characteristics. By integrating data from crystallographic studies of related analogs with advanced computational modeling, this guide elucidates the electronic landscape, reactivity, and potential interaction sites of the title compound. Methodologies for Density Functional Theory (DFT) calculations, including geometry optimization, frontier molecular orbital analysis, and molecular electrostatic potential mapping, are detailed to ensure scientific integrity and reproducibility. The insights presented herein are critical for the rational design of novel therapeutics targeting kinases and other enzymes where this scaffold has shown promise.[1][2]
Introduction and Molecular Identification
This compound is a bicyclic aromatic heterocycle composed of a pyridine ring linked to an imidazole ring. This scaffold is a key pharmacophore in numerous compounds investigated for a range of therapeutic applications, including as anti-inflammatory and anticancer agents.[3][4] The presence of multiple nitrogen atoms provides sites for hydrogen bonding and metal coordination, making its electronic properties of paramount importance in drug-receptor interactions.[5]
It is crucial to note that this compound exists in a tautomeric equilibrium with 4-(1H-Imidazol-4-yl)pyridine. Due to this rapid proton transfer, both tautomers are often indexed under the same CAS number and considered collectively in many contexts.[6] This guide will focus on the 5-yl isomer, which is commonly depicted, while acknowledging the relevance of this tautomerism.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [6] |
| CAS Number | 51746-87-3 | [6] |
| Molecular Formula | C₈H₇N₃ | [6] |
| Molecular Weight | 145.16 g/mol | [6] |
| Canonical SMILES | C1=CN=CC=C1C2=CN=CN2 |[6] |
Caption: Molecular structure of this compound.
Structural and Spectroscopic Properties
Crystal Structure Analysis (Analog-Based)
Table 2: Key Crystallographic Data for an Analog, 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Dihedral Angle (Imidazole-Pyridine) | 28.2 (1)° |
| H-Bond Type | Intermolecular N—H···N |
| H-Bond Distance (H···A) | 1.94 Å |
Data sourced from Acta Crystallographica Section E[7].
Predicted Spectroscopic Signature
Direct experimental spectra for this compound are sparse in the literature. However, its signature can be reliably predicted based on its constituent functional groups.
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The two protons on the imidazole ring would appear as singlets, while the protons on the pyridine ring would exhibit a characteristic AA'BB' or doublet of doublets pattern. The N-H proton of the imidazole ring is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: Aromatic carbons would resonate in the δ 115-150 ppm range. The carbon atom directly attached to the three nitrogen atoms in the imidazole ring (C2) would likely be the most deshielded.
-
FT-IR: The infrared spectrum would be characterized by N-H stretching vibrations (a broad band around 3100-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and a series of C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ fingerprint region.
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 145). Fragmentation would likely involve the characteristic cleavage of the pyridine and imidazole rings.
Computational Analysis: A DFT Approach
To overcome the limitations of available experimental data and to gain a deeper understanding of the molecule's intrinsic properties, we turn to computational chemistry, specifically Density Functional Theory (DFT).
Computational Workflow Protocol
The following protocol outlines a robust, self-validating workflow for analyzing the properties of this compound. This methodology ensures that the computed properties are derived from a stable, verified molecular structure.
Step 1: Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Use a common DFT functional and basis set, such as B3LYP/6-311+G(d,p). The choice of a functional like B3LYP provides a good balance between accuracy and computational cost for organic molecules. The 6-311+G(d,p) basis set is sufficiently flexible, incorporating diffuse functions (+) and polarization functions (d,p) to accurately describe the electron distribution in a molecule with heteroatoms and potential hydrogen bonds.
-
Validation: The optimization process must converge according to the software's default criteria for energy and forces.
Step 2: Frequency Calculation
-
Objective: To confirm the nature of the optimized stationary point and to obtain vibrational frequencies.
-
Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) used for optimization.
-
Validation: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
Step 3: Single-Point Energy and Property Calculation
-
Objective: To calculate electronic properties with high accuracy.
-
Method: Using the validated minimum-energy geometry, perform a single-point energy calculation. From this, derive properties such as frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges.
Caption: Computational workflow for DFT analysis.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions.[8] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[8][9]
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO is likely distributed across the more electron-deficient pyridine ring. This separation facilitates intramolecular charge transfer.
Caption: Conceptual diagram of HOMO-LUMO energy levels.
Table 3: Computed Electronic Properties (Illustrative)
| Property | Value (eV) | Significance |
|---|---|---|
| E_HOMO | -6.45 | Propensity to donate electrons |
| E_LUMO | -1.52 | Propensity to accept electrons |
| Energy Gap (ΔE) | 4.93 | Chemical stability, reactivity |
Note: These are representative values based on DFT calculations for similar heterocyclic systems.[10]
Molecular Electrostatic Potential (MEP)
The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[11][12] It maps the electrostatic potential onto the molecule's electron density surface.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack and hydrogen bond acceptance. For this compound, these are expected around the nitrogen atom of the pyridine ring and the sp²-hybridized nitrogen of the imidazole ring. These sites are the most likely points of protonation and coordination.[13]
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. This potential is typically found around the hydrogen atoms, especially the N-H proton of the imidazole ring, making it a primary hydrogen bond donor site.
The MEP analysis confirms the molecule's amphipathic nature, with distinct sites for donating and accepting hydrogen bonds, which is a cornerstone of its utility in drug design.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[10]
Table 4: Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -E_LUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability to attract electrons. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution.[8] |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
These descriptors provide a quantitative basis for comparing the reactivity of this compound with its derivatives, aiding in structure-activity relationship (SAR) studies.
Conclusion and Future Directions
This guide has synthesized theoretical principles and computational methodologies to provide a detailed profile of this compound. The analysis of its structure, based on analogs, reveals a non-planar conformation stabilized by strong intermolecular N-H···N hydrogen bonds. DFT calculations further illuminate its electronic properties, defining the HOMO-LUMO gap as an indicator of its moderate reactivity and highlighting the nitrogen atoms as key centers for molecular interactions via the MEP map.
For drug development professionals, these insights are invaluable. The defined hydrogen bond donor/acceptor sites and the overall electronic signature provide a clear rationale for this scaffold's effectiveness in kinase inhibition and other biological applications. Future work should focus on obtaining experimental spectroscopic and crystallographic data for the parent compound to validate these computational models and to further refine our understanding of its tautomeric behavior in different environments.
References
- 1. Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis [mdpi.com]
- 6. This compound | C8H7N3 | CID 10909696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjweb.com [irjweb.com]
- 9. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 4-(1H-Imidazol-5-yl)pyridine as a p38 Kinase Inhibitor
Introduction: Targeting the p38 MAPK Stress Response Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical mediator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] This pathway is integral to a variety of cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[3] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[4] Of these, the α and β isoforms are particularly noted for their sensitivity to pyridinyl imidazole-based inhibitors.[5]
Activation of the p38 MAPK cascade is initiated by upstream kinases, MKK3 and MKK6, which dually phosphorylate p38 on threonine and tyrosine residues (Thr180 and Tyr182).[4][6] Once activated, p38 MAPK phosphorylates a host of downstream targets, including transcription factors like ATF2 and MEF2, as well as other kinases such as MAPKAPK-2.[6][7] This signaling cascade ultimately leads to the production of pro-inflammatory cytokines like TNF-α and IL-6, making the p38 pathway a significant target for therapeutic intervention in inflammatory diseases and certain cancers.[2][3]
The compound 4-(1H-Imidazol-5-yl)pyridine belongs to the pyridinyl imidazole class of small molecule inhibitors, which are known to be potent and selective inhibitors of p38 MAPK.[8] These compounds typically function by competitively binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.[9] This application note provides a comprehensive guide for researchers on the use of this compound as a p38 kinase inhibitor, detailing its mechanism of action and providing robust protocols for its in vitro and cell-based evaluation.
Mechanism of Action: Competitive ATP Inhibition
Pyridinyl imidazole compounds, including this compound, exert their inhibitory effect by targeting the ATP-binding site of p38 kinase.[9] The essential pharmacophore for this class of inhibitors is the 4-aryl-5-(pyridin-4-yl) imidazole structure.[8] The pyridine nitrogen of the inhibitor forms a critical hydrogen bond with the backbone amide of Met109 in the hinge region of the kinase, a key interaction for potent inhibition. The selectivity of these inhibitors for p38 over other kinases is often attributed to the presence of a threonine residue (Thr106) in p38, which can accommodate the inhibitor, whereas other kinases may have bulkier residues at the equivalent position.[8][10] By occupying the ATP-binding pocket, this compound prevents the transfer of the γ-phosphate from ATP to the substrate, effectively halting the signaling cascade.
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: p38 MAPK signaling cascade and inhibition point.
Quantitative Data Summary
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides hypothetical IC50 values for this compound against p38α, based on typical values for this class of inhibitors. It is crucial to experimentally determine these values.
| Kinase Target | Hypothetical IC50 (nM) | Assay Type | Comments |
| p38α | 50 - 150 | In Vitro Kinase Assay | Potent inhibition expected. |
| p38β | 500 - 1000 | In Vitro Kinase Assay | Typically 10-fold less potent than against p38α.[11] |
| JNK1 | >10,000 | In Vitro Kinase Assay | High selectivity over other MAPK family members is expected. |
| ERK1 | >10,000 | In Vitro Kinase Assay | High selectivity over other MAPK family members is expected. |
Note: IC50 values are highly dependent on assay conditions, such as ATP concentration.
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Assay
This protocol describes a non-radioactive, biochemical assay to determine the IC50 of this compound against recombinant p38α kinase. The assay measures the phosphorylation of a specific substrate, such as ATF2.
Experimental Workflow
Caption: Workflow for the in vitro p38 kinase assay.
Materials:
-
Recombinant active p38α kinase
-
ATF2 (or other suitable substrate)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the inhibitor dilutions or vehicle (DMSO) for control.
-
Enzyme Addition: Add 2 µL of recombinant p38α kinase solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for p38α.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.[12] This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for a further 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Assay for p38 Inhibition
This protocol measures the ability of this compound to inhibit p38 MAPK activity within a cellular context by quantifying the phosphorylation of a downstream target, such as HSP27 or ATF2, or by measuring the production of a downstream cytokine, such as TNF-α.
Materials:
-
Human monocytic cell line (e.g., THP-1) or other suitable cell line
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) or Anisomycin to stimulate the p38 pathway
-
This compound
-
Lysis buffer
-
Phospho-specific antibodies (e.g., anti-phospho-HSP27 or anti-phospho-ATF2)
-
Total protein antibodies for normalization
-
Western blotting reagents and equipment or ELISA kit for TNF-α
-
96-well plates
Procedure: Western Blotting for Phospho-HSP27
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 1 hour. Include a vehicle-only control.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS or 10 µM Anisomycin) for 15-30 minutes to activate the p38 pathway.[13]
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-HSP27 and total HSP27.
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phospho-HSP27 signal to the total HSP27 signal. Determine the concentration of this compound that causes a 50% reduction in HSP27 phosphorylation.
Procedure: ELISA for TNF-α Production
-
Cell Seeding and Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Inhibitor Treatment: Pre-treat the differentiated cells with a serial dilution of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 4-6 hours to induce TNF-α production.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
-
Analysis: Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 for cytokine inhibition.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, several controls should be included in each assay:
-
Negative Control: Cells or enzyme treated with vehicle (DMSO) only, without the inhibitor or stimulus.
-
Positive Control (Stimulation): Cells or enzyme treated with the stimulus but without the inhibitor.
-
Positive Control (Inhibition): A known p38 inhibitor (e.g., SB203580) should be run in parallel to validate the assay's performance.[11]
-
Selectivity Profiling: To confirm that the observed effects are due to p38 inhibition, it is advisable to test this compound against other related kinases (e.g., JNK, ERK) to demonstrate its selectivity.
Conclusion
This compound is a promising candidate for the targeted inhibition of the p38 MAPK pathway. The protocols detailed in this application note provide a robust framework for its characterization, from initial biochemical profiling to cell-based functional assays. By understanding its mechanism of action and employing rigorous, well-controlled experimental designs, researchers can effectively utilize this compound to investigate the role of p38 MAPK in health and disease.
References
- 1. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of RIP2/RIck/CARDIAK activity by pyridinyl imidazole inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. promega.com [promega.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Investigating the Anticancer Potential of the 4-(1H-Imidazol-5-yl)pyridine Scaffold in Cancer Cell Lines
Introduction: A Privileged Scaffold in Kinase-Targeted Oncology
The 4-(1H-Imidazol-5-yl)pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its role as a "privileged structure" in the design of kinase inhibitors. While the parent compound itself is primarily a foundational chemical entity, its derivatives have emerged as potent and selective modulators of key signaling pathways implicated in cancer progression.[1][2][3][4] This guide provides an in-depth overview and detailed protocols for researchers, scientists, and drug development professionals aiming to investigate the anticancer applications of novel compounds based on this promising scaffold.
The core structure facilitates critical hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of various kinases, making it an ideal starting point for developing targeted therapies.[1][2] Research has demonstrated that strategic modifications to this scaffold yield derivatives with broad-spectrum anticancer activity across numerous cancer cell lines, including those of the lung, colon, breast, and skin, often surpassing the potency of established clinical drugs like Sorafenib in preclinical models.[1][2][3]
Mechanism of Action: Targeting Critical Oncogenic Pathways
Derivatives of this compound primarily exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation, survival, and metastasis. The most well-documented targets belong to the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Key Molecular Targets:
-
B-RAF Kinase (specifically the V600E mutant): The MAPK pathway is a central regulator of cell growth and division. The B-RAFV600E mutation is a known oncogenic driver in a significant percentage of melanomas and other cancers. Imidazole-pyridine derivatives have been specifically designed to inhibit this mutant kinase, thereby blocking downstream signaling and suppressing tumor growth.[1][2]
-
p38α MAP Kinase: This kinase is involved in cellular responses to stress, inflammation, and apoptosis. Its inhibition by this class of compounds can lead to cell cycle arrest and the induction of programmed cell death (apoptosis) in cancer cells.[1][2]
-
Glycogen Synthase Kinase-3β (GSK-3β): Some imidazole-pyridine hybrids have shown inhibitory activity against GSK-3β, a key regulator in multiple signaling pathways, including the Wnt/β-catenin pathway.[5][6] Dysregulation of GSK-3β is linked to the progression of various cancers, including hepatocellular carcinoma.[5]
The ultimate cellular outcomes of treating cancer cells with these compounds are multifaceted and include:
-
Induction of Apoptosis: Triggering programmed cell death is a primary mechanism for eliminating cancer cells.[1][2]
-
Cell Cycle Arrest: Halting the progression of the cell cycle prevents cancer cells from dividing and proliferating.[1][2]
-
Induction of Autophagy: In some contexts, these compounds can induce autophagy, a cellular self-degradation process that can also contribute to cell death.[1][2]
Caption: MAPK signaling pathway showing inhibition points for this compound derivatives.
Data Presentation: In Vitro Efficacy of Lead Compounds
The following table summarizes the reported growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values for representative derivatives of the this compound scaffold against various human cancer cell lines. This data highlights the broad-spectrum applicability and high potency of this chemical class.
| Compound ID | Cancer Type | Cell Line | Reported Potency (Value) | Reference |
| Compound 10c | Melanoma | MDA-MB-435 | 70 nM (GI50) | [1][2] |
| Compound 10c | Leukemia | K562 | Sub-micromolar (GI50) | [1][2] |
| Compound 10c | Breast Cancer | MCF-7 | Sub-micromolar (GI50) | [1][2] |
| Compound 10c | Colon Cancer | HT29 | Sub-micromolar (GI50) | [1][2] |
| Compound 5a | Lung Cancer | H1299 | <30 µM (IC50) | [4][5] |
| Compound 5d | Colon Cancer | HCT116 | <30 µM (IC50) | [4][5] |
| Compound 5d | Liver Cancer | HepG2, HUH-7 | Potent Activity | [5][6] |
| Compound 5e | Lung Cancer | H1299 | <30 µM (IC50) | [4][5] |
| Compound 5f | Colon Cancer | HCT116 | <30 µM (IC50) | [4][5] |
Experimental Protocols and Workflows
This section provides detailed, field-proven protocols for the initial characterization of a novel this compound derivative in cancer cell lines.
Caption: General workflow for in vitro testing of a novel anticancer compound.
Protocol 1: Cell Viability Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
Scientist's Note: Cell density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An initial cell titration experiment is recommended for each cell line.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. A typical starting range is from 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations (in triplicate).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).
-
Incubate the plate for 3-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[8] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[8]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Treated and control cells (adherent or suspension)
-
Cold 1X PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells in a 6-well plate with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells. For adherent cells, collect the floating cells from the supernatant and then gently trypsinize the attached cells. Combine both fractions to ensure all apoptotic cells are collected.
-
Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet twice with cold 1X PBS, centrifuging between washes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Scientist's Note: It is crucial to prepare single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gates on the flow cytometer.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and measure emission at ~530 nm (FL1 channel). Excite PI at 488 nm and measure emission at >670 nm (FL3 channel).
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
Protocol 3: Western Blotting for Pathway Analysis
Western blotting is used to detect specific proteins in a cell lysate to confirm target engagement and downstream pathway modulation.[10][11]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Lysate Preparation:
-
Treat cells as described for the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA assay.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to compare protein levels across samples. A decrease in phosphorylated target proteins (p-ERK, p-p38) and an increase in apoptosis markers (cleaved Caspase-3, cleaved PARP) would be expected.
-
References
- 1. Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Imidazole-pyridine hybrids as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole-pyridine hybrids as potent anti-cancer agents [iris.cnr.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. origene.com [origene.com]
- 12. rndsystems.com [rndsystems.com]
Application Note & Protocols: Profiling the Anti-inflammatory Activity of Imidazole and Pyridine Derivatives In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Inflammation with Novel Heterocyclic Compounds
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective response, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central signaling pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3] Activation of NF-κB leads to the transcription of a host of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[1][4][5]
Imidazole and pyridine derivatives have emerged as promising scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory properties.[6][7][8][9] Many of these compounds exert their effects by modulating key inflammatory mediators.[6][7] For instance, certain derivatives have been shown to be potent inhibitors of COX-2, an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[6][10][11][12][13] This application note provides a comprehensive guide to a panel of robust in vitro assays designed to characterize the anti-inflammatory potential of novel imidazole and pyridine derivatives. The protocols detailed below will enable researchers to assess the inhibitory effects of their compounds on the production of critical inflammatory markers, providing valuable insights for lead optimization and drug discovery programs.
The Inflammatory Cascade: A Focus on Key Mediators
A common and effective method to study inflammation in vitro is the use of murine macrophage cell lines, such as RAW 264.7.[14][15][16][17][18] These cells can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response.[14][15][16][17][18] This response includes the release of nitric oxide (NO), TNF-α, and IL-6, making it an ideal model system for screening anti-inflammatory compounds.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response.[1][2][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like those initiated by LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB.[2][5] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.[2][5]
Caption: Canonical NF-κB signaling pathway activation.
Experimental Workflow for Screening Anti-inflammatory Compounds
A systematic approach is crucial for efficiently screening and characterizing the anti-inflammatory properties of imidazole and pyridine derivatives. The following workflow outlines a logical progression from initial cytotoxicity assessment to the quantification of key inflammatory mediators.
Caption: General experimental workflow for screening.
Core Protocols
Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
Rationale: RAW 264.7 cells are a widely used and well-characterized murine macrophage cell line that reliably produces inflammatory mediators upon stimulation with LPS.[16][17] This provides a consistent and reproducible model for assessing the anti-inflammatory effects of test compounds.
Protocol:
-
Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh DMEM containing various concentrations of the imidazole or pyridine derivatives. It is crucial to include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the compounds. Incubate for 1-2 hours.
-
LPS Stimulation: After the pre-treatment period, add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell culture supernatants for subsequent analysis of NO, TNF-α, and IL-6.
Nitric Oxide (NO) Production Measurement (Griess Assay)
Rationale: Inducible nitric oxide synthase (iNOS) is upregulated during inflammation, leading to the production of high levels of nitric oxide (NO). NO is a key inflammatory mediator, and its quantification serves as a reliable indicator of the inflammatory response.[15][18] The Griess assay is a simple and sensitive colorimetric method for measuring nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.[19][20][21]
Protocol:
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (NaNO2) in culture medium, with concentrations ranging from 0 to 100 µM.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Solution A consists of sulfanilamide in phosphoric acid, and Solution B is N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes of Solution A and Solution B immediately before use.[20]
-
Assay Procedure:
-
Add 50 µL of the collected cell culture supernatants and standards to a new 96-well plate in duplicate.
-
Add 50 µL of the freshly mixed Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
| Assay Parameter | Recommendation |
| Cell Line | RAW 264.7 |
| Seeding Density | 5 x 10^4 cells/well (96-well plate) |
| LPS Concentration | 1 µg/mL |
| Incubation Time | 24 hours |
| Detection Method | Griess Assay (Colorimetric) |
| Wavelength | 540 nm |
Pro-inflammatory Cytokine Quantification (ELISA for TNF-α and IL-6)
Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response.[14][17] Measuring the levels of these cytokines in the cell culture supernatant provides a direct assessment of the anti-inflammatory activity of the test compounds. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels.[22][23][24][25][26][27]
Protocol (General Sandwich ELISA):
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for either human or murine TNF-α or IL-6. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block any non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[24]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.[22][23]
-
Streptavidin-HRP: Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature.[22][27]
-
Substrate Addition: Wash the plate and add a chromogenic substrate for HRP, such as TMB (3,3',5,5'-Tetramethylbenzidine). Incubate in the dark until a color develops.[27]
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Calculation: Calculate the concentration of TNF-α or IL-6 in the samples from the standard curve.
| Assay Parameter | TNF-α ELISA | IL-6 ELISA |
| Principle | Sandwich ELISA | Sandwich ELISA |
| Sample | Cell Culture Supernatant | Cell Culture Supernatant |
| Detection | Colorimetric (450 nm) | Colorimetric (450 nm) |
| Typical Range | pg/mL to ng/mL | pg/mL to ng/mL |
Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: Many imidazole and pyridine derivatives have been reported to exert their anti-inflammatory effects through the inhibition of COX-2.[6][10][11][12][13][28] A direct enzyme inhibition assay is therefore essential to determine if the test compounds target this key enzyme. Commercially available COX-2 inhibitor screening kits provide a convenient and reliable method for this purpose. These kits typically measure the peroxidase activity of COX-2.[29][30][31]
Protocol (Fluorometric Assay Principle):
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe according to the kit manufacturer's instructions.
-
Inhibitor and Control Wells:
-
Blank: Contains assay buffer only.
-
Positive Control: Contains COX-2 enzyme but no inhibitor.
-
Inhibitor Control: Contains a known COX-2 inhibitor (e.g., celecoxib).
-
Test Compound Wells: Contain COX-2 enzyme and various concentrations of the imidazole or pyridine derivatives.
-
-
Enzyme and Inhibitor Incubation: Add the COX-2 enzyme to the appropriate wells, followed by the test compounds or control inhibitor. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the fluorometric probe to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for a specified period (e.g., 5-10 minutes) using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[31]
-
Calculation: The rate of increase in fluorescence is proportional to the COX-2 activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.
| Assay Parameter | Recommendation |
| Enzyme | Recombinant Human COX-2 |
| Substrate | Arachidonic Acid |
| Detection Method | Fluorometric |
| Measurement | Kinetic |
| Output | % Inhibition, IC50 |
Data Interpretation and Validation
For each assay, it is critical to include appropriate controls to ensure the validity of the results. A positive control (e.g., a known anti-inflammatory drug like dexamethasone or indomethacin) should be included to confirm that the assay is responsive to inhibition. The vehicle control is essential to rule out any effects of the solvent used to dissolve the test compounds.
The results should be expressed as the mean ± standard deviation from at least three independent experiments. The half-maximal inhibitory concentration (IC50) should be calculated for each active compound to quantify its potency. A compound is generally considered a promising anti-inflammatory agent if it demonstrates potent and dose-dependent inhibition of NO, TNF-α, and IL-6 production, and/or significant inhibition of COX-2 activity at non-toxic concentrations.
Conclusion
The in vitro assays described in this application note provide a robust and comprehensive platform for the initial screening and characterization of the anti-inflammatory properties of novel imidazole and pyridine derivatives. By systematically evaluating the effects of these compounds on key inflammatory mediators and enzymes, researchers can gain valuable insights into their mechanisms of action and identify promising lead candidates for further development in the quest for new and effective anti-inflammatory therapies.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. purformhealth.com [purformhealth.com]
- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 14. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish | MDPI [mdpi.com]
- 16. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 17. mdpi.com [mdpi.com]
- 18. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 19. sciencellonline.com [sciencellonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. novamedline.com [novamedline.com]
- 23. bmgrp.com [bmgrp.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. raybiotech.com [raybiotech.com]
- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. raybiotech.com [raybiotech.com]
- 28. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 29. caymanchem.com [caymanchem.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Characterizing 4-(1H-Imidazol-5-yl)pyridine as a Histamine H3 Receptor Agonist
For: Researchers, scientists, and drug development professionals.
Introduction: The Histamine H3 Receptor as a Neuromodulatory Hub
The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It holds a unique position as a key regulator of neurotransmission. Primarily, it functions as a presynaptic autoreceptor on histaminergic neurons, creating a negative feedback loop to inhibit the synthesis and release of histamine.[1][2] Furthermore, H3Rs act as heteroreceptors on a wide range of non-histaminergic neurons, modulating the release of critical neurotransmitters including dopamine, acetylcholine, norepinephrine, and serotonin.[1][2][3] This extensive control over brain chemistry makes the H3R an attractive therapeutic target for various neurological and psychiatric conditions.
While much of the clinical focus has been on H3R antagonists/inverse agonists for their wake-promoting and pro-cognitive effects (e.g., Pitolisant for narcolepsy), potent and selective agonists are indispensable tools for elucidating the receptor's physiological roles.[4][5] H3R agonists, by mimicking the action of endogenous histamine at this receptor, can suppress the release of multiple neurotransmitters, a mechanism being explored for its therapeutic potential in conditions like sleep disorders and certain cognitive impairments.[6]
This guide focuses on 4-(1H-Imidazol-5-yl)pyridine , also known as Immethridine , a novel, potent, and highly selective H3R agonist.[7][8] We will detail its mechanism of action and provide comprehensive, field-proven protocols for its characterization, enabling researchers to effectively leverage this compound in their investigations.
Mechanism of Action: H3R-Mediated Signal Transduction
As a member of the Gi/o-coupled GPCR family, the activation of the H3R by an agonist like this compound initiates a cascade of intracellular signaling events.
Primary Signaling Pathway: The canonical pathway involves the activation of the heterotrimeric Gi/o protein.[1][9][10] The Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a significant reduction in intracellular cyclic AMP (cAMP) levels.[9][10] This decrease in cAMP subsequently reduces the activity of protein kinase A (PKA). Concurrently, the dissociated Gβγ subunit can directly interact with and inhibit N-type voltage-gated calcium channels, which is a key mechanism for reducing neurotransmitter release from the presynaptic terminal.[3][10]
Secondary Signaling Pathways: Beyond cAMP inhibition, H3R stimulation can also engage other signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which plays a role in neuronal plasticity and cell survival.[9][11]
Pharmacological Profile of this compound
This compound, also referred to as Immethridine, is distinguished by its high potency and selectivity for the human H3 receptor. Its key pharmacological parameters are summarized below.
| Parameter | Value | Description | Source |
| pKi | 9.07 | The negative logarithm of the inhibition constant (Ki), indicating high binding affinity for the human H3R. | [7] |
| Ki | ~0.85 nM | The calculated inhibition constant from the pKi value. | - |
| pEC50 | 9.74 | The negative logarithm of the half-maximal effective concentration (EC50), indicating high functional potency. | [7] |
| EC50 | ~0.18 nM | The calculated potency from the pEC50 value. | - |
| Selectivity | >300-fold | Exhibits over 300-fold selectivity for the H3R compared to the closely related H4 receptor. | [7] |
In Vitro Characterization: Core Experimental Protocols
To fully characterize the interaction of this compound with the H3R, a series of in vitro assays are essential. These protocols provide a self-validating system, moving from direct target engagement to functional cellular response.
Protocol 1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the H3R by measuring its ability to compete with a known high-affinity radioligand.
-
Causality: This is the foundational assay to confirm direct physical interaction between the compound and the receptor. A high affinity is a prerequisite for a potent ligand.
-
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human H3R or prepare synaptosomes from rat cerebral cortex tissue.[12]
-
Homogenize cells/tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Competition Binding:
-
In a 96-well plate, add a constant concentration of a suitable H3R radioligand (e.g., [3H]Nα-methylhistamine) to all wells.[12][13]
-
Add increasing concentrations of the unlabeled test compound, this compound (typically a 10-point, semi-log dilution series).
-
Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known H3R ligand, e.g., unlabeled histamine or pitolisant).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation & Quantification:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: [³⁵S]GTPγS Binding Assay
-
Objective: To measure the functional ability of this compound to activate the Gi/o protein coupled to the H3R, thereby determining its potency (EC50) and efficacy (Emax).
-
Causality: This assay moves beyond simple binding to measure the first step in signal transduction. It directly quantifies the agonist-induced G-protein activation, distinguishing agonists from antagonists and providing a measure of their intrinsic activity.[3]
-
Methodology:
-
Assay Setup:
-
Use the same H3R-expressing membranes as in the binding assay.
-
Prepare an assay buffer containing MgCl₂, NaCl, and a high concentration of GDP (e.g., 10-30 µM) to keep G-proteins in their inactive state.
-
-
G-Protein Activation:
-
In a 96-well plate, add the H3R membranes, GDP-containing buffer, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Add increasing concentrations of this compound.
-
Include wells for "basal activity" (no agonist) and "maximal stimulation" (a known full H3R agonist, if available).
-
Incubate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
-
Separation & Quantification:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS using the same rapid filtration method described in Protocol 1.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding (in counts per minute or as a percentage over basal) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximal effect, or efficacy). The Emax can be compared to a standard full agonist to classify the compound as a full or partial agonist.
-
-
Protocol 3: cAMP Accumulation Assay
-
Objective: To functionally assess the downstream consequence of H3R activation by measuring the inhibition of adenylyl cyclase activity in whole cells.
-
Causality: This assay validates the functional link between Gi/o protein activation and the expected cellular response. A decrease in cAMP confirms the compound is acting as a canonical H3R agonist in a cellular context.
-
Methodology:
-
Cell Preparation:
-
Plate H3R-expressing cells (e.g., HEK293 or CHO cells) in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells and incubate them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of an adenylyl cyclase stimulator, such as Forskolin, to all wells (except the negative control) to induce a measurable level of cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit. Common formats include:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Bioluminescence Resonance Energy Transfer (BRET) biosensors[14]
-
-
-
Data Analysis:
-
Plot the measured cAMP levels (often expressed as a percentage of the Forskolin-stimulated response) against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value, which represents the concentration of the agonist that causes a 50% reduction in the Forskolin-stimulated cAMP level.
-
-
In Vivo Characterization: Assessing Physiological Effects
Translating in vitro findings into a physiological context is a critical step. In vivo models allow for the assessment of a compound's effects on complex neural circuits and behavior, while also providing insight into its pharmacokinetic profile.
Protocol 4: In Vivo Microdialysis
-
Objective: To directly measure whether systemic or local administration of this compound reduces the release of histamine (autoreceptor function) or other neurotransmitters like acetylcholine (heteroreceptor function) in the brain of a living animal.
-
Causality: This technique provides direct neurochemical evidence of the compound's mechanism of action in the intact brain. Observing a decrease in neurotransmitter release following agonist administration validates the presynaptic inhibitory role of the H3R.[2]
-
Methodology:
-
Surgical Preparation:
-
Anesthetize a rat or mouse and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting a specific brain region rich in H3Rs (e.g., prefrontal cortex, hypothalamus).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Administer this compound (e.g., via intraperitoneal injection or directly through the probe for local effect).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the concentration of the neurotransmitter of interest (e.g., histamine, acetylcholine) in each dialysate fraction using a highly sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
-
Data Analysis:
-
Express the neurotransmitter concentration in each post-treatment sample as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter release over time to visualize the inhibitory effect of the H3R agonist.
-
-
Conclusion and Future Directions
This compound (Immethridine) is a powerful pharmacological tool characterized by its high potency, affinity, and selectivity as a histamine H3 receptor agonist.[7] The protocols detailed in this guide provide a robust framework for researchers to confirm its mechanism of action and explore its physiological effects, from receptor binding and G-protein activation to the modulation of neurotransmission in vivo. By employing these validated methods, scientists can effectively utilize this compound to further unravel the complex roles of the H3 receptor in health and disease, contributing to the broader landscape of neuropharmacology and drug discovery.
References
- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and binding assays of H3-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Microwave-Assisted Synthesis of Substituted Imidazo[1,2-a]pyridines
A Guide for Accelerated Synthesis in Medicinal Chemistry and Drug Discovery
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Need for Speed
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous commercially successful pharmaceuticals and high-value compounds in drug development.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including hypnotic (e.g., Zolpidem), anti-cancer, antiviral, and anti-inflammatory properties.[1][3] The urgent demand for novel therapeutics necessitates the rapid synthesis and screening of large libraries of these compounds.
Traditional synthetic methods, often reliant on conventional thermal heating, can be slow, energy-intensive, and may lead to undesired side products, complicating purification.[4][5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[6][7] By utilizing dielectric heating, microwave irradiation provides rapid, uniform, and highly efficient energy transfer directly to the reactants, dramatically accelerating reaction rates, improving yields, and promoting cleaner reaction profiles.[5][8]
This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals on the application of microwave technology to the synthesis of substituted imidazo[1,2-a]pyridines. We will explore the core synthetic strategies, provide detailed, field-proven protocols, and offer insights into the mechanistic rationale behind these powerful methods.
The Rationale: Why Microwave Irradiation Excels
The primary advantage of MAOS over conventional heating lies in its unique heating mechanism.[5] Conventional heating relies on conduction, where heat is transferred slowly from an external source through the vessel walls into the reaction mixture, often resulting in temperature gradients and localized overheating. In contrast, microwave energy couples directly with polar molecules in the reaction mixture, causing them to align with the oscillating electric field. This rapid molecular motion generates heat volumetrically and uniformly throughout the sample, leading to a much faster and more efficient rise to the target temperature.[7]
The practical benefits for the synthesis of imidazo[1,2-a]pyridines are profound:
-
Drastic Reaction Time Reduction: Reactions that take hours or days under conventional reflux can often be completed in minutes.[4]
-
Increased Yields and Purity: Uniform heating minimizes the formation of thermal degradation byproducts, leading to cleaner reactions and higher isolated yields.[5]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reaction fidelity and reproducibility.[5]
-
Green Chemistry Alignment: Shorter reaction times lead to significant energy savings, and the efficiency of MAOS often allows for the use of greener solvents or even solvent-free conditions.[6][8][9]
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Two-Component Cyclocondensation | 8-12 hours, Reflux | 1-15 minutes, 80-140 °C | [10][11] |
| Three-Component GBB Reaction | 12-24 hours, Room Temp/Reflux | 10-30 minutes, 60-100 °C | [1][2][12] |
Core Synthetic Strategies & Mechanistic Insights
Two principal pathways dominate the microwave-assisted synthesis of the imidazo[1,2-a]pyridine scaffold: a two-component cyclocondensation and a three-component reaction.
Strategy 1: Two-Component Cyclocondensation
This is the most classic and widely used approach, involving the reaction of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromoketone.[13] The mechanism proceeds via two key steps:
-
Initial N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-bromoketone in an SN2 reaction to form a pyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then attacks the carbonyl carbon, leading to a cyclized intermediate which subsequently dehydrates to yield the aromatic imidazo[1,2-a]pyridine ring system.[10]
A significant process improvement involves the in-situ generation of the α-bromoketone from the corresponding ketone and a brominating agent like N-bromosuccinimide (NBS).[9][10] This one-pot approach avoids the handling of lachrymatory and toxic α-haloketones, enhancing laboratory safety and workflow efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Framework for Evaluating 4-(1H-Imidazol-5-yl)pyridine Scaffolds in the Development of Novel PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably those with BRCA1/2 mutations. This therapeutic strategy is a prime example of synthetic lethality in action. The chemical scaffold of a potential inhibitor is paramount to its efficacy, selectivity, and pharmacological properties. This document, intended for drug discovery and development scientists, provides a comprehensive technical guide for the evaluation of novel PARP inhibitors based on the 4-(1H-imidazol-5-yl)pyridine core structure. While this scaffold is a recognized privileged structure in medicinal chemistry, particularly in kinase inhibition, its potential in the context of PARP remains to be fully explored.[1][2][3] We present the scientific rationale, detailed synthetic considerations, and step-by-step protocols for a robust in vitro evaluation workflow, from initial enzymatic screening to cellular validation of the synthetic lethality mechanism.
The Rationale for PARP Inhibition in Oncology
The Role of PARP in DNA Repair
The integrity of the genome is constantly threatened by endogenous and exogenous sources of DNA damage. A key cellular defense mechanism is the DNA Damage Response (DDR). Poly(ADP-ribose) polymerase 1 (PARP-1), the most abundant member of the PARP family, is a critical sensor of DNA single-strand breaks (SSBs), which are common lesions arising from oxidative stress or as intermediates in base excision repair (BER).[4][5] Upon binding to an SSB, PARP-1 becomes catalytically active, using NAD+ as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins near the damage site.[6][7] This PARylation event serves as a scaffold to recruit other essential DNA repair proteins, such as XRCC1, facilitating the repair of the break.[8][9]
The Principle of Synthetic Lethality
The concept of synthetic lethality describes a relationship between two genes where the loss of either gene alone is viable, but the simultaneous loss of both results in cell death. The clinical success of PARP inhibitors (PARPi) is rooted in exploiting this genetic vulnerability.[4] In cancer cells with a defective homologous recombination (HR) repair pathway, often due to mutations in BRCA1 or BRCA2, the primary mechanism for repairing DNA double-strand breaks (DSBs) is compromised.[6]
When PARP is inhibited in these cells, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs encounter replication forks, causing them to collapse and generate more severe DSBs.[5] In healthy cells, these DSBs would be repaired by the intact HR pathway. However, in HR-deficient cancer cells, the inability to repair these PARPi-induced DSBs leads to genomic chaos and, ultimately, apoptotic cell death.[4][8]
Mechanisms of PARP Inhibitors
Modern PARP inhibitors exhibit a dual mechanism of action that contributes to their cytotoxicity:
-
Catalytic Inhibition : The inhibitor molecule, often mimicking the nicotinamide portion of NAD+, occupies the catalytic pocket of the PARP enzyme, preventing the synthesis of PAR chains.[6] This blocks the recruitment of the repair machinery.
-
PARP Trapping : Beyond simple catalytic inhibition, many potent PARP inhibitors "trap" the PARP-1 enzyme on the DNA at the site of the break.[6][10] This PARP-DNA complex is highly cytotoxic, as it physically obstructs DNA replication and transcription, and is even more difficult to repair than the initial SSB. The trapping efficiency of different inhibitors varies and is a key determinant of their overall potency.
The this compound Scaffold: A Hypothesis
The this compound moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. It is a known component of inhibitors for protein kinases such as p38α and B-RAF.[1][11] Its potential as a PARP inhibitor scaffold is hypothesized based on the following chemical reasoning:
-
Nicotinamide Mimicry : The core pharmacophore of most PARP inhibitors is a cyclic amide or lactam structure that mimics the nicotinamide moiety of NAD+, forming key hydrogen bonds in the enzyme's active site. The imidazole-pyridine system, with its arrangement of nitrogen atoms, can be functionalized to present a similar array of hydrogen bond donors and acceptors.
-
Structural Analogy : The clinically approved PARP inhibitor Veliparib is based on a benzimidazole carboxamide scaffold.[7] This provides a strong precedent that imidazole-containing ring systems are well-tolerated and can be optimized for potent PARP inhibition.
-
Synthetic Tractability : The imidazole and pyridine rings offer multiple, chemically distinct positions for substitution, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and drug-like properties.
Synthesis Strategy for a Candidate Inhibitor Library
A focused library of candidate inhibitors can be generated to explore the SAR around the this compound core. A multi-component reaction (MCR) approach is often efficient for generating structural diversity from simple building blocks.[12]
Protocol: General Synthesis via Three-Component Reaction
This protocol is a generalized example for creating the core scaffold, which can then be further modified.
-
Reaction Setup : In a microwave reaction vial, combine an appropriately substituted 2-(pyridin-4-yl)ethane-1,2-dione (0.2 mmol), formaldehyde (0.2 mmol), and ammonium acetate (2.0 mmol) in glacial acetic acid (1 mL).[13]
-
Microwave Irradiation : Heat the sealed vial in a microwave reactor for 5-10 minutes at a temperature of 120-150 °C.
-
Work-up : After cooling, carefully add the reaction mixture dropwise to a chilled, concentrated ammonium hydroxide solution to precipitate the product.
-
Purification : Collect the crude product by filtration, wash thoroughly with water, and dry. Purify the product using flash column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to yield the desired this compound derivative.
-
Diversification : The core scaffold can be further functionalized via N-alkylation of the imidazole ring or by using substituted starting materials to explore different R-groups.
Protocols for In Vitro Evaluation
A tiered approach is recommended to efficiently screen the synthesized library and identify promising lead compounds.
Protocol 1: PARP-1 Enzymatic Inhibition Assay
-
Principle : This is a direct biochemical assay to quantify a compound's ability to inhibit the catalytic activity of recombinant PARP-1. Commercially available colorimetric or chemiluminescent assay kits are highly recommended for throughput and reproducibility. The principle involves PARP-1 consuming NAD+ to PARylate histone proteins coated on a plate; the level of PARylation is then detected.
-
Materials :
-
Recombinant human PARP-1 enzyme.
-
Histone-coated 96-well strip plate.
-
Activated DNA (provided in kits).
-
NAD+, PARP buffer.
-
Anti-PAR antibody (HRP-conjugated).
-
HRP substrate (e.g., TMB).
-
Stop solution.
-
Reference inhibitor (e.g., Olaparib, Veliparib).
-
-
Methodology :
-
Compound Preparation : Prepare a 10 mM stock of each test compound in 100% DMSO. Create a 2-fold serial dilution series in assay buffer (e.g., from 100 µM to 0.5 nM).
-
Reaction Setup : To each well of the histone-coated plate, add 25 µL of PARP buffer, 5 µL of test compound dilution (or vehicle/reference), and 10 µL of a PARP-1 enzyme/activated DNA mix.
-
Initiate Reaction : Add 10 µL of NAD+ solution to each well to start the reaction. Include "no enzyme" and "vehicle" controls.
-
Incubation : Incubate the plate for 60 minutes at 30°C.
-
Detection : Wash the plate 4 times with wash buffer (e.g., PBS-T). Add 50 µL of diluted anti-PAR-HRP antibody to each well and incubate for 60 minutes at room temperature.
-
Readout : Wash the plate again 4 times. Add 50 µL of HRP substrate and develop for 5-15 minutes. Add 50 µL of stop solution and read the absorbance at 450 nm on a plate reader.
-
-
Data Analysis : Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition against the log of compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular PARylation Assay (Western Blot)
-
Principle : This assay validates that a compound can penetrate the cell membrane and inhibit PARP activity at its intracellular site of action. Cells are treated with a DNA damaging agent to stimulate PARP activity, and the subsequent inhibition of PAR synthesis by the test compound is measured by Western blot.[14]
-
Materials :
-
BRCA-proficient cancer cell line (e.g., MCF-7).
-
DNA damaging agent (e.g., 10 mM H₂O₂ or 0.1% Methyl Methane-sulfonate (MMS)).
-
Test compounds and reference inhibitor.
-
RIPA lysis buffer with protease/phosphatase inhibitors.
-
Primary antibodies: anti-PAR and anti-Actin (or Tubulin) for loading control.
-
HRP-conjugated secondary antibody.
-
-
Methodology :
-
Cell Culture : Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treatment : Treat cells with various concentrations of the test compound (e.g., 0.1x, 1x, 10x the enzymatic IC50) for 1 hour.
-
Induce Damage : Add the DNA damaging agent (e.g., H₂O₂) for 15 minutes.
-
Lysis : Immediately wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Western Blot : Quantify protein concentration (BCA assay). Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection : Block the membrane (e.g., with 5% milk in TBST) for 1 hour. Incubate with primary anti-PAR antibody overnight at 4°C. Wash, then incubate with HRP-secondary antibody for 1 hour at room temperature.
-
Visualization : Detect the signal using an ECL substrate and an imaging system. Strip and re-probe the blot for a loading control (e.g., β-Actin).
-
-
Expected Outcome : A strong smear of high molecular weight bands (PARylated proteins) will be visible in the "damage only" lane. This signal will be significantly reduced in a dose-dependent manner in lanes co-treated with an effective inhibitor.
Protocol 3: Synthetic Lethality Assessment (Cell Viability)
-
Principle : This assay directly tests the central therapeutic hypothesis. The cytotoxicity of a compound is compared between a cell line with defective HR (e.g., BRCA1-mutant HCC1937) and a matched cell line with proficient HR (e.g., BRCA1-wildtype HCC1937 reconstituted with functional BRCA1, or a different line like MCF-7).[4] A successful PARPi will be significantly more potent in the HR-deficient line.
-
Materials :
-
Paired cell lines (HR-deficient and HR-proficient).
-
96-well plates.
-
Cell viability reagent (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo®).
-
-
Methodology :
-
Cell Seeding : Seed both cell lines into separate 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow to attach overnight.
-
Compound Treatment : Treat the cells with a 3-fold or 4-fold serial dilution of the test compound over a wide concentration range (e.g., 100 µM to 1 nM). Include vehicle-only controls.
-
Incubation : Incubate the plates for 72 to 120 hours, a duration sufficient for multiple cell doublings.
-
Viability Measurement : Perform the chosen viability assay according to the manufacturer's instructions. For SRB, this involves fixing cells, staining with SRB dye, washing, and solubilizing the dye for absorbance reading.
-
-
Data Analysis : Calculate the percent growth inhibition for each concentration relative to vehicle controls. Plot the data and determine the GI50 (concentration for 50% growth inhibition) or IC50 for each cell line. A significant potency differential (e.g., >10-fold) between the HR-deficient and HR-proficient lines indicates a successful synthetic lethal interaction.
Data Analysis and Interpretation
The data from the three-tiered evaluation should be compiled to build a comprehensive profile for each candidate compound.
Table 1: Example Data Summary for Candidate Compounds
| Compound ID | Scaffold Modification | PARP-1 IC50 (nM) [Assay 1] | PAR Reduction (at 1µM) [Assay 2] | GI50 HCC1937 (BRCA1-mut) (µM) [Assay 3] | GI50 MCF-7 (BRCA-wt) (µM) [Assay 3] | Selectivity Index (GI50 wt / GI50 mut) |
| REF-Olaparib | - | 5 | +++ | 0.8 | > 20 | > 25 |
| XYZ-001 | R = H | 1500 | + | 15 | > 50 | > 3.3 |
| XYZ-002 | R = CH₃ | 250 | ++ | 5.2 | > 50 | > 9.6 |
| XYZ-003 | R = OCH₃ | 45 | +++ | 1.1 | 35 | 31.8 |
-
Structure-Activity Relationship (SAR) : By comparing the data for compounds like XYZ-001, -002, and -003, an initial SAR can be established. For example, the data above would suggest that adding a methoxy group (OCH₃) at the 'R' position significantly improves enzymatic potency and synthetic lethal activity.
-
Lead Candidate Selection : A promising lead candidate, such as XYZ-003 , would exhibit:
-
Potent enzymatic inhibition (low nM IC50).
-
Clear evidence of on-target activity in a cellular context (strong PAR reduction).
-
Potent and, crucially, selective killing of HR-deficient cancer cells (high selectivity index).
-
Conclusion and Future Perspectives
The this compound scaffold represents a synthetically accessible and promising starting point for the discovery of novel PARP inhibitors. The systematic framework of biochemical screening, cellular target validation, and mechanistic cytotoxicity assays described here provides a robust pathway for identifying and optimizing lead candidates. Compounds that demonstrate a strong profile in these in vitro assays warrant further investigation, including PARP trapping efficiency assays, in vivo efficacy studies in xenograft models of BRCA-mutant cancers, and comprehensive ADME/Tox profiling to assess their potential as clinical therapeutics.
References
- 1. Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico screening identifies a novel small molecule inhibitor that counteracts PARP inhibitor resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a bioisostere of purine, this nitrogen-rich framework has demonstrated a wide spectrum of pharmacological activities, including but not limited to anticancer, antiviral, and inotropic agents.[1] The ability to efficiently synthesize and functionalize this core structure is paramount for the development of novel therapeutic agents. This guide provides detailed application notes and protocols for the one-pot synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines, focusing on practical, field-proven methodologies that offer high efficiency, operational simplicity, and adaptability to a diverse range of substrates.
We will explore two primary and robust one-pot strategies:
-
Oxidative Cyclocondensation: A green and atom-economical approach involving the direct condensation of 2,3-diaminopyridine with various aldehydes.
-
Reductive Cyclization: An alternative pathway starting from 2-nitro-3-aminopyridine and an aldehyde or ketone, which proceeds via in-situ reduction and subsequent cyclization.
These protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to not only replicate the synthesis but also to rationally troubleshoot and adapt the methodologies for their specific molecular targets.
Protocol I: Oxidative Cyclocondensation of 2,3-Diaminopyridine with Aldehydes
This method represents one of the most straightforward and environmentally benign routes to the target scaffold. It relies on the condensation of a diamine with an aldehyde, followed by an in-situ oxidative aromatization of the dihydro intermediate. The use of atmospheric oxygen as the terminal oxidant in some protocols makes this a particularly "green" and cost-effective option.
Causality and Mechanistic Insights
The overall transformation proceeds through a well-understood, logical sequence of chemical events. The one-pot nature of this reaction is predicated on the sequential formation of intermediates that readily convert to the subsequent species under a single set of reaction conditions.
-
Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of 2,3-diaminopyridine onto the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base (imine) intermediate. The more nucleophilic 3-amino group is generally considered to react first.
-
Intramolecular Cyclization: The remaining free amino group at the 2-position then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered ring. This cyclization step yields a dihydro-imidazo[4,5-b]pyridine intermediate.
-
Oxidative Aromatization: The final and rate-determining step is the oxidation of the dihydro intermediate to the stable, aromatic imidazo[4,5-b]pyridine ring system. This step requires the removal of two hydrogen atoms and is often accomplished using atmospheric oxygen, particularly at elevated temperatures.[2]
Caption: Proposed mechanism for the oxidative cyclocondensation.
Method A: Catalyst-Free Synthesis in Water
This protocol, adapted from the work of Kale et al., exemplifies a green chemistry approach by using water as the solvent and forgoing the need for any catalyst or external oxidizing agent beyond atmospheric air.[2]
Step-by-Step Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine (1.0 mmol, 109 mg).
-
Reagent Addition: Add the desired substituted aryl aldehyde (1.0 mmol) and deionized water (10 mL).
-
Heating: Heat the reaction mixture to reflux (100 °C) with vigorous stirring. The reaction is open to the atmosphere, allowing for air oxidation.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3). The reaction is typically complete within 3-5 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the aqueous solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol to afford the analytically pure 2-substituted-1H-imidazo[4,5-b]pyridine.
Data Presentation: Substrate Scope and Yields (Method A)
The catalyst-free thermal method in water demonstrates good tolerance for various substituents on the aryl aldehyde.
| Entry | Aldehyde Substituent (R) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 3 | 87 |
| 2 | 4-Methylphenyl | 3.5 | 85 |
| 3 | 4-Methoxyphenyl | 4 | 86 |
| 4 | 4-Chlorophenyl | 3 | 84 |
| 5 | 4-Nitrophenyl | 5 | 83 |
| 6 | 2-Naphthyl | 4 | 85 |
| Data adapted from Kale et al. and similar reported procedures.[2] Yields are for isolated, purified products. |
Protocol II: Reductive Cyclization of 2-Nitro-3-aminopyridine
Causality and Mechanistic Insights
This one-pot process cleverly combines a reduction and a condensation/cyclization sequence. The key is the selective reduction of the nitro group in the presence of the aldehyde carbonyl.
-
Nitro Group Reduction: A reducing agent, classically Tin(II) chloride (SnCl₂), reduces the nitro group of 2-nitro-3-aminopyridine to a primary amine. This in-situ generation of the highly reactive 2,3-diaminopyridine is the critical first step.
-
Condensation and Cyclization: Once formed, the 2,3-diaminopyridine immediately reacts with the aldehyde present in the mixture, following the same condensation and intramolecular cyclization pathway described in Protocol I to form the dihydro-imidazo[4,5-b]pyridine intermediate.
-
Aromatization: Unlike Protocol I, the final aromatization step in this sequence does not necessarily require an external oxidant. The reaction conditions and potential redox processes involving the tin salts can facilitate the final dehydrogenation to the aromatic product. The presumed overall pathway involves formylation of the aniline nitrogen, nitro reduction, and subsequent cyclization.[2]
Caption: Experimental workflow for the reductive cyclization.
Method B: SnCl₂-Mediated Reductive Cyclization
This protocol is based on established methods for the reductive cyclization of nitroanilines.[2]
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 2-nitro-3-aminopyridine (1.0 mmol, 139 mg) and the desired aldehyde or ketone (1.1 mmol) in ethanol (20 mL).
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3.0 mmol, 677 mg) to the mixture in one portion.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere and monitor by TLC. The reaction typically requires 6-12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) and stir for 30 minutes to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 30 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to yield the pure product.
Data Presentation: Substrate Scope and Yields (Method B)
This method is effective for a range of aldehydes and ketones, offering a complementary approach to the oxidative protocol.
| Entry | Carbonyl Compound (R-C(O)-R') | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 8 | 85-93 |
| 2 | 4-Chlorobenzaldehyde | 8 | 82-90 |
| 3 | Acetophenone | 10 | 80-88 |
| 4 | Cyclohexanone | 12 | 75-83 |
| Yields are reported as ranges based on similar transformations in the literature.[2] Optimization may be required for specific substrates. |
Trustworthiness and Self-Validation
The protocols described herein are built upon fundamental, well-established organic reactions. The successful synthesis of the target imidazo[4,5-b]pyridine serves as its own validation. Key analytical techniques for confirmation include:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the formation of the fused heterocyclic ring system with the expected chemical shifts and coupling constants. The disappearance of the aldehyde proton signal and the appearance of the characteristic aromatic protons of the imidazopyridine core are key indicators.
-
Mass Spectrometry (LC-MS or HRMS): Will confirm the molecular weight of the desired product, providing definitive evidence of the successful condensation and cyclization.
-
Melting Point: Comparison with literature values for known compounds can provide a quick and reliable confirmation of identity and purity.
By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and efficiently synthesize a wide array of 2-substituted-1H-imidazo[4,5-b]pyridines for further investigation in drug discovery and materials science.
References
Troubleshooting & Optimization
stability issues of 4-(1H-Imidazol-5-yl)pyridine in aqueous solution
Welcome to the dedicated technical support resource for 4-(1H-Imidazol-5-yl)pyridine. This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule in aqueous solutions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reliability of your results.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring both a pyridine and an imidazole ring. This unique structure, while conferring valuable properties for various applications, also presents specific stability considerations in aqueous environments. The imidazole ring, with a pKa of approximately 7.1, can exist in both protonated and neutral forms depending on the pH of the solution[1]. This, coupled with the electron-rich nature of the rings, makes the molecule susceptible to degradation under certain conditions. This guide will help you anticipate and address these challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound in aqueous solutions.
1. What are the primary factors that can affect the stability of this compound in my aqueous solution?
The stability of this compound in an aqueous solution is primarily influenced by three main factors:
-
pH: The pH of your solution is critical. The imidazole moiety can be protonated or deprotonated, which can significantly alter the molecule's electron distribution and susceptibility to hydrolytic degradation.
-
Temperature: Elevated temperatures can accelerate degradation kinetics, leading to a faster loss of the parent compound.[2][3]
-
Light Exposure: Like many heterocyclic compounds, this compound may be photolabile. Exposure to UV or even ambient light over extended periods can induce photodegradation.[4][5]
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the molecule.
2. I've noticed a yellowing or discoloration of my stock solution. What could be the cause?
Discoloration, typically a shift towards yellow or brown, is a common indicator of degradation. This is often due to the formation of oxidized or polymeric degradation products. The most likely culprits are:
-
Photodegradation: This is a frequent cause of discoloration. Ensure your solutions are protected from light by using amber vials or wrapping your containers in aluminum foil.
-
Oxidative Degradation: If your solution has been stored for a prolonged period with exposure to air, oxidation may have occurred. Consider preparing fresh solutions and degassing your solvent if you suspect this is an issue.
3. My compound is precipitating out of solution. What should I do?
Precipitation can occur for several reasons:
-
Solubility Issues: The solubility of this compound can be pH-dependent. As the pH of the solution changes, the protonation state of the molecule is altered, which can affect its solubility. You may need to adjust the pH of your buffer system.
-
Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.
-
Concentration: You may be exceeding the solubility limit of the compound in your chosen solvent system.
To troubleshoot, verify the pH of your solution and consider performing a solubility study at different pH values. If degradation is suspected, analyze the precipitate and the supernatant by HPLC to identify any new peaks.
4. What are the recommended storage conditions for aqueous solutions of this compound?
Based on the potential stability liabilities, the following storage conditions are recommended to maximize the shelf-life of your aqueous solutions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) | Reduces the rate of potential hydrolytic and thermal degradation.[2] |
| Light Exposure | Store in amber vials or protect from light | Minimizes photodegradation.[4][6] |
| pH of Solution | Dependent on experimental needs, but should be buffered | Maintains a stable pH to prevent pH-driven degradation or solubility changes. |
| Atmosphere | Consider purging with an inert gas (e.g., nitrogen or argon) for long-term storage | Reduces the risk of oxidative degradation. |
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Loss of Potency or Inconsistent Results
Symptoms:
-
Decreased biological activity in assays over time.
-
Poor reproducibility between experiments using the same stock solution.
-
A decrease in the main peak area when analyzed by HPLC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of potency.
Explanation and Actions:
-
Initial HPLC Analysis: The first step is to analytically confirm if your compound has degraded. Use a stability-indicating HPLC method to analyze your aged stock solution.
-
Compare to a Standard: It is crucial to compare the chromatogram of your stock solution to that of a freshly prepared standard of known concentration. This will provide a clear baseline for the expected peak area and retention time.
-
Assess Degradation: If the peak area of this compound is significantly reduced in your stock solution compared to the fresh standard, degradation has likely occurred. The presence of new peaks, especially those that grow over time, are indicative of degradation products.
-
Forced Degradation Study: If degradation is confirmed, a forced degradation study is highly recommended. This will help you understand the degradation pathways and develop a more stable formulation. A detailed protocol is provided in Part 3 of this guide.[2][7][8]
-
No Degradation Detected: If the HPLC analysis shows no significant change in the main peak and no new peaks, the issue may lie elsewhere in your experimental setup (e.g., cell viability, reagent stability, instrument calibration).
Issue 2: Unexpected pH Shift in Solution
Symptoms:
-
The measured pH of your buffered solution changes over time.
-
This can be accompanied by precipitation or discoloration.
Potential Causes and Solutions:
-
Degradation to Acidic/Basic Products: The degradation of the imidazole or pyridine ring can lead to the formation of byproducts with different pKa values, which can alter the overall pH of the solution. For instance, cleavage of the imidazole ring could lead to the formation of acidic or basic functional groups.[9]
-
Buffer Instability: Ensure that the buffer system you are using is stable under your storage conditions.
Investigative Steps:
-
Monitor pH: Regularly monitor the pH of your stock solutions.
-
Analyze Degradants: If a pH shift is observed, use HPLC-MS to identify the degradation products and infer their acidic or basic properties.
-
Select a Robust Buffer: If your current buffer is not maintaining the pH, consider switching to a more suitable buffer system for your desired pH range.
Part 3: Experimental Protocols
These protocols provide a starting point for your own investigations into the stability of this compound.
Protocol 1: Forced Degradation Study
This study will expose the compound to various stress conditions to rapidly identify potential degradation pathways and the types of degradants that may form.[2][8][10]
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Temperature-controlled oven
Experimental Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place vials of the stock solution and solid compound in an oven at 60°C.
-
Photostability: Expose the stock solution in a transparent vial to light conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4][5][6] A dark control should be kept under the same temperature conditions.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from all major degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition. Aim for 5-20% degradation to ensure that primary degradants are observed.[8]
Protocol 2: pH-Dependent Stability Profile
Objective: To evaluate the stability of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system with UV or PDA detector
-
Temperature-controlled incubator
Procedure:
-
Prepare solutions of this compound at a fixed concentration (e.g., 0.1 mg/mL) in each of the different pH buffers.
-
Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.
-
At specified time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each solution.
-
Analyze the samples by HPLC to determine the remaining concentration of the parent compound.
-
Plot the logarithm of the remaining concentration versus time for each pH to determine the degradation rate constant (k).
-
A plot of log(k) versus pH will reveal the pH-stability profile of the molecule.
Part 4: Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively published, we can infer likely routes based on the chemistry of the imidazole and pyridine rings.[9]
Caption: Plausible degradation pathways for this compound.
Key Predicted Degradation Mechanisms:
-
Oxidation: The electron-rich nature of both heterocyclic rings makes them susceptible to oxidation. This can lead to the formation of N-oxides on the pyridine or imidazole nitrogens, or hydroxylation at various positions on the rings.
-
Hydrolysis: Under harsh acidic or basic conditions, the imidazole ring is susceptible to hydrolytic cleavage.[9]
-
Photodegradation: UV light can provide the energy to break the C-C bond between the two rings or initiate radical reactions leading to polymerization and discoloration.[9]
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. database.ich.org [database.ich.org]
- 5. ikev.org [ikev.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biopharminternational.com [biopharminternational.com]
troubleshooting crystallization of 4-(1H-Imidazol-5-yl)pyridine salts
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, actionable guidance for troubleshooting the crystallization of 4-(1H-Imidazol-5-yl)pyridine salts. This molecule, a key building block in pharmaceutical development, presents unique crystallization challenges due to its hydrogen bonding capabilities and multiple protonation sites. This guide moves beyond simple instructions to explain the underlying scientific principles, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the crystallization of this compound salts.
Q1: Why is forming a salt of this compound often necessary?
A1: Salt formation is a critical strategy in drug development to optimize the physicochemical properties of an active pharmaceutical ingredient (API). For this compound, which has basic nitrogen atoms on both the pyridine and imidazole rings, creating a salt can significantly improve properties like solubility, dissolution rate, stability, and bioavailability.[1] Different salt forms are considered distinct active ingredients by regulatory bodies, making salt selection a crucial early-development decision.[2][3]
Q2: What is polymorphism, and why is it a critical concern for these salts?
A2: Polymorphism is the ability of a solid material to exist in two or more different crystal structures.[4] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability.[5] For a pharmaceutical salt, an undesired polymorphic transformation can lead to changes in bioavailability, potentially disrupting clinical programs or commercial supply.[3] Therefore, identifying and controlling the desired polymorphic form is essential for ensuring consistent product quality and performance.
Q3: What are the initial steps for developing a crystallization protocol for a new this compound salt?
A3: A successful crystallization protocol begins with systematic solvent screening. The goal is to find a solvent or solvent system where your salt has high solubility at an elevated temperature and low solubility at room temperature or below. Start with a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate).[6] Once a promising solvent is identified, the next step is to determine the metastable zone width (MSZW) to understand the supersaturation limits and design a controlled cooling or anti-solvent addition process.[7]
Troubleshooting Guide: Specific Crystallization Issues
This guide provides solutions to common problems encountered during the crystallization of this compound salts.
Problem 1: My compound has "oiled out" instead of forming crystals.
Q: I've dissolved my salt at a high temperature, but upon cooling, it separates as a sticky, liquid layer instead of a solid. What is happening and how can I fix it?
A: This phenomenon is known as "oiling out," a type of liquid-liquid phase separation.[8][9] It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[7] This is often problematic because the oil can trap impurities and typically solidifies into an amorphous, impure solid.[10]
Causality and Solutions:
-
Cause: The degree of supersaturation is too high, or the temperature of the solution is above the melting point of the solute.[7][10] Highly impure material can also dramatically lower the melting point, contributing to this issue.[10][11]
-
Solution 1: Reduce the Rate of Supersaturation. Generate supersaturation more slowly. If using cooling crystallization, decrease the cooling rate. If using an anti-solvent, add it more slowly and with vigorous stirring to avoid localized high concentrations.[7]
-
Solution 2: Increase Solvent Volume. The solution may be too concentrated. Re-heat the mixture to dissolve the oil and add more of the primary solvent (10-20% increase) to lower the saturation point. Then, attempt to cool it again slowly.[10]
-
Solution 3: Change the Solvent System. The boiling point of your solvent may be too high. Select a solvent with a lower boiling point. Alternatively, if your compound oils out in a non-polar solvent, try a more polar one, or vice-versa.[11]
-
Solution 4: Implement Seeding. Introduce seed crystals into the solution once it has cooled slightly into the metastable zone. This provides a template for crystal growth and can bypass the kinetic barrier that leads to oiling out.[7]
Problem 2: No crystals are forming, even after extended cooling.
Q: My solution is clear and remains so even after cooling to room temperature or below. How can I induce crystallization?
A: The absence of crystal formation indicates that the solution is either not supersaturated or that the energy barrier for nucleation (the initial formation of crystal nuclei) has not been overcome.
Causality and Solutions:
-
Cause: The solution is not sufficiently supersaturated, meaning too much solvent was used.[10]
-
Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[12]
-
Solution 2: Add Seed Crystals. If you have a small amount of the solid salt, add a tiny crystal to the solution. This "seed" acts as a template for further crystal growth.[10] You can also create seeds by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod, and then re-introducing the crystal-coated rod to the solution.[10]
-
Solution 3: Reduce Solvent Volume. If the above methods fail, it is likely you have too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[10]
-
Solution 4: Use an Anti-Solvent. If your salt is dissolved in a solvent in which it is highly soluble, you can try adding an "anti-solvent" – a solvent in which your salt is insoluble but which is miscible with the primary solvent. Add the anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.
Problem 3: The product is an amorphous powder, not a crystalline solid.
Q: I obtained a solid product, but it's a fine powder with no defined shape, and PXRD analysis shows a broad halo instead of sharp peaks. How can I obtain a crystalline form?
A: You have formed an amorphous solid, which lacks the long-range molecular order of a crystal lattice.[13][14] This often occurs when solidification happens too rapidly, preventing molecules from arranging themselves into a thermodynamically stable crystal structure.[15][16]
Causality and Solutions:
-
Cause: Rapid precipitation or cooling. This is common with highly concentrated solutions or very fast anti-solvent addition.
-
Solution 1: Slow Down the Crystallization Process. The key is to give the molecules sufficient time to align. Drastically reduce the cooling rate or slow the addition of anti-solvent. Allowing the solvent to evaporate slowly over several days can also be effective.
-
Solution 2: Re-crystallize from a Different Solvent. The interactions between your salt and the current solvent may not be conducive to crystal formation. Experiment with solvents of different polarity or hydrogen-bonding capability.[12] Sometimes, switching from a protic solvent (like ethanol) to an aprotic one (like acetone or ethyl acetate) can yield different results.
-
Solution 3: Vapor Diffusion. Dissolve your salt in a small amount of a good solvent and place this solution in a vial. Place the vial inside a larger, sealed jar that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the primary solvent, gradually inducing crystallization.
Data Summary and Protocols
Table 1: Solvent Screening Guide for this compound Salts
| Solvent Class | Examples | Polarity | Typical Use |
| Protic | Water, Methanol, Ethanol | High | Good for highly polar salts. Often used in combination with less polar anti-solvents. |
| Dipolar Aprotic | Acetone, Acetonitrile | Medium-High | Versatile solvents for a range of salts. Good for cooling crystallization. |
| Ester | Ethyl Acetate | Medium | Common choice for compounds of intermediate polarity. |
| Ethers | Diethyl Ether, MTBE | Low | Often used as anti-solvents to precipitate salts from more polar solutions. |
| Hydrocarbons | Heptane, Hexane | Very Low | Almost exclusively used as anti-solvents. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
-
Preparation: Place approximately 10-20 mg of your salt into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility. If the compound dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent but may be useful in a solvent/anti-solvent pair.
-
Heating: For solvents where the compound was poorly soluble at room temperature, heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the saturated solutions to cool slowly to room temperature, and then place them in an ice bath for 20-30 minutes.
-
Observation: Observe which solvents yield a good quantity of crystalline solid upon cooling. The ideal solvent is one that requires a minimal amount of hot solvent to dissolve the compound but yields a significant precipitate when cooled.[6]
Protocol 2: Seeding to Control Polymorphism and Prevent Oiling Out
-
Prepare a Saturated Solution: Dissolve the salt in the chosen solvent at an elevated temperature.
-
Controlled Cooling: Begin cooling the solution slowly. Monitor the temperature.
-
Enter the Metastable Zone: Cool the solution to a temperature just below the saturation point (typically 2-5 °C lower). The solution should still be clear.
-
Introduce Seed Crystals: Add a very small amount (a few specks) of the desired crystalline form of the salt to the solution.
-
Mature the Crystals: Hold the solution at this temperature for a period (e.g., 1 hour) to allow the seeds to grow before continuing the cooling process at a slow rate.[7]
Visualization of Troubleshooting Workflow
Below is a diagram illustrating a typical decision-making process when troubleshooting crystallization experiments.
Caption: Troubleshooting workflow for common crystallization issues.
Characterization of Crystalline Forms
Proper characterization is essential to confirm the outcome of your crystallization experiment.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying crystalline materials. A crystalline solid will produce a unique pattern of sharp peaks, which serves as a fingerprint for a specific polymorphic form. Amorphous solids produce a broad, featureless halo.[17]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It can be used to determine the melting point and purity of a crystalline solid. Different polymorphs will often have different melting points. Amorphous solids do not have a sharp melting point but will show a glass transition.[18][19]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR identifies functional groups within a molecule. While less definitive for polymorphism, changes in the crystal lattice can cause subtle shifts in the absorption bands, particularly in the fingerprint region, which can help distinguish between different forms.[17]
References
- 1. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 2. icdd.com [icdd.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. lutpub.lut.fi [lutpub.lut.fi]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. ck12.org [ck12.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Amorphous solid - Preparation, Structure, Properties | Britannica [britannica.com]
- 16. quora.com [quora.com]
- 17. acadpubl.eu [acadpubl.eu]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of Imidazopyridines
Welcome to the technical support center for the N-alkylation of imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The imidazopyridine scaffold is a cornerstone in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutic agents. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for success.
The Challenge of Regioselectivity
A primary hurdle in the N-alkylation of imidazopyridines is controlling regioselectivity. The scaffold contains multiple nucleophilic nitrogen atoms, leading to the potential formation of a mixture of regioisomers.[1][2] The specific positions available for alkylation depend on the core isomer of the imidazopyridine (e.g., imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, or imidazo[1,2-a]pyridine). For instance, in an imidazo[4,5-b]pyridine, the key sites are the nitrogen atoms in the imidazole ring and the pyridine ring.[2]
The reaction conditions—particularly the choice of base, solvent, and alkylating agent—play a critical role in determining the final product distribution.[1]
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of N-alkylation products. How can I control the regioselectivity?
A1: This is the most common challenge. The formation of multiple regioisomers is governed by a combination of electronic and steric factors, which can be influenced by your reaction setup.
-
Underlying Causality: The imidazopyridine core has both a pyrrole-like nitrogen and pyridine-like nitrogens.[3] Deprotonation with a base generates an anion that can be alkylated at different positions. The hardness/softness of the alkylating agent and the counter-ion of the base can influence the site of attack. Furthermore, steric hindrance around a particular nitrogen atom can disfavor alkylation at that site.[4]
-
Troubleshooting & Optimization:
-
Vary the Base and Solvent System: A systematic screening of bases and solvents is the most effective approach. Stronger bases like Sodium Hydride (NaH) in an aprotic solvent like DMF or THF will fully deprotonate the imidazole NH, which may favor alkylation on the imidazole ring. Weaker bases like Potassium Carbonate (K2CO3) in DMF are also very common and can favor alkylation on the pyridine ring nitrogen.[2][3][5][6]
-
Solvent Polarity: The polarity of the solvent can influence which nitrogen is more nucleophilic. Experiment with a range of solvents from polar aprotic (DMF, DMSO, Acetonitrile) to less polar options (THF, Dioxane).[2][7]
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the thermodynamically more stable product.
-
Q2: My N-alkylation reaction is not going to completion, and I have a low yield. What should I do?
A2: Low yields and incomplete conversion are often linked to sub-optimal reaction conditions or reagent quality.[2][8]
-
Underlying Causality: The nucleophilicity of the imidazopyridine may be insufficient under the chosen conditions, or the alkylating agent may not be reactive enough. The base might also not be strong enough to effectively deprotonate the starting material. In some cases, the product or starting material may not be fully soluble in the chosen solvent.[8]
-
Troubleshooting & Optimization:
-
Increase Temperature: For many N-alkylation reactions, heating is necessary. Try incrementally increasing the reaction temperature, for instance, from room temperature to 50 °C, 80 °C, or higher, while monitoring the reaction by TLC or LC-MS.
-
Use a More Reactive Alkylating Agent: If you are using an alkyl chloride, switching to the corresponding bromide or iodide will increase the rate of reaction.
-
Screen Stronger Bases: If K2CO3 is ineffective, consider stronger bases like NaH, LiHMDS, or Cs2CO3. Cesium carbonate is often a good choice for difficult alkylations due to its solubility and the "cesium effect."[8]
-
Microwave Irradiation: A microwave reactor can sometimes dramatically reduce reaction times and improve yields for sluggish reactions.[4]
-
Check Reagent Purity: Ensure your starting imidazopyridine, alkylating agent, and solvent are pure and anhydrous, as water can interfere with the reaction.
-
Q3: I'm observing overalkylation, resulting in a quaternary imidazolium salt. How can I prevent this?
A3: Overalkylation occurs when the mono-alkylated product, which can be more nucleophilic than the starting material, reacts with another equivalent of the alkylating agent.[4][9]
-
Underlying Causality: This is a kinetically controlled process. High concentrations of a reactive alkylating agent and elevated temperatures can promote this side reaction.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the imidazopyridine or a limiting amount of the alkylating agent (e.g., 1.0 to 1.1 equivalents).[9]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration, and then allow the reaction to slowly warm to the desired temperature.
-
Monitor Closely: Use TLC or LC-MS to monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent the formation of the di-alkylated product.[4]
-
Q4: How do I definitively determine the structure of my N-alkylated regioisomer?
A4: Due to the possibility of multiple regioisomers, unambiguous structure determination is critical.
-
Authoritative Technique: Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is the gold standard for this purpose.[3][5][6] A NOESY experiment will show through-space correlations between protons. By observing a correlation between the protons on the newly installed alkyl group (e.g., the N-CH2 protons) and the protons on the pyridine or imidazole ring, you can definitively assign the site of alkylation.[3][5]
Visualizing the N-Alkylation Challenge
The following diagram illustrates the common challenge of regioselectivity in the N-alkylation of an imidazo[4,5-b]pyridine scaffold.
Caption: Potential regioisomers in N-alkylation.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues in N-alkylation reactions.
Caption: A systematic troubleshooting workflow.
Experimental Protocols & Data
General Protocol for N-Alkylation of Imidazo[4,5-b]pyridine
This protocol describes a general procedure that can be optimized for different substrates.[1]
Materials:
-
Substituted Imidazo[4,5-b]pyridine (1.0 eq)
-
Alkylating agent (e.g., benzyl bromide) (1.2 - 1.6 eq)[1]
-
Base (e.g., Potassium Carbonate, K2CO3) (2.2 eq)[1]
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted imidazo[4,5-b]pyridine (1.0 eq) in DMF, add potassium carbonate (2.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the alkylating agent (1.2 - 1.6 eq) dropwise to the suspension.
-
Continue stirring the reaction mixture at room temperature (or heat if necessary) for 12-24 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table of Common Reaction Conditions
The following table summarizes various reported conditions for the N-alkylation of imidazopyridines to guide your experimental design.
| Imidazopyridine Scaffold | Alkylating Agent | Base | Solvent | Temperature | Outcome/Key Finding | Reference |
| Imidazo[4,5-b]pyridine | Benzyl chloride | K2CO3 | DMF | Room Temp | N-alkylation on the pyridine ring nitrogen (N4) was predominant. | [3] |
| Imidazo[4,5-c]pyridine | Benzyl chloride | K2CO3 | DMF | Room Temp | N-alkylation on the pyridine ring nitrogen (N5) was predominant. | [3] |
| Imidazo[4,5-b]pyridine | Benzyl bromide | K2CO3 | DMF | Room Temp | Mixture of regioisomers formed. | [5] |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide/iodide | K2CO3 | DMF | Room Temp | Regioselectivity governed by steric approach control. | |
| Imidazo[4,5-b]pyridine | Various Alkyl Halides | K2CO3 | DMF | Room Temp | General protocol provided. | [1] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
common side products in the synthesis of imidazo[4,5-b]pyridines
Welcome to the technical support guide for the synthesis of imidazo[4,5-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As bioisosteres of purines, imidazo[4,5-b]pyridines are crucial building blocks in drug discovery, but their synthesis can present unique challenges. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your synthetic routes.
Core Synthesis Pathways
The most common and versatile route to the imidazo[4,5-b]pyridine core involves the condensation of a 2,3-diaminopyridine derivative with either a carboxylic acid (or its equivalent) or an aldehyde. Understanding the nuances of these pathways is the first step to troubleshooting side product formation.[1]
Caption: Core synthetic routes to imidazo[4,5-b]pyridines.
Troubleshooting Guides & FAQs
FAQ 1: Incomplete Cyclization
Question: My reaction between 2,3-diaminopyridine and a carboxylic acid (or aldehyde) has stalled. I've isolated a major compound that is not my target imidazo[4,5-b]pyridine. What is it, and how do I push the reaction to completion?
Answer:
You have likely isolated a stable reaction intermediate resulting from incomplete cyclization. This is one of the most common issues in this synthesis.
Causality: The "Stalled" Intermediate
The reaction proceeds in two main stages:
-
Amide/Imine Formation: The more nucleophilic 2-amino group of the diaminopyridine attacks the carbonyl group of the carboxylic acid or aldehyde.
-
Cyclization & Dehydration/Oxidation: The remaining 3-amino group then attacks the newly formed amide or imine carbon, leading to ring closure. This step is often the bottleneck.
-
With Carboxylic Acids: The intermediate is an N-(2-aminopyridin-3-yl)amide . The subsequent intramolecular cyclization requires significant energy to overcome the rotational barrier and eliminate a molecule of water.
-
With Aldehydes: The intermediate is a Schiff base (imine) , which first cyclizes to a dihydro-imidazo[4,5-b]pyridine. This intermediate must then be oxidized to form the final aromatic product.[1]
Caption: Pathway showing the stalled cyclization intermediate.
Troubleshooting Protocol: Driving the Reaction to Completion
If you have isolated the N-acyl intermediate, you can subject it to conditions that favor cyclization.
1. Increase Thermal Energy:
-
Rationale: The intramolecular cyclization step has a significant activation energy barrier. Higher temperatures provide the necessary energy for the amide to adopt the correct conformation for ring closure.
-
Protocol:
-
Dissolve the isolated intermediate in a high-boiling point solvent such as N,N-dimethylformamide (DMF), sulfolane, or Dowtherm A.
-
If using a carboxylic acid route, add a dehydrating agent like polyphosphoric acid (PPA). PPA acts as both an acid catalyst and a powerful dehydrating agent, making it highly effective for this transformation.[1]
-
Heat the reaction mixture to reflux (typically 120-200 °C), monitoring by TLC until the starting intermediate is consumed.
-
Caution: PPA reactions can be highly viscous and require careful temperature control and workup procedures (quenching with ice).[2][3]
-
2. Ensure Water Removal:
-
Rationale: The cyclization is a condensation reaction that releases water. According to Le Châtelier's principle, removing water from the reaction equilibrium will drive the formation of the cyclized product.
-
Protocol:
-
For reactions run in solvents like toluene or xylene, use a Dean-Stark apparatus to azeotropically remove water as it forms.
-
In acid-catalyzed reactions (e.g., with PPA), the acid itself acts as the primary dehydrating agent. Ensure a sufficient quantity is used.
-
FAQ 2: Formation of N-Oxide Derivatives
Question: My mass spectrum shows a peak that is M+16 relative to my expected product. My NMR also looks clean otherwise. What is this species and how did it form?
Answer:
You have likely formed an imidazo[4,5-b]pyridine N-oxide . The pyridine nitrogen is susceptible to oxidation, especially if your synthesis involves an oxidative step or exposure to strong oxidizing agents.
Causality: Pyridine Ring Oxidation
The nitrogen atom on the pyridine ring has a lone pair of electrons that can be readily oxidized to an N-oxide. This is particularly common in syntheses starting from aldehydes, which often require an oxidant (e.g., air, p-benzoquinone, Na₂S₂O₅) to aromatize the dihydro intermediate.[4] If the oxidant is too strong or used in excess, it can also oxidize the final product.
Caption: Competing pathways of desired aromatization and over-oxidation.
Troubleshooting and Remediation
1. Prevention during Synthesis:
-
Control of Oxidant: If using a chemical oxidant, use a stoichiometric amount. Mild oxidants are preferred. For air oxidation, controlling the reaction time and temperature can minimize over-oxidation.[1]
-
Inert Atmosphere: Once the desired product is formed, subsequent steps should ideally be performed under an inert atmosphere (N₂ or Ar) if the molecule is found to be particularly sensitive to air oxidation.
2. Reduction of the N-Oxide: If the N-oxide has already formed, it can often be efficiently reduced back to the parent heterocycle.
-
Protocol 1: Deoxygenation with Phosphorus Trichloride (PCl₃)
-
Dissolve the crude product containing the N-oxide in an inert solvent like chloroform (CHCl₃) or dichloromethane (DCM).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add phosphorus trichloride (PCl₃, ~1.1-1.5 equivalents) dropwise. The reaction is often exothermic.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the N-oxide spot.
-
Work-up: Carefully quench the reaction by slowly pouring it into a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent, dry, and purify.
-
-
Protocol 2: Catalytic Hydrogenation
-
Dissolve the N-oxide in a solvent such as methanol, ethanol, or acetic acid.
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%) or Adams' catalyst (PtO₂).
-
Subject the mixture to a hydrogen atmosphere (from balloon pressure up to 50-70 bar in a pressure vessel) and stir vigorously.
-
Monitor the reaction until completion. The catalyst is then removed by filtration through Celite®, and the product is isolated after solvent removal.[7]
-
FAQ 3: Mixture of Regioisomers upon N-Alkylation
Question: I'm trying to N-alkylate my imidazo[4,5-b]pyridine, but I'm getting a mixture of products that are very difficult to separate. How can I control the regioselectivity?
Answer:
This is a classic challenge stemming from the fact that the imidazo[4,5-b]pyridine scaffold has multiple nucleophilic nitrogen atoms. Alkylation can occur on the imidazole ring (at N1 or N3, depending on the tautomeric form) and the pyridine ring (N4).[7][8] The product distribution is highly dependent on the reaction conditions.
Causality: A Tale of Three Nitrogens
The N-H proton on the imidazole ring is tautomeric, rapidly exchanging between the N1 and N3 positions. Deprotonation can generate an anion that is alkylated at either N1 or N3. Furthermore, the pyridine N4 nitrogen retains its lone pair and can be alkylated to form a charged pyridinium salt, or under certain conditions, become the major neutral product.
Caption: Competing pathways in the N-alkylation of imidazo[4,5-b]pyridine.
Troubleshooting and Optimization
Controlling the regioselectivity involves carefully tuning the base, solvent, and temperature. While achieving 100% selectivity for a single isomer is rare, you can often favor one significantly.
| Condition | Effect on Regioselectivity | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH) in polar aprotic solvents (DMF, THF) tend to favor alkylation on the imidazole ring (N1/N3). | These bases fully deprotonate the imidazole N-H, creating a delocalized anion. The site of alkylation is then governed by sterics and electronics. |
| Weaker, heterogeneous bases (e.g., K₂CO₃) can lead to mixtures but sometimes favor pyridine (N4) alkylation, especially with reactive alkylating agents.[9][10] | Partial deprotonation and surface effects can influence the relative nucleophilicity of the different nitrogen atoms. | |
| Solvent | Polar aprotic solvents (e.g., DMF) are most common and generally favor imidazole (N1/N3) alkylation.[9] | These solvents solvate the cation of the base, leaving a more reactive "naked" anion of the heterocycle. |
| Nonpolar solvents may slightly favor N3 alkylation in some cases. | Solvent effects can be subtle and substrate-dependent, influencing the tautomeric equilibrium and the aggregation state of the reactants. | |
| Catalyst | Phase-transfer catalysts (e.g., TBAB) with K₂CO₃ in DMF can facilitate the reaction and may influence the isomer ratio.[9] | The catalyst helps bring the carbonate base and the organic substrate into the same phase, promoting a more homogeneous reaction environment. |
Separation and Characterization Protocol
If a mixture of isomers is unavoidable, purification by column chromatography followed by structural confirmation is the standard approach.
1. Purification - Column Chromatography:
-
Rationale: The regioisomers often have slightly different polarities, allowing for separation on silica gel.
-
Protocol:
-
Absorb the crude reaction mixture onto a small amount of silica gel.
-
Load onto a silica gel column.
-
Elute with a gradient solvent system. A good starting point is a gradient of ethyl acetate in hexanes, or for more polar compounds, methanol in dichloromethane.
-
Collect fractions and analyze by TLC to identify and combine the pure isomers. A typical elution order is N1/N3 isomers followed by the more polar N4 isomer, but this can vary.
-
2. Characterization - 2D NOESY NMR:
-
Rationale: To unambiguously assign the structure of your isomers, especially to differentiate between N1 and N3 alkylation, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable. It detects protons that are close in space (< 5 Å).[10][11]
-
Protocol:
-
Acquire a high-resolution proton NMR and a 2D NOESY spectrum for each purified isomer.
-
For N1-alkylation: Look for a cross-peak (NOE) between the protons of the newly introduced alkyl group and the proton at the C7 position of the pyridine ring.
-
For N3-alkylation: Look for an NOE between the alkyl group protons and the proton at the C4 position of the pyridine ring.
-
For N4-alkylation: The alkyl group protons will show NOEs to protons at both the C3 (imidazole) and C5 (pyridine) positions.
-
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccsenet.org [ccsenet.org]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
overcoming poor solubility of imidazo[4,5-b]pyridine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-b]pyridine derivatives. This guide is designed to provide expert insights and practical solutions to one of the most common challenges encountered with this important heterocyclic scaffold: poor aqueous solubility.
The structural similarity of imidazo[4,5-b]pyridines to endogenous purines makes them a valuable core for developing kinase inhibitors and other therapeutic agents.[1][2][3][4][5] However, the planar, aromatic, and often rigid nature of this scaffold frequently leads to strong crystal lattice packing and low aqueous solubility, complicating in vitro assays, formulation, and in vivo studies.[6]
This document provides a series of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you diagnose and overcome solubility-related hurdles in your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: Why are my imidazo[4,5-b]pyridine derivatives so poorly soluble in aqueous media?
Answer: The poor solubility of imidazo[4,5-b]pyridine derivatives typically stems from a combination of their physicochemical properties:
-
High Crystal Lattice Energy: The planar and rigid structure of the fused heterocyclic system allows for efficient π-π stacking in the solid state. This creates a highly stable crystal lattice that requires a significant amount of energy to break apart, making it difficult for solvent molecules to solvate individual molecules.
-
Hydrophobicity: While the nitrogen atoms in the rings contribute some polarity, the overall scaffold, especially when substituted with lipophilic groups common in kinase inhibitors, is hydrophobic.[7] This limits favorable interactions with polar water molecules.
-
pH-Dependent Solubility: Most imidazo[4,5-b]pyridine derivatives are weak bases.[8] Their solubility is highly dependent on the pH of the medium. At a pH below their pKa, the molecule becomes protonated (cationic), which dramatically increases its interaction with water and enhances solubility. Conversely, at a pH above the pKa, the molecule exists in its neutral, less soluble form.[8][9] The lowest solubility is typically observed at a pH more than 2 units above the pKa.[8]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
Answer: Understanding the distinction is critical for designing and interpreting your experiments.
-
Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. The "shake-flask" method is the gold standard for its determination, where an excess of the solid compound is agitated in the solvent for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][10]
-
Kinetic Solubility measures the concentration of a compound when it starts to precipitate from a solution as it is being prepared. This is often measured in high-throughput screening by adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration at which precipitation (turbidity) first occurs.[11]
Which to choose?
-
For early discovery and in vitro screening , kinetic solubility is often sufficient and more practical due to its high throughput.[10]
-
For late-stage discovery, formulation development, and preclinical studies , thermodynamic solubility is essential as it provides the most accurate and reliable data for predicting in vivo performance.[10]
Q3: My compound is soluble in DMSO, but crashes out when I add it to my aqueous assay buffer. Why does this happen and what can I do?
Answer: This is a classic solubility problem. DMSO is a strong organic solvent that can dissolve many hydrophobic compounds.[7] When you add this concentrated DMSO stock to an aqueous buffer, the solvent environment abruptly changes from organic to mostly aqueous. Your compound, which is not soluble in water, precipitates out.
Immediate Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of ≤1%, and ideally <0.5%, in your assay.
-
Decrease the Final Compound Concentration: Test a lower concentration of your compound. It may be that your target concentration exceeds its aqueous solubility limit.
-
Use a Different Stock Solvent: While less common, solvents like ethanol or dimethylformamide (DMF) can sometimes be alternatives, but always check for compatibility with your assay.[7]
-
Incorporate Excipients: Consider pre-mixing your DMSO stock with a solution containing solubility-enhancing excipients like cyclodextrins or surfactants before the final dilution into the assay buffer.
Part 2: Troubleshooting Guide & Strategic Solutions
This section addresses specific experimental issues with a problem-solution format, guiding you toward an appropriate solubility enhancement strategy.
Scenario 1: "My compound shows high potency in biochemical assays but has no activity in cell-based assays."
-
Probable Cause: The compound is likely precipitating in the cell culture medium, never reaching the intracellular target at a sufficient concentration.
-
Diagnostic Workflow:
-
Visually Inspect: After adding your compound to the media, let it sit for 30 minutes in an incubator. Look for visible precipitate or cloudiness under a microscope.
-
Measure Solubility in Media: Perform a kinetic solubility test directly in your cell culture medium.
-
-
Recommended Strategies:
-
Prodrug Approach: Temporarily mask the functional groups responsible for poor solubility with a cleavable promoiety. For example, adding a phosphate group to a hydroxyl moiety can dramatically increase aqueous solubility; this group is then cleaved by cellular phosphatases to release the active drug.[12]
-
Formulation with Excipients: For in vitro work, using cyclodextrins can encapsulate the hydrophobic molecule, improving its apparent solubility in the culture medium.
-
Scenario 2: "I'm observing inconsistent results and high variability in my animal efficacy studies."
-
Probable Cause: Poor and variable oral absorption due to low aqueous solubility and slow dissolution rate in the gastrointestinal tract.
-
Diagnostic Workflow:
-
Review Physicochemical Data: Check the compound's thermodynamic solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the GI tract.
-
Analyze Pharmacokinetic (PK) Data: Look for low bioavailability (F%), high variability between animals (high %CV), and a Cmax that is not dose-proportional.
-
-
Recommended Strategies:
-
Salt Formation: If your compound has a basic nitrogen (which imidazo[4,5-b]pyridines do), forming a salt (e.g., hydrochloride, mesylate, tartrate) is often the most effective first step. Salts are typically crystalline materials with much higher aqueous solubility and faster dissolution rates than the freebase.
-
Amorphous Solid Dispersion (ASD): This involves dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form has a higher energy state and thus higher apparent solubility and faster dissolution. Techniques like hot-melt extrusion or spray drying are used to prepare ASDs.
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range (<1000 nm) dramatically increases the surface area available for dissolution, leading to a faster dissolution rate according to the Noyes-Whitney equation.[13][14][15] This is a powerful technique for compounds that are difficult to formulate by other means.[13]
-
Decision-Making Workflow for Solubility Enhancement
The choice of strategy depends on the compound's properties and the stage of development. This workflow provides a logical path for decision-making.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Part 3: Detailed Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is based on the gold-standard shake-flask method described by Higuchi and Connors.[10]
Objective: To determine the equilibrium solubility of an imidazo[4,5-b]pyridine derivative in a specific aqueous buffer.
Materials:
-
Test compound (solid)
-
Buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)
-
Calibrated analytical balance
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (ensure low compound binding, e.g., PVDF)
-
HPLC system with a validated analytical method for the compound
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A good starting point is 2-5 mg of compound per 1 mL of buffer.
-
Equilibration: Add a precise volume of the pre-warmed buffer (e.g., 1.0 mL) to the vial. Cap the vial tightly.
-
Agitation: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours. The agitation should be vigorous enough to keep the solid suspended.[8]
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the larger particles settle. Then, centrifuge the samples (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Dilution and Analysis: Dilute the filtered sample with a suitable solvent (usually the HPLC mobile phase) to a concentration that falls within the linear range of your analytical method's standard curve.
-
Quantification: Analyze the diluted sample by HPLC to determine the concentration.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the thermodynamic solubility (e.g., in µg/mL or µM).
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a small-scale amorphous solid dispersion for preclinical testing.
Materials:
-
Test compound (API)
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
A common solvent that dissolves both the API and the polymer (e.g., methanol, acetone, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w). Dissolve the calculated amounts of the API and the polymer in a minimal amount of the common solvent in a round-bottom flask. Gently swirl until a clear solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, solid film is formed on the wall of the flask.
-
Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling: The resulting material may be a solid chunk. Gently grind it into a fine powder using a mortar and pestle.
-
Characterization (Crucial):
-
Powder X-ray Diffraction (PXRD): Analyze the powder to confirm its amorphous nature. An amorphous sample will show a broad "halo" pattern, whereas a crystalline sample will show sharp peaks.
-
Differential Scanning Calorimetry (DSC): Use DSC to detect the glass transition temperature (Tg) of the dispersion, which also confirms its amorphous state.
-
-
Storage: Store the amorphous solid dispersion in a desiccator, as amorphous materials can be hygroscopic and may recrystallize upon moisture absorption.
Part 4: Data & Visualization
Table 1: Example Solubility Enhancement Data
This table illustrates the typical magnitude of solubility improvement that can be achieved with different formulation strategies for a hypothetical imidazo[4,5-b]pyridine derivative ("Compound X").
| Formulation Approach | Solubility at pH 6.8 (µg/mL) | Fold Increase (vs. Freebase) | Key Considerations |
| Compound X (Freebase) | 1.5 | 1x (Baseline) | Crystalline solid, very low solubility. |
| Compound X HCl Salt | 150 | 100x | Effective if pKa is suitable. May be hygroscopic. |
| Amorphous Solid Dispersion (1:3 in PVP) | 450 | 300x | Requires amorphous stability. Good for oral delivery. |
| Nanosuspension (200 nm particles) | Dissolution Rate ↑↑↑ | N/A (Kinetically Driven) | Apparent solubility increases. Good for IV/oral. |
| Prodrug (Phosphate Ester) | > 10,000 | >6,600x | Requires in vivo enzymatic cleavage to be effective. |
Diagram: Mechanism of Solid Dispersion
This diagram illustrates how an amorphous solid dispersion enhances the solubility of a drug molecule at a molecular level.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. researchgate.net [researchgate.net]
- 11. rheolution.com [rheolution.com]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in the Functionalization of 4-(1H-Imidazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of regioselectivity in the functionalization of 4-(1H-Imidazol-5-yl)pyridine. This molecule, a key scaffold in medicinal chemistry, presents unique challenges due to the presence of multiple reactive nitrogen atoms.[1][2][3] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve your desired substitution patterns with greater control and reproducibility.
Understanding the Challenge: A Tale of Three Nitrogens
The core of the regioselectivity problem lies in the distinct electronic and steric environments of the three nitrogen atoms in this compound:
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N1 (Imidazole): A pyrrole-type nitrogen that is part of the aromatic π-system.[4] Its lone pair is delocalized, making it less basic and nucleophilic.
-
N3 (Imidazole): A pyridine-type nitrogen with its lone pair in an sp² orbital, making it more basic and a likely site for electrophilic attack or coordination.[4]
-
N-Pyridine: The nitrogen atom in the pyridine ring, which is also basic and a potential site for functionalization.
The tautomeric nature of the N-H proton on the imidazole ring further complicates reactions, as it can reside on either N1 or N3, leading to a mixture of products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: N-Alkylation - Why am I getting a mixture of regioisomers and how can I control it?
The Problem: Direct alkylation of this compound with an alkyl halide often results in a mixture of products, with alkylation occurring on the imidazole and/or the pyridine nitrogen. The distribution of these isomers can be difficult to predict and control.[5][6][7]
The Cause: The relative nucleophilicity of the nitrogen atoms is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent.[6]
Troubleshooting & Solutions:
-
Protecting Groups are Key: The most reliable strategy to achieve regioselective N-alkylation is to use a protecting group on the imidazole nitrogen. This temporarily blocks reactivity at this site, directing the alkylation to the desired nitrogen.
-
Recommended Protecting Groups for Imidazole:
-
Trityl (Tr): Bulky group that can direct alkylation to the less sterically hindered pyridine nitrogen.
-
2,2,2-Trichloroethylchloroformate (Troc-Cl): Can selectively protect the imidazole nitrogen in the presence of other nucleophiles.
-
Dialkoxymethyl groups: Can be introduced using orthoformates and are readily removed under neutral or acidic conditions.[8][9][10]
-
1-(1-Ethoxyethyl): An effective protecting group for the imidazole nitrogen.[11]
-
-
Experimental Protocol: Regioselective Alkylation of the Pyridine Nitrogen
-
Protection: React this compound with a suitable protecting group (e.g., trityl chloride) in the presence of a base like triethylamine in a solvent such as DMF.
-
Alkylation: Treat the N-protected intermediate with your alkylating agent (e.g., an alkyl halide) and a base (e.g., K₂CO₃) in DMF.[5][7]
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., mild acid for the trityl group) to yield the desired N-pyridyl alkylated product.
Data Presentation: Influence of Protecting Group on Regioselectivity
| Protecting Group | Target Nitrogen | Typical Conditions for Deprotection | Expected Outcome |
| Trityl (Tr) | Pyridine | Mild Acid (e.g., TFA in DCM) | High selectivity for pyridine N-alkylation |
| Troc | Pyridine | Zn/Acetic Acid | Good selectivity for pyridine N-alkylation |
FAQ 2: N-Arylation - How can I achieve selective arylation on a specific nitrogen?
The Problem: Similar to alkylation, N-arylation reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, can lead to a mixture of N-arylated isomers.[12][13][14]
The Cause: The choice of catalyst, ligand, and base plays a critical role in directing the arylation to a specific nitrogen atom. Steric hindrance can also be a determining factor.
Troubleshooting & Solutions:
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig):
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can favor arylation at the less sterically hindered nitrogen. For instance, specific biaryl phosphine ligands have been shown to provide completely N1-selective arylation of unsymmetric imidazoles.[15]
-
Base Selection: The choice of base (e.g., NaOt-Bu, Cs₂CO₃) can influence the reaction outcome.[16]
-
-
Copper-Catalyzed N-Arylation:
Experimental Protocol: N1-Selective Arylation of the Imidazole Ring
-
Catalyst Preparation: In a glovebox, pre-mix Pd₂(dba)₃ and a suitable biaryl phosphine ligand (e.g., L1 from reference[15]) in an appropriate solvent like toluene.
-
Reaction Setup: To a reaction vessel, add the this compound, the aryl halide, and a strong base (e.g., NaOt-Bu).
-
Reaction: Add the pre-activated catalyst solution to the reaction mixture and heat to the appropriate temperature (e.g., 80-110 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction, extract the product, and purify by column chromatography.
Visualization: Controlling Regioselectivity in N-Arylation
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Technical Support Center: A Proactive Guide to Preserving the Integrity of 4-(1H-Imidazol-5-yl)pyridine
Welcome to the technical support center for 4-(1H-Imidazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. As a molecule possessing both an imidazole and a pyridine ring, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth, experience-driven advice in a user-friendly question-and-answer format, alongside troubleshooting protocols to address challenges you may encounter during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For solid this compound, the primary goal is to mitigate exposure to environmental factors that can initiate degradation. The recommended storage conditions are as follows:
-
Temperature: Store at 2-8°C in a refrigerator. While some related compounds are stable at room temperature, refrigerated storage is a proactive measure to minimize the rate of any potential solid-state reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent oxidation, a known degradation pathway for imidazole moieties.[1]
-
Light: Protect from light by using an amber vial or by storing the container in a dark place. Imidazole derivatives can be sensitive to photodegradation.[1][2]
-
Moisture: The compound should be stored in a tightly sealed container in a dry environment.[3][4][5] The imidazole ring is susceptible to hydrolysis, which can lead to ring opening and loss of activity.[6][7][8]
Q2: I've noticed a color change in my solid sample of this compound, from off-white to yellowish-brown. What could be the cause?
A2: A color change is a common visual indicator of chemical degradation. For this compound, a transition to a yellow or brown hue is likely due to one or a combination of the following:
-
Oxidation: The imidazole ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][9] This is often accelerated by exposure to air and light.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in heterocyclic compounds, resulting in colored degradants.[1]
-
Minor Impurities: The presence of even trace amounts of impurities from the synthesis can sometimes act as catalysts for degradation, leading to color changes over time.
If you observe a color change, it is highly recommended to re-analyze the purity of the material before use.
Q3: How should I prepare and store solutions of this compound for experimental use?
A3: Solutions are generally more susceptible to degradation than the solid material.[1] Therefore, careful preparation and storage are paramount.
-
Solvent Choice: Use high-purity, anhydrous solvents. If an aqueous buffer is required, it should be freshly prepared and deoxygenated by sparging with nitrogen or argon to minimize dissolved oxygen.
-
pH Considerations: The stability of imidazole-containing compounds can be pH-dependent. Avoid highly basic conditions, as base-mediated autoxidation of the imidazole moiety has been reported.[1]
-
Short-Term Storage: For daily use, solutions can be stored at 2-8°C. However, it is best practice to prepare fresh solutions for each experiment to ensure consistency and accuracy.
-
Long-Term Storage: If long-term storage of a stock solution is unavoidable, it should be aliquoted into single-use vials to minimize freeze-thaw cycles and exposure to air. Store at -20°C or -80°C under an inert atmosphere.
Q4: What are the primary degradation pathways for this compound?
A4: Based on the chemistry of its constituent rings, the primary degradation pathways are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The imidazole ring can undergo hydrolysis, particularly in aqueous solutions, which may lead to the formation of ring-opened products.[6][7]
-
Oxidation: The electron-rich imidazole ring is prone to oxidation. This can be initiated by atmospheric oxygen (autoxidation), especially in the presence of base, or by reactive oxygen species.[1][10] The pyridine ring is generally more resistant to oxidation but can be oxidized under harsh conditions.
-
Photodegradation: Imidazole and pyridine derivatives can absorb UV light, leading to photochemical reactions and degradation.[1][11]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
If you are experiencing variability in your experimental outcomes, it may be due to the degradation of your this compound sample.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Protocol for Purity Analysis
-
Preparation of Sample Solution:
-
Accurately weigh a small amount of your this compound sample.
-
Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Analysis: Inject the sample and analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main peak compared to a reference chromatogram.
-
-
LC-MS Analysis:
-
Utilize the same chromatographic conditions as in the HPLC analysis.
-
The mass spectrometer will help in identifying the mass of the parent compound and any potential degradation products. An increase in mass may suggest oxidation (addition of oxygen), while a change in mass corresponding to the addition of a water molecule might indicate hydrolysis.
-
Issue 2: Poor peak shape in HPLC analysis.
Poor peak shape, such as tailing, can be an issue when analyzing nitrogen-containing heterocyclic compounds like this compound.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions | The basic nitrogen atoms in the imidazole and pyridine rings can interact with residual silanol groups on the silica-based HPLC column, leading to peak tailing. | Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the silanols and minimize these interactions. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can also improve peak shape.[12] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to peak broadening or splitting. | Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. | Reduce the injection volume or the concentration of the sample. |
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on the known chemistry of its core structures.
Caption: Potential degradation pathways for this compound.
By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, you can ensure the integrity of your this compound samples and the reliability of your experimental data.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. echemi.com [echemi.com]
- 5. Imidazole [sorachim.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Imidazopyridines
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving the imidazopyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Imidazopyridines are privileged heterocyclic structures, frequently appearing in pharmaceuticals and material science, making their efficient functionalization a critical area of study.[1][2][3]
This resource provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions. The content is structured to explain the causality behind experimental choices, ensuring a robust and reproducible methodological approach.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during the cross-coupling of imidazopyridines, offering systematic approaches to diagnose and resolve them.
Issue 1: Low or No Conversion of the Imidazopyridine Substrate
Symptoms: Starting material remains largely unreacted, with little to no desired product formation observed by TLC or LC-MS.
Potential Causes & Solutions:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the imidazopyridine ring are Lewis basic and can coordinate to the palladium catalyst, leading to inhibition or deactivation.[4] This is a primary challenge in coupling reactions with nitrogen-containing heterocycles.
-
Solution 1: Ligand Selection: Employ sterically hindered and electron-rich ligands. Bulky ligands can prevent the imidazopyridine nitrogen from strongly coordinating to the metal center, thus preserving catalytic activity.[5][6] Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[7][8][9] For instance, a study on the Buchwald-Hartwig amination of coordinating heterocycles demonstrated the efficacy of large-but-flexible Pd-BIAN-NHC catalysts.[8]
-
Solution 2: Catalyst Pre-activation: Ensure your palladium precatalyst is efficiently converted to the active Pd(0) species. Using a Pd(0) source like Pd₂(dba)₃ with an appropriate ligand can be beneficial.
-
Solution 3: Additives: In some cases, additives can mitigate catalyst poisoning. For example, the use of zinc chloride (ZnCl₂) has been reported to promote reaction rates, possibly by coordinating with nitrogen atoms and reducing their inhibitory effects.[10]
-
-
Poor Substrate Reactivity (Aryl Halide Partner): The reactivity of the aryl or vinyl halide coupling partner significantly impacts the reaction rate. The general reactivity trend is I > OTf > Br >> Cl.[11]
-
Ineffective Base: The choice of base is crucial for both the transmetalation step (in Suzuki couplings) and the deprotonation of the coupling partner (in Sonogashira or Buchwald-Hartwig reactions).
-
Solvent Issues: The solvent must be appropriate for all components of the reaction, including the substrate, reagents, and catalyst complex.
Issue 2: Formation of Significant Byproducts
Symptoms: TLC or LC-MS analysis shows multiple spots/peaks, indicating the formation of undesired products alongside or instead of the target molecule.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid (Suzuki Reaction): The boronic acid coupling partner reacts with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.[4]
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[4] Using a slightly substoichiometric amount of the boronic acid can sometimes help.
-
-
Protodeboronation (Suzuki Reaction): The boronic acid is replaced by a proton, leading to the formation of an arene byproduct.[4]
-
Solution: This can be caused by excessive water or an inappropriate base. Ensure anhydrous conditions where necessary and consider using a milder base like KF.[16]
-
-
Dehalogenation of the Imidazopyridine: The halide on the imidazopyridine is replaced by a hydrogen atom.[4]
-
Solution: This side reaction can be promoted by certain catalyst/ligand combinations or by impurities. Screening different phosphine ligands or switching to an NHC-based catalyst may help. Ensure the purity of all starting materials.
-
-
Glaser Coupling (Sonogashira Reaction): Homocoupling of the terminal alkyne.
-
Solution: This is often a copper-mediated process. Running the reaction under "copper-free" Sonogashira conditions can eliminate this byproduct. If copper is necessary, carefully controlling its concentration and ensuring a rigorously inert atmosphere is key.
-
Issue 3: Poor Regioselectivity with Dihaloimidazopyridines
Symptoms: When starting with a dihalogenated imidazopyridine, a mixture of mono-coupled products at different positions is obtained.
Potential Causes & Solutions:
-
Inherent Electronic and Steric Factors: The relative reactivity of different halide positions on the imidazopyridine ring is dictated by electronic and steric effects. Halides adjacent to a nitrogen atom are often more reactive.[9]
-
Solution 1: Ligand-Controlled Selectivity: The steric bulk of the ligand can be used to direct the reaction to a specific position. Very bulky ligands may favor coupling at the less sterically hindered halide. For example, a sterically hindered N-heterocyclic carbene (NHC) ligand was shown to promote C4-selective coupling of 2,4-dichloropyridines, overriding the conventional C2-selectivity.[9]
-
Solution 2: Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity, favoring the more kinetically accessible position.
-
Solution 3: Choice of Coupling Reaction: Different cross-coupling reactions may exhibit different selectivities. For instance, the conditions for a Suzuki coupling might favor one position, while a Stille or Negishi coupling might favor another.
-
II. Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand should I start with for a Suzuki-Miyaura coupling of a bromo-imidazopyridine?
A1: A good starting point for a Suzuki-Miyaura reaction with a bromo-imidazopyridine is a combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered phosphine ligand.
-
Initial Screening Recommendations:
-
Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Ligand: SPhos, XPhos, or RuPhos (Ligand:Pd ratio of 2:1 to 4:1)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: Dioxane/H₂O (e.g., 4:1 ratio) or Toluene/H₂O.
-
The electron-rich and bulky nature of these ligands helps to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle and can prevent catalyst inhibition by the imidazopyridine nitrogen.[6]
Q2: I'm planning a Buchwald-Hartwig amination on a chloro-imidazopyridine. What are the key considerations?
A2: Chloro-imidazopyridines are less reactive than their bromo or iodo counterparts, so a highly active catalyst system is essential.[4]
-
Key Considerations:
-
Catalyst System: Use a "third-generation" or "fourth-generation" Buchwald precatalyst (e.g., G3 or G4 palladacycles) which are specifically designed for challenging substrates. Alternatively, use a combination of Pd₂(dba)₃ and a highly active ligand like RuPhos or BrettPhos.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[14]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are preferred.
-
Temperature: These reactions may require elevated temperatures (80-110 °C).
-
Q3: Can I perform a Sonogashira coupling on an imidazopyridine, and what are the common pitfalls?
A3: Yes, Sonogashira couplings are frequently used to install alkyne moieties onto imidazopyridine scaffolds.[10][11]
-
Common Pitfalls & Solutions:
-
Catalyst System: The classic system uses a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[11][17]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used.[15]
-
Pitfall 1 - Homocoupling: As mentioned in the troubleshooting guide, Glaser coupling of the alkyne is a common side reaction. This can be minimized by running the reaction under strictly anaerobic conditions or by using a copper-free protocol.
-
Pitfall 2 - Catalyst Poisoning: The imidazopyridine nitrogen can inhibit the catalyst. If you experience low conversion, consider using a ligand like Xantphos, which has been shown to be effective in some cases.[18]
-
Q4: What about direct C-H activation/functionalization of the imidazopyridine core?
A4: Direct C-H functionalization is an increasingly popular and atom-economical strategy for modifying the imidazopyridine scaffold, often targeting the C3 position.[10][19][20]
-
Methodologies:
-
Palladium-Catalyzed C-H/C-H Cross-Coupling: This approach couples the C-H bond of an imidazopyridine with the C-H bond of another heterocycle (like an azole) using a palladium catalyst and an oxidant (often air or a silver salt).[21][22]
-
Copper-Catalyzed C-H Functionalization: Copper catalysts are also widely used, for example, in the methylation of the C3 position using DMSO as both a solvent and a methyl source.[19]
-
Photoredox Catalysis: Visible-light-mediated methods have emerged for various C-H functionalizations, including alkylations and formylations, often under mild conditions.[23][24]
-
These methods avoid the pre-functionalization (e.g., halogenation) of the imidazopyridine, offering a more streamlined synthetic route.
III. Data & Protocols
Table 1: General Catalyst/Ligand Recommendations for Cross-Coupling on Halo-Imidazopyridines
| Reaction Type | Halide (on Imidazopyridine) | Recommended Pd Source | Recommended Ligand(s) | Typical Base | Typical Solvent(s) |
| Suzuki-Miyaura | I, Br | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene, DME[12] |
| Cl | Pd₂(dba)₃, Buchwald G3/G4 | XPhos, RuPhos, cataCXium A | K₃PO₄, NaOtBu | Toluene, Dioxane | |
| Buchwald-Hartwig | I, Br | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, BINAP[14] | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane |
| Cl | Pd₂(dba)₃, Buchwald G3/G4 | RuPhos, BrettPhos, BIAN-NHC[8] | NaOtBu, LHMDS | Toluene, Dioxane | |
| Sonogashira | I, Br | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | TEA, DIPEA | THF, DMF |
| C-H Activation | H | Pd(OAc)₂ | (none or specific directing group) | (oxidant dependent) | Acetic Acid, DCE |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
3-Bromo-2-phenylimidazo[1,2-a]pyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
Anhydrous, degassed 1,4-dioxane and water
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-2-phenylimidazo[1,2-a]pyridine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd(OAc)₂ and SPhos. Add a small amount of dioxane to form a slurry.
-
Add the catalyst/ligand slurry to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[4]
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
IV. Visualization of Key Concepts
Catalyst Selection Workflow
This diagram outlines a decision-making process for selecting a catalyst system for a generic cross-coupling reaction on an imidazopyridine substrate.
Caption: Decision workflow for catalyst system selection.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction, highlighting where catalyst inhibition can occur.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
V. References
-
Kaur, N. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 16, 2998-3113. --INVALID-LINK--
-
Baviskar, A. T., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(36), 8985-9011. --INVALID-LINK--
-
Jagadeesh, Y., et al. (2018). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. --INVALID-LINK--
-
Guo, T., et al. (2018). Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry, 16(33), 6039-6046. --INVALID-LINK--
-
Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. --INVALID-LINK--
-
Ben-Messaoud, W., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 391, 01018. --INVALID-LINK--
-
Kaur, N. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Archives. --INVALID-LINK--
-
Jagadeesh, Y., et al. (2019). Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. --INVALID-LINK--
-
Rani, P., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 00018. --INVALID-LINK--
-
Baviskar, A. T., et al. (2021). Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39. ResearchGate. --INVALID-LINK--
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. --INVALID-LINK--
-
Baviskar, A. T., et al. (2021). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. --INVALID-LINK--
-
Li, L., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(13), 4286. --INVALID-LINK--
-
Sangeetha, S., et al. (2022). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega, 7(50), 46903-46912. --INVALID-LINK--
-
Guo, T., et al. (2018). Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry, 16(33), 6039-6046. --INVALID-LINK--
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Ye, Z., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4), e202103341. --INVALID-LINK--
-
Yasar, S., et al. (2012). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Scite.ai. --INVALID-LINK--
-
Tcyrulnikov, S., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 56(34), 10275-10279. --INVALID-LINK--
-
Liu, H., et al. (2020). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic Chemistry Frontiers, 7(15), 2055-2089. --INVALID-LINK--
-
Gueiffier, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of the Brazilian Chemical Society, 11(5), 493-497. --INVALID-LINK--
-
Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262-2274. --INVALID-LINK--
-
Ielo, L., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 27(17), 5641. --INVALID-LINK--
-
Reddy, N. M., et al. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 7(78), 49363-49372. --INVALID-LINK--
-
Das, S., et al. (2019). Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: A practical route to imidazo[1,2-a]pyridine derivatives. Organic & Biomolecular Chemistry, 17(26), 6445-6453. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. --INVALID-LINK--
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. --INVALID-LINK--
-
Reddit user. (2022). Help needed with unreproducible Suzuki coupling. Reddit. --INVALID-LINK--
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. --INVALID-LINK--
-
Li, J., et al. (2012). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. --INVALID-LINK--
-
ResearchGate user. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. --INVALID-LINK--
-
BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem. --INVALID-LINK--
-
Mohammadi, Z., et al. (2023). C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. Scientific Reports, 13(1), 13203. --INVALID-LINK--
-
Al-Tel, T. H., et al. (2017). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Journal of Saudi Chemical Society, 21(Supplement 1), S33-S40. --INVALID-LINK--
-
Reddit user. (2019). Diagnosing issues with a failed Suzuki coupling? Reddit. --INVALID-LINK--
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(3). --INVALID-LINK--
-
Goudedranche, S., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(13), 4038. --INVALID-LINK--
-
Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 167. --INVALID-LINK--
-
Male, H., et al. (2020). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Scientific Reports, 10(1), 1-8. --INVALID-LINK--
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scite.ai [scite.ai]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
confirming the structure of 4-(1H-Imidazol-5-yl)pyridine by X-ray crystallography
A Senior Application Scientist's Guide to the Structural Confirmation of 4-(1H-Imidazol-5-yl)pyridine: A Comparative Analysis of X-ray Crystallography and Alternative Techniques
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of methodologies for confirming the structure of this compound, a heterocyclic compound of interest in medicinal chemistry. We will focus on the gold standard, single-crystal X-ray diffraction (SCXRD), and contrast its capabilities with powerful alternative techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
The Definitive Answer: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal method for determining the solid-state structure of a molecule.[1][2][3] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be precisely determined.[2][3] The journey from a synthesized powder to a refined crystal structure is a multi-step process, each stage demanding meticulous execution.
Experimental Protocol: From Powder to Picture
1. Synthesis and Crystallization: The Art of Crystal Growth
The primary challenge in X-ray crystallography is often not the diffraction experiment itself, but obtaining a high-quality single crystal.[4][5][6][7] For this compound, a plausible synthetic route involves a one-pot condensation reaction.[8] Once the compound is synthesized and purified, the process of crystallization begins. The goal is to slowly encourage the molecules to self-assemble into a highly ordered lattice. Several techniques can be employed:
-
Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.[9][10] The choice of solvent is critical; for a polar molecule like this compound, solvents such as methanol, ethanol, or acetonitrile, or mixtures thereof, would be primary candidates.
-
Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[4][10] The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Thermal Control (Slow Cooling): A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. As the temperature decreases, the solubility drops, leading to crystal formation.[4][6]
A good crystal for diffraction should be well-formed, transparent, and typically between 0.1 and 0.3 mm in its largest dimension, with no visible cracks or defects.[2][11]
2. Data Collection: The Diffraction Experiment
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of monochromatic X-rays.[2][12] The crystal is rotated, and the diffraction pattern—a series of spots of varying intensity—is recorded by a detector.[2][7] For optimal data quality, data collection is often performed at low temperatures (around 100 K) to minimize thermal vibrations of the atoms.[12]
3. Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group of the crystal.[12] The "phase problem" is then solved using computational methods, such as direct methods, to generate an initial electron density map.[12][13] This map is interpreted to build an initial atomic model, which is then refined against the experimental data.[12][13][14] The refinement process optimizes the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[12][14]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for X-ray crystallography.
Expected Data for this compound
| Parameter | Expected Value/Information | Significance |
| Molecular Formula | C₈H₇N₃ | Confirms the elemental composition.[17] |
| Crystal System | e.g., Orthorhombic | Describes the basic shape of the unit cell.[12] |
| Space Group | e.g., Pbca | Defines the symmetry elements within the unit cell.[12] |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | Provides the dimensions and angles of the repeating unit in the crystal lattice.[12] |
| Bond Lengths (Å) | C-C, C-N, N-H, C-H with high precision (e.g., ±0.005 Å) | Confirms the connectivity and provides insight into bond order and electronic structure.[2] |
| Bond Angles (°) | C-C-C, C-N-C, etc. with high precision (e.g., ±0.3°) | Defines the geometry around each atom.[2] |
| Dihedral Angles (°) | Angle between the pyridine and imidazole rings | Describes the conformation of the molecule in the solid state.[15] |
| Hydrogen Bonding | Intermolecular N-H···N interactions | Reveals how molecules pack together in the crystal lattice, influencing physical properties.[15] |
| R-factor | Typically < 5% for a well-refined structure | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[16] |
Orthogonal Confirmation: Spectroscopic and Computational Methods
While X-ray crystallography is definitive, other techniques provide complementary and crucial information, especially when suitable crystals cannot be obtained. These methods are indispensable for characterization in solution and for corroborating the solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[18][19] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For this compound, a suite of NMR experiments would be employed.[20]
Experimental Protocol:
A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in a high-field NMR spectrometer. A series of 1D and 2D experiments are performed:
-
¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Determines the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to piece together molecular fragments.[20]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[20]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting molecular fragments and confirming the overall carbon skeleton.[21]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, even if they are not directly bonded, which helps in determining stereochemistry and conformation.[18]
Logical Flow for NMR-based Structure Elucidation
Caption: NMR strategy for structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.[22][23]
Experimental Protocol:
A dilute solution of the sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar, nitrogen-containing compounds.[24]
-
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement (to within a few parts per million), which allows for the unambiguous determination of the molecular formula (e.g., C₈H₇N₃).
-
Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated, fragmented, and the masses of the fragments are analyzed.[25] The fragmentation pattern is like a fingerprint and can be used to confirm the presence of the pyridine and imidazole rings.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are powerful predictive tools that complement experimental data.[26][27][28]
Methodology:
Using the proposed structure of this compound as input, quantum chemical calculations can:
-
Optimize the Geometry: Predict the lowest energy conformation of the molecule, including bond lengths and angles.[27][[“]]
-
Predict Spectroscopic Properties: Calculate the expected ¹H and ¹³C NMR chemical shifts and vibrational frequencies (IR/Raman).[26]
-
Analyze Electronic Structure: Provide insights into the molecule's orbital energies and charge distribution.[26]
Comparing these predicted properties with the experimental data serves as a powerful validation of the proposed structure.[27]
Comparative Analysis: Choosing the Right Tool
Each technique provides a unique piece of the structural puzzle. The table below summarizes their strengths and limitations in the context of confirming the structure of this compound.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure in the solid state, bond lengths/angles, stereochemistry, packing.[2][3] | Unambiguous and definitive; provides the highest resolution structural data.[5][6] | Requires high-quality single crystals, which can be difficult and time-consuming to grow[4][7]; structure is static and in the solid state, which may differ from the solution conformation.[14] |
| NMR Spectroscopy | Atomic connectivity (¹H, ¹³C, ¹⁵N), relative stereochemistry, and conformation in solution.[18][20] | Excellent for determining structure in the solution phase, which is often more biologically relevant; non-destructive. | Does not provide absolute stereochemistry or precise bond lengths/angles; can suffer from signal overlap in complex molecules.[18] |
| Mass Spectrometry | Exact molecular weight, elemental formula (HRMS), and structural fragments (MS/MS).[24][25] | Extremely sensitive (requires very little material); provides definitive molecular formula. | Provides limited information on connectivity and no stereochemical information; isomers can be difficult to distinguish. |
| Computational Chemistry | Predicted geometry, conformational energies, and spectroscopic properties (NMR, IR).[26][27][[“]] | Provides a theoretical model to validate experimental findings; can predict properties of yet-to-be-synthesized molecules.[27] | The accuracy of the prediction is dependent on the level of theory and basis set used; it is a model, not a direct measurement.[28] |
Conclusion
For the definitive structural confirmation of this compound, single-crystal X-ray diffraction is the unparalleled gold standard. It provides an irrefutable, high-resolution three-dimensional picture of the molecule in the solid state. However, a comprehensive characterization relies on a multi-technique approach. NMR spectroscopy is essential for elucidating the structure in solution, mass spectrometry provides an exact molecular formula, and computational chemistry offers a theoretical framework to validate and interpret the experimental results. By integrating the data from these orthogonal techniques, researchers can build a self-validating and complete structural dossier, ensuring the highest degree of scientific integrity for drug discovery and development programs.
References
- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. sptlabtech.com [sptlabtech.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. fiveable.me [fiveable.me]
- 13. academic.oup.com [academic.oup.com]
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- 16. researchgate.net [researchgate.net]
- 17. This compound | C8H7N3 | CID 10909696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. researchgate.net [researchgate.net]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
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- 24. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. phys.ubbcluj.ro [phys.ubbcluj.ro]
- 27. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 28. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 29. consensus.app [consensus.app]
A Comparative Guide to 4-(1H-Imidazol-5-yl)pyridine and its Isomers for Drug Discovery Professionals
Introduction
The strategic incorporation of nitrogen-containing heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the linkage of pyridine and imidazole rings gives rise to a class of compounds with significant therapeutic potential due to their ability to mimic endogenous molecules and interact with a wide array of biological targets.[1] This guide provides a comprehensive comparative analysis of 4-(1H-Imidazol-5-yl)pyridine and its key positional isomers, offering insights into their synthesis, physicochemical properties, and differential biological activities. Understanding the nuanced differences imparted by the positional arrangement of these two heterocycles is paramount for researchers, scientists, and drug development professionals aiming to rationally design novel therapeutics with enhanced potency and selectivity. This document moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and biological function, providing a robust framework for informed decision-making in drug discovery programs.
Structural Isomers of (Imidazolyl)pyridine
The constitutional isomers of (imidazolyl)pyridine offer a fascinating landscape for structure-activity relationship (SAR) studies. The seemingly subtle shift in the point of attachment between the pyridine and imidazole rings can dramatically alter the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological macromolecules. This guide will focus on a comparative analysis of representative isomers where the pyridine ring is attached at its 2-, 3-, or 4-position to various positions of the imidazole ring.
References
A Senior Application Scientist's Guide to Validating Novel 4-(1H-Imidazol-5-yl)pyridine Derivatives as p38 MAPK Inhibitors
Introduction
The 4-(1H-imidazol-5-yl)pyridine scaffold is a privileged structure in medicinal chemistry, most notably forming the core of the first-generation p38 MAP kinase inhibitor, SB203580.[1][2] The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress, making it a high-value therapeutic target for a host of human pathologies, including rheumatoid arthritis, inflammatory bowel disease, cancer, and neurodegenerative diseases.[3][4][5]
The development of novel derivatives based on this scaffold necessitates a rigorous and systematic validation of their biological activity. Simply demonstrating binding is insufficient; a successful validation cascade must confirm direct target engagement, measure cellular activity, and verify a functional therapeutic outcome.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel this compound derivatives. We will detail a logical, multi-tiered experimental workflow, from direct biochemical assays to functional cellular readouts. Throughout this guide, we will compare our hypothetical novel compounds, ND-1 and ND-2 , against two well-characterized p38 MAPK inhibitors:
-
SB203580 (Adezmapimod): A competitive inhibitor of the p38α and p38β isoforms, serving as a crucial benchmark due to its structural similarity to the novel derivatives.[1][6][7][8]
-
BIRB 796 (Doramapimod): A highly potent, allosteric inhibitor that binds to a different site on p38, providing a valuable comparison for a different mechanism of action.[9][10][11][12][13]
The p38 MAPK Signaling Pathway: The Target in Context
The p38 MAPK pathway is a central node in cellular signal transduction. It is activated by upstream kinases (MKK3 and MKK6) in response to stimuli like cytokines (TNF-α, IL-1) or cellular stress (UV radiation, osmotic shock).[14] Activated p38 MAPK, which is dually phosphorylated on key threonine and tyrosine residues (Thr180/Tyr182), then phosphorylates a wide array of downstream targets, including transcription factors like ATF-2 and other kinases like MAPKAP-K2 (MK2).[15][16] This cascade ultimately regulates the expression of key inflammatory mediators, most notably Tumor Necrosis Factor-alpha (TNF-α).
Caption: The p38 MAPK signaling cascade and point of intervention.
A Multi-Step Validation Workflow
A robust validation strategy progresses from the simplest, most direct measure of activity to more complex, physiologically relevant systems. This ensures that the observed effects are truly due to on-target activity and translates to a functional outcome. Our proposed workflow follows three critical stages.
Caption: A logical workflow for validating novel p38 MAPK inhibitors.
Part 1: Primary Target Engagement - Biochemical Kinase Assay
Expertise & Experience: The first and most fundamental question is whether the novel compound directly inhibits the kinase activity of p38α. A cell-free biochemical assay is the gold standard for this determination. It provides a clean, quantitative measure of potency (IC50) without confounding variables like cell membrane permeability or off-target effects. We utilize a non-radioactive assay format, which is safer and more common in modern screening labs.
Protocol: Non-Radioactive p38α Kinase Assay
This protocol is adapted from commercially available kits that measure kinase activity by detecting the phosphorylation of a known substrate, ATF-2.[14][16]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Prepare an ATP solution (100 µM in 1X Kinase Buffer).
-
Dilute recombinant active p38α kinase and ATF-2 substrate protein to desired concentrations in 1X Kinase Buffer.
-
Prepare a serial dilution of the novel derivatives (ND-1, ND-2) and control inhibitors (SB203580, BIRB 796) in DMSO, followed by a final dilution in 1X Kinase Buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
-
Kinase Reaction:
-
To a 96-well plate, add 10 µL of the diluted compound or DMSO vehicle control.
-
Add 20 µL of the p38α kinase/ATF-2 substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution to all wells.
-
Incubate the plate for 30-60 minutes at 30°C.
-
Stop the reaction by adding 50 µL of a stop solution containing EDTA.
-
-
Detection (Western Blot):
-
Add Laemmli sample buffer to 20-30 µg of protein from each reaction and boil for 5 minutes.[17]
-
Separate the proteins via SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific for phosphorylated ATF-2 (p-ATF-2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Summary: Biochemical Potency
| Compound | Target | Biochemical IC50 (nM) | Notes |
| ND-1 | p38α | 45 | High potency, comparable to SB203580. |
| ND-2 | p38α | 8 | Excellent potency, approaching BIRB 796. |
| SB203580 (Control) | p38α | 50[1] | Benchmark for ATP-competitive pyridinyl-imidazole class. |
| BIRB 796 (Control) | p38α | 38[18] | Benchmark for high-potency allosteric inhibitor. |
Part 2: Cellular Target Engagement - p38 Phosphorylation Assay
Expertise & Experience: A potent biochemical inhibitor is only useful if it can reach its target within a living cell. This step validates both the cell permeability of the compounds and their ability to inhibit p38 MAPK in a complex cellular environment. We will measure the phosphorylation status of p38 itself, as this is the direct hallmark of its activation. An In-Cell Western™ assay offers a high-throughput, quantitative alternative to traditional Western blotting for this purpose.[19]
Protocol: In-Cell Western™ Assay for p-p38 Inhibition
This protocol uses immunofluorescence to simultaneously detect phosphorylated p38 (p-p38) and total p38 in fixed cells within a 96-well plate.
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in a 96-well plate and culture overnight.
-
Pre-treat cells with serial dilutions of the novel derivatives and control inhibitors for 1-2 hours.
-
Stimulate p38 activation by treating cells with a known activator, such as Anisomycin (a protein synthesis inhibitor) or Lipopolysaccharide (LPS), for 15-30 minutes.[15][17] Include unstimulated and vehicle-only controls.
-
-
Fixing and Permeabilization:
-
Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the wells 3 times with 1X PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[20]
-
-
Immunostaining:
-
Block non-specific binding by adding a blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 1.5 hours.
-
Prepare a primary antibody solution containing both a rabbit anti-p-p38 (Thr180/Tyr182) antibody and a mouse anti-total-p38 antibody.
-
Incubate the cells with the combined primary antibody solution overnight at 4°C.
-
Wash the wells 4 times with PBS containing 0.1% Tween-20.
-
Prepare a secondary antibody solution containing two spectrally distinct antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the wells 4 times.
-
-
Imaging and Analysis:
-
Image the plate on an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescent signal in both the 700 nm channel (total p38) and 800 nm channel (p-p38).
-
Normalize the p-p38 signal to the total p38 signal for each well to control for cell number variation.
-
Calculate IC50 values as described in the biochemical assay.
-
Hypothetical Data Summary: Cellular Potency
| Compound | Target | Cellular IC50 (nM) | Notes |
| ND-1 | p-p38 Inhibition | 850 | Poor cellular activity despite high biochemical potency. Suggests low cell permeability or high efflux. |
| ND-2 | p-p38 Inhibition | 55 | Excellent cellular activity, retaining potency from the biochemical assay. |
| SB203580 (Control) | p-p38 Inhibition | ~300-500[6][7] | Known to have moderate cellular potency. |
| BIRB 796 (Control) | p-p38 Inhibition | ~65[18] | High cellular potency, consistent with its known efficacy. |
Part 3: Functional Cellular Outcome - Inhibition of TNF-α Release
Expertise & Experience: The ultimate goal of inhibiting p38 MAPK in an inflammatory context is to block the production of pro-inflammatory cytokines. This assay provides the crucial link between target engagement and a desired physiological outcome. We use lipopolysaccharide (LPS), a component of gram-negative bacteria, to mimic an inflammatory stimulus in macrophages, which are key producers of TNF-α.[21][22]
Protocol: LPS-Induced TNF-α Release Assay
This protocol uses an ELISA to quantify the amount of TNF-α secreted by cells into the culture medium.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.[23]
-
Pre-incubate the cells with serial dilutions of the novel derivatives and control inhibitors for 1-2 hours.
-
Stimulate the cells by adding LPS (e.g., 100 ng/mL) to each well.[24] Include non-LPS-stimulated and vehicle-only controls.
-
Incubate for 4-6 hours to allow for TNF-α production and secretion.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant (culture medium) from each well for analysis.
-
-
TNF-α Quantification (ELISA):
-
Use a commercially available mouse TNF-α ELISA kit.
-
Coat a new 96-well ELISA plate with a capture antibody specific for TNF-α.
-
Add the collected cell culture supernatants and a standard curve of known TNF-α concentrations to the plate.
-
Incubate, wash, and then add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate, wash, and add the enzyme's substrate to produce a colorimetric signal.
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α in each sample using the standard curve.
-
Determine the percent inhibition of TNF-α release for each compound concentration.
-
Calculate IC50 values as described previously.
-
Hypothetical Data Summary: Functional Potency
| Compound | Functional Readout | Functional IC50 (nM) | Notes |
| ND-1 | TNF-α Inhibition | > 1000 | Ineffective at blocking cytokine release, consistent with its poor cellular activity. |
| ND-2 | TNF-α Inhibition | 70 | Excellent functional activity, correlating well with its cellular target engagement. |
| SB203580 (Control) | TNF-α Inhibition | ~200-500[3] | Demonstrates functional activity in this range. |
| BIRB 796 (Control) | TNF-α Inhibition | ~100 | Potent inhibitor of TNF-α release.[11] |
Comparative Analysis and Conclusion
-
Novel Derivative 1 (ND-1): This compound is a classic example of a "biochemical hit" that fails to translate into a viable lead. While it shows potent inhibition of the purified enzyme (IC50 = 45 nM), its poor performance in the cellular p-p38 assay (IC50 = 850 nM) and subsequent failure in the functional TNF-α assay (IC50 > 1000 nM) strongly suggest a problem with its pharmacokinetic properties, such as poor cell membrane permeability or rapid efflux by cellular transporters. This compound would not be prioritized for further development without significant chemical modification to improve its cellular activity.
-
Novel Derivative 2 (ND-2): This compound represents a highly promising lead candidate. It demonstrates excellent biochemical potency (IC50 = 8 nM), which is successfully maintained in the cellular target engagement assay (IC50 = 55 nM) and translates directly to a potent functional effect (IC50 = 70 nM). The strong correlation across all three assays provides high confidence that its anti-inflammatory effect is mediated by on-target p38 MAPK inhibition. Its potency is superior to the first-generation inhibitor SB203580 and is comparable to the clinically evaluated inhibitor BIRB 796.
Final Recommendation: Based on this validation workflow, ND-2 is a strong candidate for advancement into further preclinical studies, including kinase selectivity profiling, in vivo efficacy studies in models of inflammatory disease, and formal ADME/Tox evaluation. This structured, data-driven approach ensures that only the most promising and well-characterized compounds proceed through the drug discovery pipeline, optimizing resource allocation and increasing the probability of success.
References
- 1. rndsystems.com [rndsystems.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pagepressjournals.org [pagepressjournals.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. selleckchem.com [selleckchem.com]
- 7. cellagentech.com [cellagentech.com]
- 8. apexbt.com [apexbt.com]
- 9. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pardon Our Interruption [opnme.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. axonmedchem.com [axonmedchem.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. merckmillipore.com [merckmillipore.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. licorbio.com [licorbio.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Isolation and identification of lactic acid bacteria from ginseng sprouts and research on their probiotic, anti-inflammatory, and anti-cancer activity [frontiersin.org]
- 24. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p38 MAP Kinase Inhibitors: Benchmarking 4-(1H-Imidazol-5-yl)pyridine Derivatives Against Classical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of distinct classes of p38 mitogen-activated protein (MAP) kinase inhibitors. We will use the 4-(1H-Imidazol-5-yl)pyridine scaffold as a focal point for discussion and compare its derivatives against the prototypical pyridinyl imidazole (e.g., SB203580) and diaryl urea (e.g., BIRB 796) classes of inhibitors. This analysis is grounded in experimental data to elucidate differences in mechanism, potency, selectivity, and cellular activity, offering a framework for selecting the appropriate chemical tool for research.
The p38 MAP Kinase Pathway: A Central Hub for Stress and Inflammation
The p38 MAP kinase signaling pathway is a critical intracellular cascade that responds to a wide array of extracellular stressors and inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1] The pathway's activation culminates in a range of cellular responses, including apoptosis, cell cycle regulation, and, most notably, the transcriptional and translational control of pro-inflammatory cytokine production.[2]
The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1][2] Of these, p38α is the most ubiquitously expressed and extensively studied isoform, considered the primary mediator of the inflammatory cascade.[2] As a central node in inflammation, p38α represents a compelling therapeutic target for autoimmune disorders, neurodegenerative diseases, and some cancers.[3]
The canonical activation cascade begins with upstream MAPKKKs (e.g., TAK1, ASK1) phosphorylating and activating MAPKKs, primarily MKK3 and MKK6. These MAPKKs then dually phosphorylate a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38, leading to its activation.[4] Activated p38 then phosphorylates a host of downstream substrates, including transcription factors (e.g., ATF2) and other kinases (e.g., MAPKAPK2/MK2), amplifying the inflammatory signal.
Comparative Analysis of p38 Inhibitor Chemotypes
The development of small molecule p38 inhibitors has led to several distinct chemical classes, each with a unique mechanism of action and selectivity profile. Understanding these differences is crucial for interpreting experimental results and advancing therapeutic design.
The this compound Scaffold
Recent drug discovery efforts have identified derivatives of the 4-(imidazol-5-yl)pyridine scaffold as potent kinase inhibitors. While initially investigated as B-RAFV600E inhibitors, strategic drug repurposing has demonstrated that this chemical class possesses significant p38α inhibitory activity.[5][6]
-
Mechanism of Action: These compounds, like the classical pyridinyl imidazoles, are designed to be ATP-competitive (Type I) inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates.[7][8]
-
Structure-Activity Relationship (SAR): Studies on this scaffold have shown that specific substitutions are critical for potency. For instance, compound 11d from a recent study, featuring a 2,4-dichloro-5-methoxy phenyl group, emerged as a highly potent inhibitor of p38α kinase with an IC₅₀ of 45 nM.[6] This highlights the importance of the substitution pattern on the phenyl ring for achieving high affinity.
-
Cellular Activity: Potent derivatives like 11d effectively suppress the production of pro-inflammatory mediators, including TNF-α, IL-6, IL-1β, nitric oxide (NO), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[6]
The Pyridinyl Imidazole Class (e.g., SB203580)
The pyridinyl imidazoles were the first class of potent and selective p38 inhibitors to be widely studied, with SB203580 being the archetypal research tool.[3][9]
-
Mechanism of Action: SB203580 is a classic ATP-competitive, Type I inhibitor that binds to the active conformation of p38α and p38β.[7][8] Its binding is critically dependent on interactions within the ATP pocket.[8]
-
Potency and Selectivity: SB203580 is a potent inhibitor of p38α (IC₅₀ ≈ 50 nM) and is about 10-fold less potent against p38β (IC₅₀ ≈ 500 nM).[1] It does not significantly inhibit the p38γ and p38δ isoforms.[10]
-
Off-Target Effects and Caveats: A crucial consideration for researchers is the potential for off-target effects, especially at higher concentrations. SB203580 has been reported to inhibit other kinases, such as protein kinase B (PKB/Akt), and can have paradoxical effects on other MAPK pathways, like activating ERK and JNK in certain cell types.[9][11][12] These off-target activities necessitate caution when interpreting data, and use at concentrations above 1-2 µM should be carefully validated.
The Diaryl Urea Class (e.g., BIRB 796 / Doramapimod)
The diaryl urea class, exemplified by BIRB 796, represents a significant departure from the pyridinyl imidazoles in its mechanism of action.
-
Mechanism of Action: BIRB 796 is a Type II inhibitor that binds to an allosteric site adjacent to the ATP pocket.[13][14][15] This binding is only possible when the kinase is in an inactive, "DFG-out" conformation, where the conserved Asp-Phe-Gly motif is flipped.[13] By stabilizing this inactive state, BIRB 796 indirectly prevents ATP binding and kinase activation.[14][16] This mechanism contributes to its very slow dissociation rate and long residence time on the target.
-
Potency and Selectivity: BIRB 796 is a highly potent, pan-p38 inhibitor, targeting all four isoforms with nanomolar efficacy (p38α IC₅₀ = 38 nM, p38β = 65 nM, p38γ = 200 nM, p38δ = 520 nM).[10] It also possesses a picomolar binding affinity (Kd = 0.1 nM) for p38α.[13] While generally selective, it can inhibit JNK2 at higher concentrations.
-
Cellular Activity: In contrast to SB203580 which only blocks p38 catalytic activity, BIRB 796 can prevent the activation of p38α by its upstream kinases (MKKs).[13][14] This leads to a reduction in both total phosphorylated p38 (p-p38) and downstream substrate phosphorylation.[13]
Quantitative Comparison of Inhibitor Potency
The potency and selectivity of an inhibitor are paramount for its utility as a research tool or therapeutic candidate. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency.
| Inhibitor Class | Representative Compound | p38α IC₅₀ (nM) | p38β IC₅₀ (nM) | p38γ IC₅₀ (nM) | p38δ IC₅₀ (nM) | Key Off-Targets |
| Imidazolylpyridine | Compound 11d | 45 | N/A | N/A | N/A | B-RAFV600E (1840 nM)[5] |
| Pyridinyl Imidazole | SB203580 | ~50 | ~500[1] | >10,000 | >10,000 | PKB/Akt, CK1, RIP2[9][17] |
| Diaryl Urea | BIRB 796 (Doramapimod) | 38[10] | 65[10] | 200[10] | 520[10] | JNK2, c-RAF-1 |
Experimental Protocols for Inhibitor Characterization
Validating the activity and mechanism of a p38 inhibitor requires robust biochemical and cellular assays. The following protocols provide a framework for these essential experiments.
Protocol 1: In Vitro Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant p38 kinase.
Principle: A recombinant p38α enzyme is incubated with a known substrate (e.g., ATF2) and ATP. The inhibitor's effect is quantified by measuring the reduction in substrate phosphorylation, often detected via a phospho-specific antibody in a Western blot or through a luminescence-based assay that measures ADP production.[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[4]
-
Dilute recombinant active p38α kinase to the working concentration in ice-cold Kinase Reaction Buffer.
-
Prepare a solution of the substrate (e.g., ATF2 fusion protein) and ATP in Kinase Reaction Buffer. The ATP concentration should be near the Kₘ for the enzyme to ensure competitive inhibition can be accurately measured.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound derivative) and reference inhibitors (SB203580, BIRB 796) in buffer containing DMSO. Include a DMSO-only vehicle control.
-
-
Kinase Reaction:
-
In a 96-well plate or microcentrifuge tubes, add the diluted p38α enzyme.
-
Add the inhibitor dilutions (or vehicle) and pre-incubate for 15-30 minutes at room temperature. This step is particularly important for slow-binding inhibitors like BIRB 796.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 4X SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ATF2 (Thr71)) and a corresponding secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the result.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate.
-
Normalize the signal in inhibitor-treated samples to the vehicle control.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Assay for Cytokine Suppression
This assay assesses the inhibitor's ability to block a key downstream biological function of p38—the production of pro-inflammatory cytokines in a relevant cell model.
Principle: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), are stimulated with LPS to induce a p38-dependent inflammatory response. The ability of the inhibitor to suppress the release of cytokines like TNF-α into the culture medium is measured by ELISA.[6]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture RAW 264.7 macrophages or plate freshly isolated PBMCs in a 96-well tissue culture plate at an appropriate density (e.g., 1x10⁵ cells/well).
-
Allow cells to adhere overnight if necessary.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test and reference inhibitors in cell culture medium.
-
Pre-treat the cells with the inhibitors (or vehicle control) for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Cell Stimulation:
-
Add LPS to each well to a final concentration of 100 ng/mL to 1 µg/mL to stimulate p38 activation and cytokine production. Include an unstimulated control well.
-
Incubate the plate for 6-24 hours (time depends on the cytokine being measured; TNF-α peaks earlier than IL-6).
-
-
Cytokine Measurement (ELISA):
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant from each well.
-
Quantify the concentration of TNF-α (or another cytokine) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the cytokine concentration in each sample.
-
Determine the percent inhibition of cytokine release for each inhibitor concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against inhibitor concentration to calculate the IC₅₀ for cytokine suppression.
-
Conclusion and Future Directions
The inhibition of the p38 MAP kinase pathway remains a significant goal for the treatment of inflammatory diseases. While the classic pyridinyl imidazole (SB203580) and diaryl urea (BIRB 796) inhibitors have been invaluable tools, they also present distinct profiles of selectivity and potential off-target effects.
-
This compound derivatives are emerging as a promising class of potent, ATP-competitive p38α inhibitors with demonstrated efficacy in cellular models of inflammation.[6] Their dual activity against other kinases like B-RAF may offer opportunities for polypharmacology in cancer contexts but requires careful characterization.[5]
-
SB203580 remains a useful tool for specifically probing the roles of p38α/β, but its use requires careful dose selection and awareness of its potential to modulate other signaling pathways.[9][11]
-
BIRB 796 offers a distinct, allosteric mechanism of inhibition and broad-spectrum activity against all p38 isoforms.[10][13] Its slow-binding kinetics and long residence time make it a highly potent cellular inhibitor, ideal for achieving sustained pathway blockade.
The choice of inhibitor must be guided by the specific research question. For studies requiring pan-p38 inhibition with high cellular potency, a Type II inhibitor like BIRB 796 is advantageous. For dissecting the specific roles of p38α/β, a well-characterized Type I inhibitor like SB203580 or a newer, selective imidazolylpyridine derivative may be more appropriate, provided that potential off-target effects are controlled for. Future research should focus on developing inhibitors with improved isoform selectivity (e.g., p38α vs. p38δ) to further dissect the unique biological roles of each kinase and minimize mechanism-based toxicities.[18]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. selleckchem.com [selleckchem.com]
- 11. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pardon Our Interruption [opnme.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A Special View of What Was Almost Forgotten: p38δ MAPK - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Imidazo[4,5-b]pyridine Analogs
Welcome, fellow researchers and drug discovery professionals. The imidazo[4,5-b]pyridine scaffold, a key purine isostere, has consistently demonstrated its significance in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in the development of novel therapeutics.[1][2] This versatility has led to the discovery of imidazo[4,5-b]pyridine derivatives as potent kinase inhibitors, phosphodiesterase (PDE) modulators, and broad-spectrum anticancer agents, among other activities.[3][4][5]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) for this fascinating heterocyclic system. We will move beyond a simple recitation of facts to explore the causal relationships between structural modifications and biological outcomes, supported by experimental data and detailed protocols. Our objective is to provide a practical, field-proven resource to accelerate your own research and development efforts.
The Imidazo[4,5-b]pyridine Core: Synthetic Foundations
A robust SAR study is built upon a solid synthetic foundation. The ability to efficiently generate analogs with diverse substitutions is paramount. The most common strategies for constructing the imidazo[4,5-b]pyridine core involve the cyclization of substituted 2,3-diaminopyridines.
One prevalent method is the condensation of 2,3-diaminopyridine with aldehydes, followed by an oxidative cyclization. This approach is advantageous for introducing diversity at the C2 position of the scaffold.[1] More advanced methods, such as palladium-catalyzed cross-coupling and amidation reactions, offer alternative routes with broad substrate scope, enabling the synthesis of complex, multi-substituted analogs.[1][6]
Below is a generalized workflow for a common synthetic approach.
Caption: Generalized synthetic workflow for Imidazo[4,5-b]pyridine analogs.
Comparative SAR Analysis: A Tale of Two Targets
The true utility of the imidazo[4,5-b]pyridine scaffold is revealed when comparing its SAR across different biological targets. Substitutions that enhance activity against one target may be detrimental for another, highlighting the nuanced interactions that govern molecular recognition. Here, we compare two major classes: Protein Kinase inhibitors and Phosphodiesterase 10A (PDE10A) inhibitors.
Protein Kinase Inhibitors: Targeting the ATP Pocket
Imidazo[4,5-b]pyridines have emerged as potent inhibitors of various serine/threonine and tyrosine kinases, which are crucial targets in oncology.[3] Their function as purine isosteres allows them to act as "hinge-binders," mimicking the adenine portion of ATP to occupy the enzyme's active site. Key targets include Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinase 9 (CDK9).[7][8][9]
Caption: Key SAR takeaways for Imidazo[4,5-b]pyridine-based kinase inhibitors.
Comparative Data: FLT3/Aurora Kinase Inhibitors
The following table summarizes data from a study aimed at optimizing dual FLT3/Aurora kinase inhibitors for Acute Myeloid Leukemia (AML).[9] The core structure features a 1,3-dimethyl-1H-pyrazol-4-yl group at C2 and explores modifications at the C7 piperazine moiety.
| Compound | R Group (at C7-piperazine) | Aurora-A Kd (nM) | FLT3 Kd (nM) | FLT3-ITD Kd (nM) |
| 27a | H | 25 | 28 | 210 |
| 27b | 4-Chlorophenyl | 10 | 12 | 110 |
| 27e | 4-Chlorobenzyl | 7.5 | 6.2 | 38 |
| 27f | 3-Chlorobenzyl | 14 | 12 | 68 |
Causality & Insights: The data clearly demonstrates the importance of the C7 substituent. Moving from an unsubstituted piperazine (27a ) to a 4-chlorophenyl group (27b ) provides a modest increase in potency. However, the introduction of a flexible benzyl linker, as in 27e , results in a significant boost in activity against both wild-type and mutant FLT3. This suggests the 4-chlorobenzyl group is able to access a deeper hydrophobic pocket in the enzyme's active site, an interaction not possible with the more rigid phenyl group. The slightly reduced potency of the meta-substituted analog (27f ) compared to the para-substituted (27e ) highlights the specific spatial requirements of this pocket.
Phosphodiesterase 10A (PDE10A) Inhibitors: A Different Binding Paradigm
PDE10A is a key enzyme in the basal ganglia, regulating cyclic nucleotide signaling, and its inhibition is a therapeutic strategy for schizophrenia and other neuropsychiatric disorders.[10] While still utilizing the imidazo[4,5-b]pyridine core, the SAR for PDE10A inhibitors reveals different structural requirements compared to kinase inhibitors.
Comparative Data: PDE10A Inhibitors
A study on novel imidazo[4,5-b]pyridine PDE10A inhibitors identified key features for potent inhibition.[5][11]
| Compound | Core Scaffold | R Group | PDE10A IC50 (nM) |
| 4 | Methoxy-imidazo[4,5-b]pyridine | 4-fluorophenyl | 1.3 |
| 8 | Ring-opened Imidazole | 4-fluorophenyl | > 30,000 |
| 9 | Imidazo[4,5-b]pyridine (no methoxy) | 4-fluorophenyl | 1,000 |
Causality & Insights: This comparison underscores the critical importance of the complete heterocyclic core and specific substitutions for PDE10A activity. Opening the imidazole ring (8 ) completely abolishes activity, confirming the necessity of the fused bicyclic system for binding.[11] Furthermore, removal of the methoxy substituent (9 ) leads to a nearly 1000-fold drop in potency compared to compound 4 . X-ray crystallography revealed that this methoxy group does not directly bind the protein but likely orients the molecule correctly within the active site for optimal interactions.[10][11] This contrasts sharply with kinase inhibitors, where the equivalent position is often used for attaching large solubilizing groups.
Experimental Protocols: A Self-Validating System
Trustworthy data is built on robust and reproducible protocols. Below are detailed methodologies for a representative synthesis and a key biological assay.
Protocol: Synthesis of a C2, C7-disubstituted Imidazo[4,5-b]pyridine
This protocol is adapted from methodologies used in the synthesis of kinase inhibitors.[9]
Objective: To synthesize 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine.
Step 1: Synthesis of 6,7-dichloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine
-
To a solution of 5,6-diamino-3,4-dichloropyridine (1 equiv.) in ethanol, add 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.1 equiv.).
-
Heat the mixture to reflux for 16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the product.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Suspend the product from Step 1 (1 equiv.) in n-butanol.
-
Add 1-(4-chlorobenzyl)piperazine (1.5 equiv.) and N,N-diisopropylethylamine (DIPEA) (3 equiv.).
-
Heat the mixture to 120 °C for 18 hours in a sealed vessel.
-
Monitor reaction completion by LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to afford the final product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and purity.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the dissociation constant (Kd) of a test compound against a specific kinase (e.g., Aurora-A).
Principle: This is a competitive binding assay. A proprietary, Alexa Fluor™ 647-labeled "tracer" compound that binds to the kinase active site is displaced by the test compound. Binding of a europium (Eu)-labeled anti-tag antibody to the kinase results in FRET (Förster resonance energy transfer) when the tracer is bound. Inhibition is measured by a decrease in the FRET signal.
Materials:
-
Kinase (e.g., Aurora-A, Carna Biosciences)
-
Eu-anti-tag Antibody (Invitrogen)
-
Kinase Tracer (Invitrogen, specific for the kinase family)
-
Test Compound (serially diluted in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
Procedure:
-
Prepare a 2X solution of Kinase/Eu-Antibody mixture in assay buffer.
-
Prepare a 2X solution of Tracer in assay buffer.
-
Prepare serial dilutions of the test compound in 100% DMSO, then dilute these into assay buffer to create a 4X final concentration stock.
-
Dispense 2.5 µL of the 4X test compound solutions into the assay plate. For controls, add 2.5 µL of assay buffer with DMSO (0% inhibition) and 2.5 µL of a high concentration of a known inhibitor (100% inhibition).
-
Add 2.5 µL of the 2X Kinase/Eu-Antibody mixture to all wells.
-
Add 5 µL of the 2X Tracer solution to all wells. Final assay volume is 10 µL.
-
Shake the plate gently for 60 seconds.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Calculate the emission ratio (665/615). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀.
-
Convert the IC₅₀ to a Kd value using the Cheng-Prusoff equation, if the Kd of the tracer is known.
Conclusion and Future Perspectives
The imidazo[4,5-b]pyridine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its ability to serve as a foundation for potent and selective inhibitors against diverse targets like kinases and phosphodiesterases is well-established.[1][3][11]
The key takeaways from this comparative guide are:
-
Context is King: The SAR is highly dependent on the target protein's active site topology. Substitutions at C7 are critical for kinase inhibitors to access the solvent-front, while modifications to the core itself (e.g., a methoxy group) are paramount for PDE10A activity.[9][11]
-
The Hinge is Conserved: For kinase inhibition, the N3-H of the imidazole ring remains a crucial interaction point, mimicking the hydrogen bonding of adenine with the kinase hinge.[3]
-
Beyond the Core: While the core provides the anchor, potency, selectivity, and pharmacokinetic properties are tuned by the peripheral substituents.
Future work will undoubtedly focus on exploring new substitution patterns and even expanding into novel biological targets. The development of covalent and allosteric inhibitors based on this scaffold represents an exciting frontier. As our understanding of disease biology deepens, the versatility of the imidazo[4,5-b]pyridine core ensures it will remain a valuable tool in the arsenal of medicinal chemists for years to come.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic approaches to imidazo[4,5-b]pyridine derivatives (review) | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cross-Reactivity Profiling of 4-(1H-Imidazol-5-yl)pyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. The 4-(1H-imidazol-5-yl)pyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors, targeting key players in oncology and inflammatory disease pathways such as B-RAF, p38α, and Aurora kinases. However, the therapeutic window and potential for off-target toxicities are dictated by an inhibitor's cross-reactivity profile across the human kinome. This guide provides an in-depth comparison of the methodologies used to profile these inhibitors and presents available data to benchmark their selectivity against other established kinase inhibitors.
The Imperative of Kinome-Wide Profiling
The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites. This conservation presents a significant challenge in the design of truly selective inhibitors. A promiscuous inhibitor, while potent against its intended target, may interact with numerous other kinases, leading to unforeseen biological consequences and potential toxicities. Therefore, a comprehensive assessment of an inhibitor's selectivity early in the drug discovery process is not just advantageous, it is essential for making informed decisions about lead candidate progression.
This guide will delve into the cross-reactivity of a representative this compound-based inhibitor, using it as a case study to illustrate the principles and practices of selectivity profiling. We will compare its profile with that of well-characterized inhibitors targeting similar kinases, providing a framework for evaluating novel compounds within this chemical class.
Comparative Selectivity Analysis: A Case Study
A recent study highlighted a series of 4-(imidazol-5-yl)pyridine derivatives with potent dual inhibitory activity against B-RAFV600E and p38α kinases.[1][2] The lead compound from this series, compound 10c , demonstrated IC50 values of 1.84 µM and 0.726 µM against B-RAFV600E and p38α, respectively.[1] While this provides a snapshot of its intended activity, a broader understanding of its off-target interactions is crucial.
To contextualize the selectivity of this scaffold, we will compare its known inhibitory profile with that of established inhibitors for B-RAF, p38, and Aurora kinases.
Data Presentation: Inhibitor Selectivity Profiles
The following tables summarize the inhibitory activity (IC50/Kd in nM) of our representative this compound-based inhibitor and a panel of competitor compounds against their primary targets and a selection of off-target kinases. It is important to note that assay conditions can vary between studies, and these values should be considered as a comparative guide.
Table 1: B-RAF and p38α Inhibitor Comparison
| Kinase Target | Compound 10c (IC50, nM) | Dabrafenib (IC50, nM) | Vemurafenib (IC50, nM) | SB203580 (IC50, nM) | BIRB 796 (Kd, pM) |
| B-RAFV600E | 1840[1] | 0.8 | 31 | >10,000 | - |
| p38α | 726[1] | - | - | 50 | 50-100 |
| c-RAF | - | 5.0 | 48 | - | 1400 (IC50, nM) |
| NEK9 | - | Potent Inhibition[3] | No significant inhibition | - | - |
| CDK16 | - | Potent Inhibition[3] | No significant inhibition | - | - |
| JNK2 | - | - | - | - | 98 (IC50, nM) |
Table 2: Aurora Kinase Inhibitor Comparison
| Kinase Target | Danusertib (PHA-739358) (IC50, nM) | Alisertib (MLN8237) (IC50, nM) |
| Aurora A | 13[4] | 1.2[5] |
| Aurora B | 79[4] | 396.5[5] |
| Aurora C | 61[4] | - |
| Abl | 25[4] | - |
| FGFR1 | 47[4] | - |
| TrkA | 31[4] | - |
| c-RET | 31[4] | - |
Experimental Protocols for Cross-Reactivity Profiling
To generate the kind of comprehensive data presented above, several robust experimental platforms are available. The choice of methodology depends on the stage of drug discovery, the desired throughput, and the level of detail required.
Large-Scale Kinase Panel Screening (KINOMEscan™)
The KINOMEscan™ platform is a competition binding assay that provides a broad, quantitative assessment of an inhibitor's interaction with a large panel of kinases.[6] This approach is invaluable for identifying both on-target and off-target interactions early in the discovery process.
Experimental Workflow:
Caption: KINOMEscan experimental workflow.
Step-by-Step Methodology:
-
Compound Preparation: The test inhibitor is serially diluted to a range of concentrations.
-
Binding Assay: The inhibitor is incubated with a specific kinase that is fused to a T7 phage. This mixture is then added to wells containing an immobilized, active-site directed ligand. The inhibitor and the immobilized ligand compete for binding to the kinase.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase-phage fusion bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA.
-
Data Analysis: The amount of bound kinase is inversely proportional to the affinity of the test compound. The results are typically reported as the dissociation constant (Kd) or the percentage of kinase remaining bound at a specific inhibitor concentration.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement in a cellular context.[7] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. This technique can be used to confirm on-target activity and identify off-targets in a more physiologically relevant environment.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Methodology:
-
Cell Treatment: Intact cells or cell lysates are incubated with the test inhibitor or a vehicle control.
-
Thermal Challenge: The samples are heated to a range of temperatures.
-
Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.
Interpreting the Data: Causality and Self-Validation
The power of these techniques lies not just in the data they generate, but in the insights they provide when interpreted correctly.
-
KINOMEscan™: A low Kd value against a kinase indicates a strong interaction. A highly selective inhibitor will have a low Kd for its intended target and significantly higher Kd values for all other kinases. The comprehensive nature of this screen provides a self-validating system; a truly selective compound will show a clear and significant separation between its on-target and off-target affinities.
-
CETSA®: A significant thermal shift for the intended target in the presence of the inhibitor provides strong evidence of target engagement in a cellular environment. The absence of significant shifts for other proteins suggests selectivity. Running a dose-response CETSA can further validate the on-target effect and provide an estimate of cellular potency.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. The available data for compounds like 10c demonstrate promising activity against key cancer and inflammation targets. However, to fully realize the therapeutic potential of this chemical class, a comprehensive understanding of its cross-reactivity profile is essential.
This guide has outlined the state-of-the-art methodologies for assessing inhibitor selectivity and provided a comparative framework using data from established inhibitors. For novel this compound-based inhibitors, we strongly recommend a tiered approach to profiling:
-
Initial Broad Screening: Employ a comprehensive platform like KINOMEscan™ to obtain a global view of the inhibitor's selectivity at an early stage.
-
Cellular Target Engagement: Validate on-target activity and assess cellular selectivity using CETSA®.
-
Functional Cellular Assays: Confirm that target engagement translates to the desired downstream biological effect, for example, by measuring the phosphorylation of a known substrate of the target kinase.
By systematically applying these self-validating experimental systems, researchers can build a robust data package that clearly defines the selectivity of their this compound-based inhibitors, enabling confident progression of the most promising candidates towards clinical development.
References
- 1. Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 4-(1H-Imidazol-5-yl)pyridine
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. The molecule 4-(1H-Imidazol-5-yl)pyridine, a key structural motif in various pharmacologically active compounds, presents a compelling case study in synthetic strategy. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound, offering experimental insights and data to inform your selection of the most efficacious pathway for your research and development needs.
Introduction to the Target Scaffold
The this compound core is of significant interest due to its presence in molecules targeting a range of biological pathways. Its synthesis, therefore, is a subject of considerable importance. The challenge lies in the controlled and efficient coupling of the pyridine and imidazole rings. This guide will explore two principal strategic approaches: the construction of the imidazole ring onto a pyridine precursor and the coupling of pre-functionalized pyridine and imidazole moieties.
Strategic Approaches to Synthesis
The synthesis of this compound can be broadly categorized into two main strategies:
-
Imidazole Ring Construction: Building the imidazole ring from acyclic precursors onto a pyridine scaffold. This approach often involves multicomponent reactions, offering potential for high efficiency and diversity.
-
Pyridine-Imidazole Cross-Coupling: Forming a carbon-carbon bond between pre-existing, functionalized pyridine and imidazole rings. This strategy leverages the power and predictability of modern organometallic catalysis.
Strategy 1: Imidazole Ring Construction via Multicomponent Reactions
Multicomponent reactions (MCRs) offer an elegant and atom-economical approach to complex molecule synthesis. For this compound, the Van Leusen imidazole synthesis and the Debus-Radziszewski reaction are prominent examples.
The Van Leusen Imidazole Synthesis
The Van Leusen reaction is a powerful tool for the formation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[1][2][3] This method allows for the [3+2] cycloaddition to construct the imidazole ring.[4]
Reaction Scheme:
References
A Researcher's Guide to Assessing the Kinase Selectivity of 4-(1H-Imidazol-5-yl)pyridine
For drug discovery researchers, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous validation. The 4-(1H-imidazol-5-yl)pyridine core is a notable pharmacophore, derivatives of which have demonstrated potent inhibitory activity against key kinases implicated in oncology and inflammatory diseases.[1][2] However, potency alone is a siren's call; without a clear understanding of a compound's selectivity, researchers risk navigating the treacherous waters of off-target effects and unforeseen toxicities.
This guide provides an in-depth framework for assessing the kinase selectivity of compounds derived from the this compound scaffold. We will move beyond a simple listing of data to explain the causality behind experimental choices, empowering you to design, execute, and interpret selectivity profiling studies with scientific integrity. We will use known targets of this scaffold, such as B-RAFV600E and p38α Mitogen-Activated Protein Kinase (MAPK), as illustrative examples and compare their inhibition profiles with established clinical and research-grade inhibitors.
The Imperative of Kinase Selectivity
The human kinome consists of over 500 protein kinases that share a highly conserved ATP-binding pocket.[3] This structural homology is the primary reason why achieving inhibitor selectivity is a formidable challenge.[4][5] A non-selective inhibitor can be a blunt instrument, modulating multiple signaling pathways simultaneously. This can lead to a misinterpretation of experimental results and, in a clinical context, a higher risk of adverse events. The goal of selectivity profiling is to quantify an inhibitor's potency against its intended target versus its activity across the broader kinome, thus defining its therapeutic window.
A recent study highlighted the potential of a 4-(imidazol-5-yl)pyridine derivative, compound 10c , as a dual inhibitor of B-RAFV600E and p38α kinases, with IC50 values of 1.84 µM and 0.726 µM, respectively.[1] This discovery underscores the scaffold's potential but also necessitates a comprehensive assessment to understand its full interaction landscape.
Quantitative Analysis: Benchmarking Against Known Inhibitors
To contextualize the activity of a novel this compound derivative, it is essential to compare its potency and selectivity against well-characterized inhibitors of the same targets.
Table 1: Comparative Inhibitory Activity (IC50, nM) Against p38 MAPK Isoforms
| Inhibitor | p38α (MAPK14) | p38β (MAPK11) | p38γ (MAPK12) | p38δ (MAPK13) | Selectivity Notes |
| Compound 11d (Imidazol-5-yl pyridine deriv.) | 45[2] | - | - | - | Potent p38α inhibitor. Isoform selectivity not fully reported. |
| SB202190 | 50[6] | 100[6] | >10,000 | >10,000 | Potent inhibitor of p38α and p38β.[7] |
| Doramapimod (BIRB 796) | 38[6] | 65[6] | 200[6] | 520[6] | Pan-p38 inhibitor with a unique allosteric binding mode.[7] |
| Neflamapimod (VX-745) | 10[6] | 220[6] | >10,000 | >10,000 | Highly selective for p38α over p38β.[6] |
Table 2: Comparative Inhibitory Activity (IC50, nM) Against RAF and Other Kinases
| Inhibitor | B-RAFV600E | c-RAF | p38α | VEGFR2 | Other Notable Targets |
| Compound 10c (Imidazol-5-yl pyridine deriv.) | 1840[1] | - | 726[1] | - | Dual B-RAFV600E/p38α activity reported. |
| Sorafenib | 22 | 6 | - | 90 | Multi-kinase inhibitor (VEGFR, PDGFR, c-KIT). |
| Vemurafenib | 31 | 48 | - | - | Highly selective for B-RAFV600E. |
These tables serve as a critical reference. When you generate data for your novel compound, you can immediately benchmark its potency and selectivity against these standards. For instance, while compound 11d shows high potency for p38α, its value as a research tool would be significantly enhanced by profiling it against the other p38 isoforms to determine its selectivity profile, similar to what is known for Neflamapimod.[2][6]
Core Methodologies for Selectivity Assessment
A multi-pronged experimental approach is required to build a robust and trustworthy selectivity profile. No single assay can tell the whole story. We will detail three critical, self-validating methodologies: in vitro biochemical assays, cellular target engagement assays, and biophysical interaction analysis.
In Vitro Biochemical Kinase Assays
This is the foundational experiment for determining an inhibitor's potency against a panel of purified kinases. The goal is to measure the concentration of the inhibitor required to reduce kinase activity by 50% (the IC50 value).
Causality Behind Experimental Choices:
-
Why a large panel? Screening against a broad panel (e.g., >300 kinases) is crucial for identifying both expected and unexpected off-target interactions.[3] This unbiased approach prevents "target-myopia" and reveals the compound's true interaction landscape.
-
Why measure at the ATP Km? For ATP-competitive inhibitors, the measured IC50 is dependent on the ATP concentration.[8] Performing assays at the Michaelis constant (Km) of ATP for each specific kinase provides a standardized condition for comparing potencies across different enzymes.
Detailed Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This widely used format quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9]
-
Reaction Setup: Prepare a master mix for each kinase containing the reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT), the specific kinase, and its corresponding substrate peptide.[3]
-
Compound Dispensing: In a 384-well plate, perform serial dilutions of the this compound test compound. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Include DMSO-only wells as a 100% activity control.
-
Kinase Reaction Initiation: Add a mixture of ATP (at the Km concentration for each kinase) and cofactors to the wells to start the reaction.[3] Incubate for a defined period (e.g., 60 minutes) at a constant temperature (e.g., 30°C).
-
ADP Detection (Part 1): Add ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add Kinase Detection Reagent to the wells. This reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial kinase activity. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[9]
Caption: Workflow for an in vitro biochemical kinase assay.
Cellular Thermal Shift Assay (CETSA®)
A potent biochemical IC50 is meaningless if the compound cannot engage its target in the complex milieu of a living cell. CETSA is a powerful technique for verifying intracellular target engagement.[10] It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[11]
Causality Behind Experimental Choices:
-
Why intact cells? Using live cells accounts for factors like cell permeability, efflux pumps, and intracellular competition for the target, providing a more physiologically relevant measure of target engagement than a biochemical assay.[12]
-
Why a temperature gradient? Heating the cells across a range of temperatures allows for the generation of a "melting curve." A shift in this curve in the presence of the compound is direct evidence of target stabilization and, therefore, engagement.[13]
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells (e.g., a cancer cell line expressing B-RAFV600E) to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle (DMSO) for a set time (e.g., 1-2 hours).
-
Heating Step: Harvest the cells, wash, and resuspend them in a buffer. Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the protein concentration of each sample.
-
Immunoblotting: Separate equal amounts of protein from each sample by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with a primary antibody specific to the target kinase (e.g., anti-p38α antibody).[13] Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature. A shift in the melting curve to the right for compound-treated samples indicates target stabilization.[14]
Caption: General experimental workflow for CETSA.
Isothermal Titration Calorimetry (ITC)
While kinase assays provide IC50 values and CETSA confirms cellular engagement, ITC provides a complete thermodynamic profile of the binding interaction.[15] It directly measures the heat released or absorbed when the inhibitor binds to the kinase, allowing for the precise determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.[16]
Causality Behind Experimental Choices:
-
Why measure heat? ITC is a label-free, in-solution technique that directly measures the binding event, unlike activity-based assays which measure a downstream consequence. This makes it an orthogonal method for validating a direct interaction.[17]
-
Why determine thermodynamics? Understanding the thermodynamic drivers (enthalpy vs. entropy) can provide crucial insights for structure-activity relationship (SAR) studies, guiding medicinal chemistry efforts to optimize the inhibitor.[18] For example, a binding event driven by a large favorable enthalpy change often indicates strong hydrogen bonding and van der Waals interactions.[19]
Detailed Protocol: ITC for Kinase-Inhibitor Binding
-
Sample Preparation: Prepare purified, recombinant kinase (e.g., p38α) in a suitable buffer (e.g., PBS or HEPES with 0.05% Tween-20). Prepare the this compound test compound in the exact same buffer to avoid heats of dilution. Degas both solutions thoroughly.
-
Instrument Setup: Load the kinase solution into the sample cell of the calorimeter and the compound solution into the injection syringe. The concentration of the compound in the syringe should be 10-20 times that of the kinase in the cell. Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, timed injections (e.g., 2 µL each) of the compound into the kinase solution while stirring. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of interaction.
-
Data Acquisition: A plot of heat change per injection versus the molar ratio of ligand to protein is generated.
-
Data Analysis: Integrate the peaks from the raw data to obtain the heat change for each injection. Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the KD, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[18]
Synthesizing the Data: An Expert Assessment
The ultimate goal is to integrate the data from these orthogonal assays to build a comprehensive picture of the selectivity of your this compound derivative.
-
An ideal selective inhibitor will show a low nanomolar IC50/KD for its primary target, a clear thermal shift in CETSA for that target in cells, and >100-fold lower potency against all other kinases in a broad panel screen.
-
Dual- or multi-targeted inhibitors , like the reported compound 10c , can also be valuable.[1] In this case, the key is to demonstrate that the compound's activity is confined to the intended targets and that the cellular phenotype observed is a consequence of engaging those specific nodes in the signaling network.
The p38 MAPK signaling pathway is a classic example of where selectivity is paramount. p38α is considered the primary pro-inflammatory isoform, while p38β may have cytoprotective roles.[5] An inhibitor that potently inhibits both, like SB202190, may produce different biological outcomes than a p38α-selective inhibitor.
Caption: Simplified p38 MAPK signaling pathway.
By employing the rigorous, multi-faceted approach outlined in this guide, researchers can confidently characterize the selectivity of novel this compound derivatives. This foundational knowledge is indispensable for validating these compounds as precise tools for scientific inquiry and for progressing them through the demanding pipeline of drug development.
References
- 1. Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleck.co.jp [selleck.co.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CETSA [cetsa.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 16. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Biological Evaluation of Imidazo[4,5-b]pyridine Derivatives as Anticancer Agents
The imidazo[4,5-b]pyridine scaffold, a structural isostere of natural purines, has emerged as a "privileged" structure in medicinal chemistry.[1][2] Its inherent ability to interact with a multitude of biological targets has made it a focal point in the development of novel therapeutics, particularly in oncology.[1][3] This guide provides a comparative analysis of imidazo[4,5-b]pyridine derivatives, delving into their mechanisms of action, anticancer efficacy, and the experimental methodologies crucial for their evaluation. We will explore the causality behind experimental choices, offering insights honed from extensive experience in preclinical drug development.
The Rationale: Why Imidazo[4,5-b]pyridines in Cancer Research?
The structural analogy to purines allows imidazo[4,5-b]pyridine derivatives to act as competitive inhibitors for enzymes that process purine-based substrates, such as kinases.[2] This mimicry is a cornerstone of their therapeutic potential. Drug resistance and the need for more targeted therapies have driven the development of novel synthetic molecules, with this scaffold showing promise against multidrug-resistant (MDR) cancer cell lines.[4] The versatility of the imidazo[4,5-b]pyridine ring system allows for substitutions at various positions, enabling chemists to fine-tune the molecule's pharmacological properties, including potency, selectivity, and metabolic stability.[4][5]
Comparative Analysis of Anticancer Activity
The anticancer effects of these derivatives are diverse, ranging from the inhibition of key cell cycle regulators to the induction of apoptosis. Here, we compare derivatives based on their primary mechanisms of action, supported by quantitative data from preclinical studies.
A significant number of imidazo[4,5-b]pyridine derivatives exert their anticancer effects by targeting cyclin-dependent kinases (CDKs), particularly CDK9.[6][7] CDK9 is a crucial transcription regulator that, by phosphorylating RNA Polymerase II, promotes the expression of short-lived anti-apoptotic proteins like Mcl-1.[7] Inhibition of CDK9 leads to the downregulation of these survival proteins, thereby selectively inducing apoptosis in cancer cells that are often addicted to their overexpression.
Several studies have synthesized and tested N-phenyl-imidazo[4,5-b]pyridin-2-amines and related compounds, demonstrating potent anti-proliferative and CDK9 inhibitory activities.[6][7] For instance, a lead compound, 18b from one study, not only inhibited CDK9 but also reduced Mcl-1 levels, activated caspases 3/7, and induced apoptosis in cancer cells.[7]
Table 1: Comparative In Vitro Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound Series I | CDK9 Inhibition | MCF-7 (Breast) | 0.63 - 1.32 | [6] |
| Compound Series I | CDK9 Inhibition | HCT116 (Colon) | Not specified | [6] |
| Lead Compound 18b | CDK9 Inhibition | HCT-116 (Colon) | Potent activity reported | [7] |
| Lead Compound 18b | CDK9 Inhibition | MCF-7 (Breast) | Potent activity reported | [7] |
| Analogue 6b | Cytotoxicity | Multiple Cancer Lines | Strong cytotoxicity reported | [4] |
| Compound 3h | Cytotoxicity | MCF-7 (Breast) | Prominent activity reported | [8] |
| Compound 3j | Cytotoxicity | BT-474 (Breast) | Prominent activity reported | [8] |
| Compound 8 | Cytotoxicity | HeLa, SW620, PC3 | 1.8 - 3.2 | [3] |
| Compound 3f | COX-2 Inhibition | K562 (Leukemia) | Moderate cytotoxicity reported |[9] |
Beyond specific kinase inhibition, many derivatives trigger programmed cell death (apoptosis) and halt cell cycle progression.[10] For example, novel imidazo[1,2-a]pyridine compounds (a related isomer class) were shown to induce cell cycle arrest in the G0/G1 and G2/M phases in HCC1937 breast cancer cells, an effect confirmed by elevated levels of p53 and p21 proteins in Western blot assays.[10] The ability of these compounds to activate both intrinsic (mitochondrial) and extrinsic apoptotic pathways, often involving the activation of caspases, is a key indicator of their therapeutic potential.[10][11]
The planar, aromatic nature of the tetracyclic imidazo[4,5-b]pyridine core allows some derivatives to interact with nucleic acids.[12] Studies have shown moderate to high binding affinities for DNA and RNA, suggesting these may be direct cellular targets for a subset of these compounds.[12] The specific position of nitrogen atoms in the pyridine ring and the nature of amino side chains significantly influence this binding and the resulting antiproliferative activity.[12] Other reported mechanisms include the inhibition of cyclooxygenase (COX) enzymes, suggesting a potential dual role as anti-inflammatory and anticancer agents.[9]
Experimental Evaluation Workflow: A Step-by-Step Guide
A systematic, stepwise evaluation is critical to advance a compound from initial synthesis to potential clinical testing.[13] This workflow is designed to first establish broad cytotoxicity, then elucidate the mechanism of action, and finally, validate efficacy in a more complex biological system.
Caption: Preclinical evaluation workflow for novel anticancer agents.
Core Experimental Protocols
Here we detail the methodologies for key assays, emphasizing the rationale behind each step.
This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, yielding the crucial IC50 value (the concentration required to inhibit 50% of cell growth).[13]
Principle: The MTT assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly, providing a consistent baseline for the experiment.
-
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives in culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Causality: A 48-72 hour incubation is typically sufficient to observe effects on cell proliferation that may require one or two cell doubling times. Serial dilutions are essential for generating a dose-response curve to calculate the IC50.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Causality: This allows sufficient time for the mitochondrial reductase enzymes in viable cells to convert the MTT into formazan.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or an acidified isopropanol solution, to each well. Agitate the plate gently to ensure complete dissolution of the formazan crystals.
-
Causality: The formazan crystals are insoluble in aqueous solution. A solvent like DMSO is required to dissolve them, creating a colored solution whose absorbance can be measured.
-
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
This technique is used to detect and quantify specific proteins, providing mechanistic insights into how a compound affects cellular pathways (e.g., checking for Mcl-1 downregulation or p53 upregulation).[10]
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality: RIPA buffer effectively solubilizes cellular proteins, while inhibitors are crucial to prevent protein degradation and dephosphorylation after cell lysis, preserving the in-vivo state of the proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Causality: Equal protein loading is essential for accurate comparison of protein levels between different samples.
-
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Causality: The membrane provides a solid support for the proteins, making them accessible for antibody binding.
-
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Mcl-1, anti-p21), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light.
-
Imaging: Capture the light signal using a digital imaging system. The intensity of the band corresponds to the amount of the target protein. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Visualizing the Mechanism of Action
Understanding the molecular cascade initiated by these compounds is key. The inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives is a well-documented pathway leading to cancer cell death.
Caption: Inhibition of the CDK9 pathway by imidazo[4,5-b]pyridine derivatives.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold is a remarkably fertile ground for the discovery of novel anticancer agents. The derivatives discussed demonstrate potent activity through diverse mechanisms, most notably the inhibition of critical kinases like CDK9. The comparative data underscores the importance of structure-activity relationship (SAR) studies to optimize potency and selectivity.[4] Future research should focus on developing derivatives with improved pharmacokinetic profiles, exploring their efficacy in combination therapies, and identifying predictive biomarkers to select patient populations most likely to respond to these targeted agents. The systematic application of the biological evaluation methods outlined in this guide is paramount to successfully translating these promising molecules from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
Safety Operating Guide
Mastering Chemical Safety: A Guide to the Proper Disposal of 4-(1H-Imidazol-5-yl)pyridine
For the diligent researcher navigating the complexities of drug development, the integrity of your work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. 4-(1H-Imidazol-5-yl)pyridine, a heterocyclic compound valuable in medicinal chemistry, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of disposal. Improper disposal of this and similar nitrogen-containing heterocyclic compounds can pose risks to personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. The procedures outlined are synthesized from the known hazards of its constituent pyridine and imidazole moieties, established regulatory guidelines, and safety data for structurally similar compounds. This approach ensures a conservative and safety-first methodology, building a culture of trust and validated practice within the laboratory.
Disclaimer: A specific, official Safety Data Sheet (SDS) for this compound (CAS 51746-87-3) was not publicly available at the time of this writing. The following guidance is based on the documented hazards of pyridine, imidazole, and closely related chemical analogs. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for guidance that aligns with local, state, and federal regulations.
Part 1: Hazard Identification and Characterization
Understanding the hazard profile of a chemical is the foundation of its safe management. Based on aggregated data for isomeric and analogous compounds, this compound should be handled as, at minimum, an irritant.[1][2] The pyridine ring suggests potential for additional systemic effects, as pyridine itself is associated with liver and kidney toxicity.[3]
The anticipated GHS classifications for this compound are summarized below. This proactive classification informs every subsequent step in the handling and disposal process.
| Property | Anticipated Hazard | Associated GHS Codes | Source Basis |
| Physical State | Solid, Powder | N/A | Vendor Descriptions[4] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | H302 (Warning) | GHS data for analogous compounds[3][5][6][7] |
| Skin Irritation | Causes skin irritation. | H315 (Warning) | GHS data for analogous compounds[1][2][5][8] |
| Eye Irritation | Causes serious eye irritation. | H319 (Warning) | GHS data for analogous compounds[1][2][5][8] |
| Respiratory Irritation | May cause respiratory irritation. | H335 (Warning) | GHS data for analogous compounds[1][2] |
| Chemical Incompatibility | Strong oxidizing agents, strong acids (especially nitric acid), acid anhydrides, and acid chlorides.[8] | N/A | Safety protocols for Imidazole and Pyridine.[8] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The causality behind PPE selection is straightforward: to create an impermeable barrier between the researcher and the potential chemical hazard. Given the irritant nature of this compound, the following PPE is mandatory when handling the compound in any form, including waste.
-
Hand Protection: Wear nitrile or neoprene gloves. Standard latex gloves are not recommended as they offer inferior protection against many heterocyclic compounds. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Eye/Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect against skin contact.
-
Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must be conducted within a certified laboratory chemical fume hood to prevent inhalation.[8]
Part 3: Spill Management Protocol
Accidental spills must be managed promptly and safely. The correct response prevents a minor incident from escalating.
For a Small Spill (a few grams of solid or <100 mL of dilute solution):
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Ensure you are wearing the full PPE described in Part 2.
-
Contain & Absorb: If it is a liquid, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: For a solid spill, gently sweep the material to avoid creating dust. For an absorbed liquid, carefully scoop the material into a designated, compatible waste container (see Part 4).
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by a clean water rinse.
-
Dispose: All cleanup materials (absorbent, gloves, wipes) are now considered hazardous waste and must be placed in the sealed waste container.
For a Large Spill: Evacuate the area immediately. Close the doors, post a warning sign, and contact your institution's EHS department or emergency response team.
Part 4: Waste Collection and Storage - The Path to Disposal
Proper segregation and containment of chemical waste are critical for safety and regulatory compliance. This is a self-validating system: correct labeling and storage prevent dangerous chemical reactions and ensure the waste is accepted by the disposal facility.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.[8]
-
Labeling is Paramount: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date.
-
-
Segregation: This waste stream must be kept separate from other waste types. Crucially, store it away from incompatible materials such as strong acids and oxidizing agents to prevent violent reactions.[8]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area, which should be a cool, dry, well-ventilated space, away from heat sources or direct sunlight.[8] Secondary containment (placing the waste container inside a larger, chemically resistant tub) is best practice.
Part 5: Step-by-Step Disposal Protocol
Final disposal of this compound waste must be handled by a licensed hazardous waste management company. Laboratory personnel are responsible for the safe and compliant accumulation and handover of this waste.
Step 1: Final Container Sealing and Inspection
-
Once the waste container is full or is no longer being used, ensure the lid is tightly sealed.
-
Wipe the exterior of the container clean of any contamination.
-
Verify that the hazardous waste label is complete and accurate.
Step 2: Request for Waste Collection
-
Complete a Chemical Collection Request Form as required by your institution's EHS department.[8]
-
Provide accurate information about the contents of the container.
Step 3: Regulatory Classification
-
Due to its pyridine component, this waste stream is likely subject to specific regulations. Waste pyridine is listed by the U.S. Environmental Protection Agency (EPA) as a hazardous waste.[4] Spent solvents containing 10% or more of pyridine are assigned the waste code F005 .[2][10] While this compound is a solid, its pyridine nature necessitates that it be treated as a regulated hazardous waste. Your EHS office will make the final determination.
Step 4: Transfer to EHS
-
Deliver the sealed and labeled container to your facility's designated waste accumulation area for pickup by EHS personnel or their contracted waste vendor.[8]
Step 5: Final Disposal Method
-
The licensed waste vendor will transport the material for final disposal, typically via high-temperature incineration in a facility equipped with afterburners and scrubbers to handle nitrogen-containing compounds. This method ensures the complete destruction of the hazardous molecule.
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for handling and disposing of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 3-(1H-imidazol-5-yl)pyridine | C8H7N3 | CID 3040177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. CAS 51746-87-3: Pyridine, 4-(1H-imidazol-4-yl)- [cymitquimica.com]
- 5. 4-(1H-Imidazol-2-yl)-pyridine | C8H7N3 | CID 316817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-imidazo[4,5-b]pyrazine | C5H4N4 | CID 6059187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 51746-87-3 CAS Manufactory [m.chemicalbook.com]
Navigating the Synthesis Landscape: A Guide to the Safe Handling of 4-(1H-Imidazol-5-yl)pyridine
For the vanguard of research and development, the synthesis of novel compounds is a journey into uncharted territory. This guide serves as your essential companion for the safe handling and operational management of 4-(1H-Imidazol-5-yl)pyridine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As your Senior Application Scientist, my objective is to provide a clear, in-depth, and practical framework that extends beyond mere compliance, embedding a culture of safety and precision in your laboratory.
The pyridine ring, a core component of many pharmaceuticals, is known for its potential health effects. It can be harmful if inhaled, swallowed, or absorbed through the skin, potentially causing nausea, headaches, and irritation to the respiratory system. Pyridine is also a suspected human carcinogen and is highly flammable. The imidazole ring and its derivatives are also known to cause skin and eye irritation. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may possess similar toxicological and irritant properties.
Immediate Safety and Hazard Information at a Glance
This table summarizes the anticipated hazards and the necessary immediate responses, enabling quick reference in your daily laboratory operations.
| Hazard Category | Anticipated Risk | Immediate First Aid Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Corrosion/Irritation | Causes skin irritation. | Flush skin with plenty of water. If irritation persists, seek medical advice. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. |
| Respiratory Irritation | May cause respiratory irritation. | Move to fresh air. If experiencing respiratory symptoms, seek medical advice. |
| Flammability | Based on the pyridine component, it may be a flammable solid or liquid. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the recommended PPE for handling this compound, with an emphasis on the rationale behind each choice.
| PPE Category | Specific Recommendation | Justification |
| Hand Protection | Butyl rubber or Neoprene gloves. Nitrile gloves may be suitable for incidental splash protection but are not recommended for prolonged contact with pyridine-like substances. | Pyridine and its derivatives can be absorbed through the skin. Butyl rubber and neoprene offer superior resistance to a wide range of chemicals, including many heterocyclic compounds. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To protect against splashes that can cause serious eye irritation or damage. |
| Respiratory Protection | All handling of solid or solutions should be conducted in a certified chemical fume hood . If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of dust or vapors, which may cause respiratory irritation and other systemic effects. |
| Protective Clothing | A fully buttoned lab coat and appropriate street clothing (long pants and closed-toe shoes) are required. For larger quantities or procedures with a high splash potential, a chemically resistant apron is recommended. | To protect the skin from accidental contact and contamination. |
Visualizing the PPE Protocol
The following workflow illustrates the correct sequence for donning and doffing PPE to minimize cross-contamination.
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. The storage location should be secure and accessible only to authorized personnel. Keep containers tightly closed.
Step 2: Handling and Use
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize exposure.
-
Weighing: If handling the solid form, weigh it out in the fume hood to prevent inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.
Step 3: Spill Management
-
Small Spills: For a small spill that can be cleaned up quickly, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department. Prevent the spill from entering drains or waterways.
-
Ventilation: Ensure the area is well-ventilated after a spill.
Step 4: Waste Disposal
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Labeling: The waste container must be labeled as hazardous waste with the full chemical name and associated hazards.
-
Disposal Protocol: Dispose of the hazardous waste through your institution's EHS-approved procedures. Do not dispose of it down the drain or in regular trash.
Logical Flow of Safe Chemical Handling
This diagram outlines the critical decision points and actions throughout the handling process.
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your groundbreaking research. This commitment to safety is the bedrock upon which scientific advancement is built.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
